molecular formula C94H158N20O27 B15584238 Ac-AAVALLPAVLLALLAP-DEVD-CHO

Ac-AAVALLPAVLLALLAP-DEVD-CHO

Cat. No.: B15584238
M. Wt: 2000.4 g/mol
InChI Key: CGVSIUGHWXROOA-CMEOCGTASA-N
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Description

Ac-AAVALLPAVLLALLAP-DEVD-CHO is a useful research compound. Its molecular formula is C94H158N20O27 and its molecular weight is 2000.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C94H158N20O27

Molecular Weight

2000.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C94H158N20O27/c1-43(2)34-61(82(129)97-53(20)77(124)103-63(36-45(5)6)84(131)106-62(35-44(3)4)83(130)100-57(24)93(140)113-32-26-29-69(113)89(136)107-66(41-72(121)122)87(134)102-60(30-31-70(117)118)81(128)112-74(50(15)16)91(138)101-59(42-115)40-71(119)120)105-85(132)65(38-47(9)10)108-92(139)75(51(17)18)111-80(127)56(23)98-88(135)68-28-27-33-114(68)94(141)67(39-48(11)12)109-86(133)64(37-46(7)8)104-78(125)54(21)99-90(137)73(49(13)14)110-79(126)55(22)96-76(123)52(19)95-58(25)116/h42-57,59-69,73-75H,26-41H2,1-25H3,(H,95,116)(H,96,123)(H,97,129)(H,98,135)(H,99,137)(H,100,130)(H,101,138)(H,102,134)(H,103,124)(H,104,125)(H,105,132)(H,106,131)(H,107,136)(H,108,139)(H,109,133)(H,110,126)(H,111,127)(H,112,128)(H,117,118)(H,119,120)(H,121,122)/t52-,53-,54-,55-,56-,57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-,75-/m0/s1

InChI Key

CGVSIUGHWXROOA-CMEOCGTASA-N

Origin of Product

United States

Foundational & Exploratory

Ac-AAVALLPAVLLALLAP-DEVD-CHO: A Technical Guide to its Mechanism of Action as a Cell-Permeable Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of the synthetic peptide inhibitor, Ac-AAVALLPAVLLALLAP-DEVD-CHO. This molecule is a conjugate of a potent caspase-3 inhibitor and a cell-penetrating peptide, designed for efficient intracellular delivery and targeted inhibition of apoptosis. This document details the molecular interactions, inhibitory kinetics, and the role of each component of the molecule. Furthermore, it provides detailed experimental protocols for its application and quantitative data to support its efficacy.

Core Mechanism of Action

This compound is a sophisticated research tool designed to specifically investigate the downstream effects of caspase-3 activation within living cells. Its mechanism of action can be understood by dissecting its two primary functional components: the inhibitory tetrapeptide sequence (DEVD-CHO) and the cell-penetrating peptide sequence (Ac-AAVALLPAVLLALLAP).

  • The Inhibitory Moiety: Ac-DEVD-CHO

    The core of the inhibitory activity lies in the synthetic tetrapeptide, N-acetyl-Asp-Glu-Val-Asp-aldehyde (Ac-DEVD-CHO). This sequence mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a well-characterized substrate of activated caspase-3.[1] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[2]

    The inhibitory mechanism is based on the covalent interaction between the aldehyde group (-CHO) of the inhibitor and the active site cysteine of caspase-3.[3] This interaction forms a reversible thiohemiacetal adduct, effectively blocking the catalytic activity of the enzyme and preventing it from cleaving its downstream substrates. The DEVD sequence provides high specificity for caspase-3 and caspase-7.[4][5]

  • The Delivery Vehicle: Ac-AAVALLPAVLLALLAP

    A significant challenge in studying intracellular pathways is the delivery of active molecules across the cell membrane. The Ac-AAVALLPAVLLALLAP peptide sequence addresses this by acting as a cell-penetrating peptide (CPP). This hydrophobic sequence is derived from the Kansas-fibroblast growth factor (K-FGF).[1][] CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including small molecules, peptides, and proteins.[7][8] The conjugation of the DEVD-CHO inhibitor to this CPP renders the entire molecule cell-permeable, allowing it to reach its intracellular target, caspase-3, without the need for disruptive delivery methods.[1][9]

Signaling Pathway Context

This compound intervenes in the final execution phase of apoptosis. Apoptosis can be initiated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, most notably caspase-3. Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular proteins. By inhibiting caspase-3, this compound effectively halts this process.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruitment Caspase8 Activated Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleavage Apoptotic_Stimuli Intracellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruitment Caspase9 Activated Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates cleavage Inhibitor This compound Inhibitor->Caspase3 inhibition Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Apoptotic signaling pathways and the point of intervention for this compound.

Quantitative Data

The inhibitory potency of the DEVD-CHO moiety and the cell-permeable conjugate has been determined through various studies. The following table summarizes key quantitative data.

CompoundTarget Caspase(s)Inhibition Constant (Ki)IC50Reference(s)
Ac-DEVD-CHOCaspase-30.23 nM4.19 nM[2][3][10]
Ac-DEVD-CHOCaspase-71.6 nM19.7 nM[2][3][10]
This compoundCaspase-3Not explicitly reportedReduces activity at 1-2.5 µM in cells[1]

Note: Ki values represent the intrinsic inhibitory potency in enzymatic assays, while the cellular IC50 for the conjugated peptide reflects its effective concentration to inhibit apoptosis in a cellular context, which includes factors like cell permeability and stability.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cell-based assays to study its effect on apoptosis.

General Handling and Reconstitution

This compound is typically supplied as a lyophilized powder.

  • Reconstitution: Reconstitute the peptide in sterile, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Caspase-3 Activity Assay in Cell Lysates

This protocol describes a fluorometric assay to measure the inhibitory effect of the compound on caspase-3 activity in cells induced to undergo apoptosis.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a period of 1-2 hours. Include a vehicle control (DMSO).

  • Apoptosis Induction: Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α, UV irradiation). Include a non-induced control group.

  • Cell Lysis: After the apoptosis induction period, harvest the cells and prepare cell lysates using a lysis buffer (e.g., containing HEPES, CHAPS, and DTT).

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Compare the fluorescence intensity of the inhibitor-treated groups to the induced, untreated control to determine the percentage of inhibition.

start Start seed_cells Seed cells in multi-well plate start->seed_cells inhibitor_pretreatment Pre-treat with This compound seed_cells->inhibitor_pretreatment induce_apoptosis Induce apoptosis (e.g., staurosporine) inhibitor_pretreatment->induce_apoptosis cell_lysis Prepare cell lysates induce_apoptosis->cell_lysis caspase_assay Perform fluorometric caspase-3 activity assay cell_lysis->caspase_assay data_analysis Analyze fluorescence data caspase_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for assessing the inhibitory activity of this compound.

Conclusion

This compound is a powerful and specific tool for the investigation of apoptotic pathways. Its dual-component design, combining a potent caspase-3 inhibitor with an efficient cell-penetrating peptide, allows for the direct study of the consequences of caspase-3 inhibition in a cellular environment. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of programmed cell death.

References

An In-depth Technical Guide to Ac-AAVALLPAVLLALLAP-DEVD-CHO: A Cell-Permeable Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide inhibitor Ac-AAVALLPAVLLALLAP-DEVD-CHO, a crucial tool for studying the intricate mechanisms of apoptosis. We will delve into its molecular composition, mechanism of action, and practical applications in experimental settings.

Core Concepts: Understanding the Molecule

This compound is a composite peptide designed for the potent and specific inhibition of caspase-3 within living cells. Its structure can be deconstructed into two key functional domains:

  • A Cell-Permeating Peptide (CPP): The N-terminal sequence, Ac-AAVALLPAVLLALLAP, is a hydrophobic peptide derived from K-FGF.[][2] This sequence facilitates the transport of the molecule across the cell membrane, a critical feature for its utility in in-vitro cellular assays.

  • A Caspase-3 Inhibitory Moiety: The C-terminal sequence, -DEVD-CHO, is the active component that targets and inhibits caspase-3.[3][4][5] This tetrapeptide sequence (Asp-Glu-Val-Asp) mimics the cleavage site in Poly (ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[4][6] The C-terminal aldehyde group (CHO) acts as a "warhead" that reversibly binds to the active site of the enzyme.[7][8]

Mechanism of Action: Reversible Covalent Inhibition

This compound functions as a potent and reversible inhibitor of caspase-3.[9][10] Its mechanism of action is a two-step process:

  • Active Site Recognition: The DEVD peptide sequence of the inhibitor is recognized by and binds to the substrate-binding pocket of caspase-3.[4][11]

  • Reversible Covalent Bonding: The aldehyde group (CHO) at the C-terminus of the inhibitor forms a reversible covalent bond with the nucleophilic cysteine residue in the active site of caspase-3.[7][8][12] This interaction effectively blocks the catalytic activity of the enzyme, preventing it from cleaving its downstream substrates and thereby inhibiting the execution phase of apoptosis.

The reversibility of this inhibition is a key feature, allowing for the potential restoration of caspase-3 activity upon removal of the inhibitor.

Quantitative Data: Inhibitory Potency

The core inhibitory component, Ac-DEVD-CHO, has been extensively characterized for its inhibitory activity against various caspases. The data presented below is for the Ac-DEVD-CHO tetrapeptide, which forms the active part of the cell-permeable molecule.

Caspase TargetInhibition Constant (Ki)Notes
Caspase-3 ~230 pM [13][14]Potent and primary target.
Caspase-7 ~0.3 nM [13]Also potently inhibited.
Caspase-2 ~1.7 µM[13]Weakly inhibited.
Group III Caspases 1 - 300 nM[13]Broadly inhibited.

Note: Ki values can vary slightly depending on the experimental conditions.

In cellular assays, the cell-permeable this compound has been shown to reduce caspase-3 activity and apoptosis in rat cortical neurons at concentrations ranging from 1 to 2.5 μM.[2]

Signaling Pathway: Caspase-3 in Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[15][16][17] Its activation can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15][18]

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways converging on Caspase-3.

Experimental Protocols: Caspase-3 Activity Assay

The following is a generalized protocol for measuring caspase-3 activity in cell lysates using a fluorogenic substrate and inhibition by this compound.

A. Materials
  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)

  • This compound (inhibitor)

  • Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[4]

  • Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[4]

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)[4][19]

  • 96-well black microplate

  • Fluorometer with excitation/emission wavelengths appropriate for the substrate (e.g., Ex: 380nm, Em: 430-460nm for AMC)[4]

B. Experimental Workflow

Caption: Step-by-step workflow for assessing caspase-3 inhibition.

C. Detailed Method
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Pre-incubate one set of cells with an appropriate concentration of this compound for 1-2 hours. Another set should be treated with the vehicle (e.g., DMSO) as a control.

    • Induce apoptosis in both inhibitor-treated and vehicle-treated cells using a suitable agent. Include a non-induced control group.

    • Incubate for a time sufficient to induce apoptosis (e.g., 4 hours).[4]

  • Cell Lysate Preparation:

    • Harvest the cells (for adherent cells, wash with PBS then scrape).

    • Lyse the cells by resuspending the pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

    • Determine the protein concentration of the lysates.

  • Protease Assay:

    • In a 96-well black plate, add an equal amount of protein from each lysate to separate wells.

    • Prepare a reaction mixture by adding Protease Assay Buffer and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

    • Include controls: a lysate from non-apoptotic cells and a reaction mixture with lysis buffer only (no lysate).[4]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[4]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

    • Compare the fluorescence signal from the apoptotic cell lysate (vehicle-treated) with the non-apoptotic lysate and the inhibitor-treated lysate. A significant reduction in fluorescence in the inhibitor-treated sample indicates successful inhibition of caspase-3.[4]

Conclusion

This compound is an invaluable reagent for the study of apoptosis. Its cell-permeable nature combined with its potent and specific inhibition of caspase-3 allows researchers to probe the downstream consequences of caspase-3 activation in a cellular context. This guide provides the foundational knowledge for its effective use in research and drug development.

References

A Technical Guide to Cell-Permeable Caspase-3 Inhibitor Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3, a key executioner caspase in the apoptotic pathway, represents a critical target for therapeutic intervention in a variety of diseases characterized by excessive or insufficient cell death. The development of cell-permeable peptide inhibitors has provided researchers with invaluable tools to modulate caspase-3 activity directly within a cellular context. This technical guide offers an in-depth overview of the core principles, quantitative data, and experimental protocols associated with the use of these inhibitors.

Core Concepts: Mechanism of Action

Cell-permeable caspase-3 inhibitor peptides are typically short synthetic peptides that mimic the natural substrate recognition sequence of caspase-3, most commonly the DEVD (Asp-Glu-Val-Asp) motif. To facilitate entry into the cell, these peptides are often modified with moieties that increase their hydrophobicity, such as a benzyloxycarbonyl (Z) group or by esterification of the C-terminal carboxyl group.

Once inside the cell, these inhibitors bind to the active site of caspase-3. The mechanism of inhibition can be either reversible or irreversible. Reversible inhibitors, such as those with an aldehyde group (e.g., Ac-DEVD-CHO), form a transient covalent bond with the catalytic cysteine residue of the caspase. Irreversible inhibitors, often containing a fluoromethylketone (FMK) group (e.g., Z-DEVD-FMK), form a stable, irreversible covalent bond, thereby permanently inactivating the enzyme.

Quantitative Data: A Comparative Overview

The efficacy of caspase-3 inhibitor peptides is typically quantified by their half-maximal inhibitory concentration (IC50) and their equilibrium dissociation constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity. A lower value for both parameters indicates a more potent inhibitor.

InhibitorTypeTarget CaspasesIC50 (in-cell)Ki (cell-free)
Z-DEVD-FMK IrreversibleCaspase-3, -6, -7, -8, -1018 µM[1][2][3]N/A
Ac-DEVD-CHO ReversibleCaspase-3 (potent), Caspase-7, Group III caspasesN/A230 pM[4][5]
Q-VD-OPh IrreversiblePan-caspase (potent against -1, -3, -8, -9)25-400 nM[6][7]N/A
Boc-D-FMK IrreversibleBroad-spectrum caspase39 µM[6][8][9]N/A

Signaling Pathways

The following diagram illustrates the central role of caspase-3 in both the intrinsic and extrinsic apoptosis pathways. Cell-permeable inhibitors act at the level of active Caspase-3 to block the downstream events of apoptosis.

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage) Bcl2Family Bcl-2 Family Regulation (Bax/Bak activation) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptotic Substrate Cleavage (e.g., PARP, Lamin A/C) Cell Death Caspase3->Apoptosis Inhibitor Cell-Permeable Caspase-3 Inhibitor Inhibitor->Caspase3 Inhibition

Caption: Caspase-3 activation in apoptosis.

Experimental Protocols

Caspase-3 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Cell-permeable caspase-3 inhibitor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

  • Ac-DEVD-AMC substrate (4 mM stock in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 420-460 nm)

Procedure:

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Treat cells with the apoptosis-inducing agent and/or the caspase-3 inhibitor at various concentrations for the desired time. Include untreated and vehicle-treated controls.

  • Cell Lysis:

    • For adherent cells, wash the monolayer once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash with ice-cold PBS.[10]

    • Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µL for 1-5 x 10^6 cells) and incubating on ice for 10-20 minutes.[11][12]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-10 minutes at 4°C to pellet cell debris.[12]

    • Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a 96-well black plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with Cell Lysis Buffer.[12]

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM Ac-DEVD-AMC substrate to each well for a final concentration of 200 µM.

    • Include a blank control containing Cell Lysis Buffer and substrate but no cell lysate.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[11]

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Caspase-3 activity can be expressed as the fold-increase in relative fluorescence units (RFU) compared to the untreated control.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1x Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[13]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cells using the desired method, including appropriate controls.

    • Harvest the cells, including any floating cells from the supernatant of adherent cultures.

    • Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

    • Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 1-2 µL of a 100 µg/mL PI working solution.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the samples at room temperature for 15 minutes in the dark.[10][13]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube and mix gently.[13]

    • Keep the samples on ice and analyze by flow cytometry as soon as possible.

    • Use appropriate compensation controls for multi-color analysis.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow

The following diagram outlines a typical experimental workflow for screening and validating cell-permeable caspase-3 inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_characterization Further Characterization CompoundLibrary Compound Library (Cell-Permeable Peptides) InhibitorTreatment Treat with Inhibitors CompoundLibrary->InhibitorTreatment CellCulture Cell Culture (e.g., Jurkat, HeLa) ApoptosisInduction Induce Apoptosis (e.g., Staurosporine, FasL) CellCulture->ApoptosisInduction ApoptosisInduction->InhibitorTreatment CaspaseAssay High-Throughput Caspase-3 Activity Assay InhibitorTreatment->CaspaseAssay HitIdentification Hit Identification (Potent Inhibitors) CaspaseAssay->HitIdentification DoseResponse Dose-Response Analysis (IC50 Determination) HitIdentification->DoseResponse CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) DoseResponse->CellViability ApoptosisAnalysis Apoptosis Analysis (Annexin V/PI Staining) DoseResponse->ApoptosisAnalysis WesternBlot Western Blot for Cleaved PARP/Caspase-3 DoseResponse->WesternBlot Selectivity Selectivity Profiling (against other caspases) WesternBlot->Selectivity Mechanism Mechanism of Action Studies (Reversible vs. Irreversible) Selectivity->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo

Caption: Workflow for caspase-3 inhibitor evaluation.

Conclusion

Cell-permeable caspase-3 inhibitor peptides are indispensable tools in apoptosis research and drug development. A thorough understanding of their mechanisms, coupled with robust and well-controlled experimental design, is crucial for obtaining reliable and interpretable data. This guide provides a foundational framework for researchers to effectively utilize these powerful reagents in their studies.

References

A Technical Guide to Ac-AAVALLPAVLLALLAP-DEVD-CHO for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Ac-AAVALLPAVLLALLAP-DEVD-CHO, a sophisticated molecular tool designed for the targeted study of apoptosis. This composite peptide combines a potent, reversible inhibitor of caspase-3 and -7 with a cell-penetrating peptide, enabling the direct delivery of the inhibitor into the cytoplasm of living cells. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of its quantitative parameters, serving as an essential resource for researchers in the field of apoptosis and drug discovery.

Core Concepts and Mechanism of Action

This compound is a fusion peptide with two key functional domains:

  • The Inhibitory Domain (Ac-DEVD-CHO): This component is a synthetic tetrapeptide (N-acetyl-aspartyl-glutamyl-valyl-aspartal) that acts as a potent and reversible inhibitor of caspase-3 and, to a lesser extent, caspase-7.[1] The "DEVD" sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate for caspase-3.[1][2] The aldehyde group (-CHO) on the C-terminal aspartate forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.[1]

  • The Cell-Penetrating Domain (AAVALLPAVLLALLAP): This hydrophobic amino acid sequence is derived from the K-FGF (Kaposi's fibroblast growth factor) and functions as a cell-penetrating peptide (CPP). CPPs are short peptides that can traverse the plasma membrane of eukaryotic cells, facilitating the intracellular delivery of various molecular cargoes, including small molecules, peptides, and proteins. While the precise mechanism of uptake for this specific CPP is not fully elucidated, it is believed to involve direct translocation across the lipid bilayer, a characteristic of many hydrophobic CPPs.

By conjugating the Ac-DEVD-CHO inhibitor to the AAVALLPAVLLALLAP CPP, the resulting molecule can efficiently enter cells and directly target intracellular caspase-3, making it a valuable tool for studying the downstream events of caspase-3 activation in living systems.

Quantitative Data

Caspase TargetInhibitorKi (app) ValueReference
Caspase-3Ac-DEVD-CHO0.23 nM[1]
Caspase-7Ac-DEVD-CHO1.6 nM[1]
Caspase-8Ac-DEVD-CHO0.597 nM[3]
Caspase-9Ac-DEVD-CHO1.35 nM[3]
Caspase-1Ac-DEVD-CHO-
Caspase-6Ac-DEVD-CHO-
Caspase-10Ac-DEVD-CHO-
Caspase-3Ac-DNLD-CHO (for comparison)0.680 nM[3]
Caspase-7Ac-DNLD-CHO (for comparison)55.7 nM[3]
Caspase-8Ac-DNLD-CHO (for comparison)>200 nM[3]
Caspase-9Ac-DNLD-CHO (for comparison)>200 nM[3]

Signaling Pathways in Apoptosis

This compound is a tool to probe the final execution phase of apoptosis, which is mediated by effector caspases like caspase-3. This execution phase is the convergence point of multiple upstream signaling pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and Granzyme B-mediated pathways.

The Granzyme B Pathway

The Granzyme B pathway is a key mechanism of cell-mediated cytotoxicity, employed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected or transformed cells.

G cluster_extracellular Extracellular Space cluster_target_cell Target Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion CTL/NK Cell CTL/NK Cell Perforin Perforin CTL/NK Cell->Perforin Release GranzymeB Granzyme B CTL/NK Cell->GranzymeB Release Perforin->GranzymeB Facilitates Entry ProCaspase3 Pro-Caspase-3 GranzymeB->ProCaspase3 Direct Cleavage Bid Bid GranzymeB->Bid Cleavage Caspase3 Active Caspase-3 ProCaspase3->Caspase3 Activation ICAD ICAD/DFF45 Caspase3->ICAD Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates tBid tBid Bid->tBid BaxBak Bax/Bak tBid->BaxBak Activation CAD CAD/DFF40 ICAD->CAD Releases CAD->Apoptosis DNA Fragmentation CytochromeC Cytochrome c CytochromeC->ProCaspase3 Activates via Apoptosome (with Apaf-1 and dATP) BaxBak->CytochromeC Release

Granzyme B-Mediated Apoptosis Pathway

Granzyme B can directly cleave and activate pro-caspase-3.[4] It can also cleave the BH3-only protein Bid into its truncated form, tBid, which in turn activates the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the formation of the apoptosome, which also activates caspase-3.[4][5] Furthermore, Granzyme B can directly cleave ICAD (Inhibitor of Caspase-Activated DNase), releasing CAD to induce DNA fragmentation.[6]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound and related assays in apoptosis research.

Inhibition of Apoptosis in Cell Culture

This protocol describes a general method for using this compound to inhibit apoptosis in cultured cells.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α, etoposide)

  • Phosphate-buffered saline (PBS)

  • Cell line of interest

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Pre-treatment with Inhibitor:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Dilute the stock solution in cell culture medium to the desired final concentration. A concentration range of 1-10 µM is a common starting point.

    • Remove the existing medium from the cells and replace it with the medium containing the inhibitor.

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for cell penetration of the inhibitor.

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent to the cell culture medium at a predetermined effective concentration.

    • Incubate the cells for a time period sufficient to induce apoptosis (this will vary depending on the cell line and the inducing agent).

  • Assessment of Apoptosis: Analyze the extent of apoptosis using a suitable method, such as:

    • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

    • Caspase-3 activity assay (see Protocol 4.2).

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay for DNA fragmentation.

    • Western blot analysis for the cleavage of PARP or other caspase-3 substrates.

G Start Start SeedCells Seed Cells in Culture Plate Start->SeedCells Pretreat Pre-treat with This compound (1-2 hours) SeedCells->Pretreat InduceApoptosis Induce Apoptosis (e.g., Staurosporine) Pretreat->InduceApoptosis Incubate Incubate for Apoptosis Induction InduceApoptosis->Incubate AssessApoptosis Assess Apoptosis (e.g., Annexin V/PI, Caspase Assay) Incubate->AssessApoptosis End End AssessApoptosis->End

Workflow for Apoptosis Inhibition Assay
Caspase-3 Colorimetric Activity Assay

This assay measures the activity of caspase-3 in cell lysates based on the cleavage of a colorimetric substrate, Ac-DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

Materials:

  • Cell lysates from control and treated cells (prepared using a suitable lysis buffer)

  • 2x Reaction Buffer (containing DTT)

  • Ac-DEVD-pNA substrate (4 mM stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Cell Lysates:

    • After experimental treatment, harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Assay Setup:

    • To each well of a 96-well plate, add 50-100 µg of protein from the cell lysate.

    • Adjust the volume of each well to 50 µL with cell lysis buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

  • Substrate Addition:

    • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (lysis buffer + reaction buffer + substrate) from all readings.

    • Caspase-3 activity can be expressed as the fold-increase in absorbance compared to the untreated control.

G Start Start PrepareLysates Prepare Cell Lysates Start->PrepareLysates AddToPlate Add Lysate to 96-well Plate PrepareLysates->AddToPlate AddReactionBuffer Add 2x Reaction Buffer AddToPlate->AddReactionBuffer AddSubstrate Add Ac-DEVD-pNA Substrate AddReactionBuffer->AddSubstrate Incubate Incubate at 37°C (1-2 hours) AddSubstrate->Incubate ReadAbsorbance Read Absorbance at 405 nm Incubate->ReadAbsorbance AnalyzeData Analyze Data ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for Caspase-3 Colorimetric Assay

Conclusion

This compound represents a powerful and specific tool for the investigation of apoptosis. Its cell-permeable nature allows for the direct inhibition of caspase-3 in living cells, providing a means to dissect the intricate signaling cascades that govern programmed cell death. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to effectively employ this inhibitor in their studies, ultimately contributing to a deeper understanding of apoptosis and the development of novel therapeutic strategies targeting this fundamental biological process.

References

An In-depth Technical Guide to DEVD-CHO Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms and methodologies related to changes in Chinese Hamster Ovary (CHO) cell permeability, with a specific focus on the role of DEVD-caspases (caspase-3 and caspase-7) during apoptosis.

Introduction: Apoptosis and Cell Permeability

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[1] A hallmark of the late stages of apoptosis is a series of morphological and biochemical changes, including the loss of plasma membrane integrity.[2][3] Healthy cells maintain a rigid and selectively permeable plasma membrane, but as apoptosis progresses, the membrane becomes increasingly permeable.[2] This change in permeability is a critical event, marking a point of no return and enabling the clearance of apoptotic cells.

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for producing therapeutic proteins.[4][5] However, apoptosis is a significant challenge in CHO cell cultures, accounting for up to 80% of cell death and impacting process robustness and product yield.[5][6] Understanding the mechanisms that govern CHO cell permeability during apoptosis is therefore of paramount importance for process optimization and the development of more robust cell lines.[7][8][9]

The term "DEVD" refers to the amino acid sequence Asp-Glu-Val-Asp, which is a specific recognition and cleavage site for executor caspases, primarily caspase-3 and caspase-7.[10][11][12] The activation of these "DEVD-caspases" is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular substrates and ultimately, the dismantling of the cell.[13][14]

The Role of DEVD-Caspases in Modulating Cell Permeability

The activation of caspase-3 and caspase-7 is a pivotal step in the execution phase of apoptosis.[13] This activation can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Once activated, these caspases cleave a wide array of cellular proteins, leading to the characteristic features of apoptosis, including changes in the plasma membrane.

While the precise mechanisms are still under investigation, the increase in plasma membrane permeability during apoptosis is thought to be a multi-faceted process:

  • Phosphatidylserine (B164497) (PS) Exposure: In early apoptosis, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is lost, leading to the exposure of phosphatidylserine on the outer leaflet.[15][16] This serves as an "eat-me" signal for phagocytes.

  • Membrane Blebbing: Apoptotic cells undergo dynamic changes in shape, characterized by the formation of membrane blebs.[3] These blebs can eventually pinch off to form apoptotic bodies.

  • Changes in Lipid Packing: Studies have shown that during apoptosis, there is an increase in the spacing between lipid molecules in the plasma membrane.[15] This alteration in membrane fluidity can contribute to increased permeability.

  • Ion Channel Dysregulation: The activity of various ion channels may be altered during apoptosis, leading to changes in ion gradients and osmotic pressure, which can affect membrane integrity.

The activation of DEVD-caspases is an early event in this cascade, preceding the significant loss of membrane integrity.[15] The cleavage of specific substrates by these caspases is directly and indirectly responsible for the subsequent changes in cell permeability.

Signaling Pathway of Apoptosis Leading to Permeability Changes

The following diagram illustrates a simplified intrinsic apoptotic pathway leading to DEVD-caspase activation and subsequent changes in cell permeability.

G cluster_0 Apoptotic Stimuli cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Apoptotic_Stimuli e.g., Nutrient Deprivation, Toxic Compounds Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 (DEVD-caspase) Activation Caspase_9->Caspase_3_7 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase_3_7->Substrate_Cleavage Morphological_Changes DNA Fragmentation, Membrane Blebbing Caspase_3_7->Morphological_Changes Permeability_Change Increased Plasma Membrane Permeability Substrate_Cleavage->Permeability_Change Morphological_Changes->Permeability_Change

Caption: Intrinsic apoptotic pathway leading to increased cell permeability.

Experimental Protocols for Assessing DEVD-CHO Permeability

A multi-parametric approach is often necessary to fully characterize the relationship between DEVD-caspase activation and cell permeability in CHO cells.[2] This typically involves combining assays that measure caspase activity with those that assess membrane integrity.

Induction of Apoptosis in CHO Cells

A variety of methods can be used to induce apoptosis in CHO cells for experimental purposes. The choice of method may depend on the specific research question and the desired kinetics of apoptosis.

Apoptosis InducerTypical ConcentrationIncubation TimeReference(s)
Hydrogen Peroxide (H₂O₂) 25-50 µM3-6 hours[17]
Ethanol 1 mM12 hours[17]
Glucose Withdrawal Complete removal16+ hours[5][6]
Sodium Butyrate (NaBu) 20 mMVaries[9]
Staurosporine 1 µM3+ hours[18]
Measuring DEVD-Caspase (Caspase-3/7) Activity

The activity of caspase-3 and -7 can be quantified using substrates that contain the DEVD peptide sequence linked to a reporter molecule (a fluorophore or a chromophore).[2][10][19]

This protocol is adapted from commercially available kits and published methods.[20][21][22]

Principle: Cell lysates are incubated with a non-fluorescent DEVD substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3/7 releases the fluorescent molecule (AMC), which can be quantified.

Methodology:

  • Cell Culture and Treatment: Plate CHO cells in a 96-well plate and treat with an apoptosis inducer.

  • Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer (e.g., containing Tris, EDTA, Triton X-100).[20]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to normalize caspase activity.[20]

  • Assay Reaction: In a black 96-well plate, mix a standardized amount of cell lysate with a caspase-3/7 assay buffer containing the Ac-DEVD-AMC substrate.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader.

Workflow Diagram:

G start Start plate_cells Plate and Treat CHO Cells start->plate_cells lyse_cells Lyse Cells plate_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein prepare_reaction Prepare Assay Reaction (Lysate + DEVD Substrate) quantify_protein->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate read_fluorescence Read Fluorescence (Ex/Em: ~380/460 nm) incubate->read_fluorescence end End read_fluorescence->end G cell_state Healthy Cell Early Apoptosis Late Apoptosis / Necrosis assay_readout DEVD-Caspase Activity Plasma Membrane Permeability Negative Intact (PI-) Positive Intact (PI-) Positive Permeable (PI+) cell_state:f0->assay_readout:c0 cell_state:f0->assay_readout:p0 cell_state:f1->assay_readout:c1 cell_state:f1->assay_readout:p1 cell_state:f2->assay_readout:c2 cell_state:f2->assay_readout:p2

References

An In-depth Technical Guide to Ac-AAVALLPAVLLALLAP-DEVD-CHO: A Cell-Permeable Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental applications of the cell-permeable caspase-3 inhibitor, Ac-AAVALLPAVLLALLAP-DEVD-CHO. This composite peptide combines a potent, reversible caspase-3 inhibitory motif with a highly efficient cell-penetrating peptide, enabling the direct modulation of apoptosis in living cells. This document details the inhibitor's chemical properties, biological activity, and provides structured experimental protocols for its use in cell-based assays. Furthermore, it outlines the critical role of caspase-3 in apoptotic signaling pathways and presents a workflow for assessing the cellular uptake of this valuable research tool.

Introduction

This compound is a synthetic peptide engineered for the targeted inhibition of caspase-3 within intact cells. Its innovative design addresses a key challenge in studying apoptosis: the efficient delivery of active biological molecules across the cell membrane. The peptide consists of two functionally distinct domains:

  • The Inhibitory Domain (Ac-DEVD-CHO): An N-terminally acetylated tetrapeptide (Asp-Glu-Val-Asp) followed by a reactive aldehyde group (CHO). This sequence mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3, allowing it to act as a potent and reversible competitive inhibitor.[1][2][3][4]

  • The Cell-Penetrating Domain (Ac-AAVALLPAVLLALLAP): A hydrophobic peptide sequence derived from the Kaposi fibroblast growth factor (K-FGF).[5] This domain facilitates the translocation of the entire molecule across the plasma membrane, delivering the inhibitory payload directly into the cytoplasm where caspases are active.

By combining these two elements, this compound serves as a powerful tool for investigating the intricate signaling cascades of apoptosis, particularly for dissecting the specific roles of caspase-3 and the closely related caspase-7.

Chemical Structure and Properties

The complete structure of this compound is a fusion of the cell-penetrating peptide and the caspase inhibitor. While a detailed 2D structure is complex, the linear sequence and key properties are summarized below.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
Full Sequence Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp-CHO[6]
Molecular Formula C₉₄H₁₅₈N₂₀O₂₇[6]
Molecular Weight 2000.42 g/mol [4]
Purity ≥95%[4]
Appearance Solid Powder[4]
Solubility Soluble in DMSO[2]

Mechanism of Action

The inhibitory activity of this compound is conferred by the Ac-DEVD-CHO moiety. Caspases are cysteine-aspartic proteases, and their catalytic activity relies on a critical cysteine residue in the active site. The aldehyde group of the inhibitor forms a reversible covalent bond with the thiol group of this cysteine residue, effectively blocking the enzyme's ability to bind and cleave its natural substrates.

The DEVD sequence provides high specificity for caspase-3 and caspase-7.[2][3][4][7][8] The inhibitory constants (Ki) demonstrate the high potency of this inhibitor.

Table 2: Inhibitory Activity of Ac-DEVD-CHO against Various Caspases

Target CaspaseKi Value (nM)Reference(s)
Caspase-3 0.23[9][10][11]
Caspase-7 1.6[12]
Caspase-6 5.2
Caspase-8 6.1
Caspase-10 12[9]
Caspase-1 18[9]
Caspase-2 1700[9][10]

Note: Ki values are for the Ac-DEVD-CHO component alone.

Signaling Pathways

This compound is a valuable tool for dissecting the apoptotic signaling pathways mediated by caspase-3. Caspase-3 is a key executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Once activated, caspase-3 cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Caspase3_Pathway Simplified Caspase-3 Activation and Inhibition Pathway Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Mitochondria->Apoptosome DISC DISC (FADD, pro-Caspase-8) Death_Receptors->DISC Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_8 Activated Caspase-8 DISC->Caspase_8 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 activates Caspase_8->Caspase_3 activates Apoptosis Apoptosis (PARP cleavage, DNA fragmentation) Caspase_3->Apoptosis executes Inhibitor This compound Inhibitor->Caspase_3 inhibits

Caption: Simplified overview of caspase-3 activation pathways and the point of inhibition by this compound.

Experimental Protocols

Cell-Based Caspase-3 Inhibition Assay

This protocol provides a general guideline for using this compound to inhibit caspase-3 activity in live cells. Optimal conditions (e.g., concentration, incubation time) should be determined empirically for each cell type and experimental setup.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Caspase-3 activity assay kit (e.g., fluorometric or colorimetric)

  • 96-well cell culture plates (clear-bottom, black or white for fluorescence/luminescence)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. A concentration range of 1-50 µM is a reasonable starting point.

  • Inhibitor Pre-incubation: Remove the culture medium from the cells and replace it with medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours to allow for cell penetration.

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the wells at a pre-determined optimal concentration.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 4-24 hours).

  • Caspase-3 Activity Measurement: Following the incubation period, measure caspase-3 activity using a commercial assay kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a caspase-3-specific substrate.

  • Data Analysis: Quantify the signal (fluorescence or absorbance) and normalize it to a control (e.g., untreated cells). Calculate the percentage of inhibition for each concentration of the inhibitor.

Workflow for Assessing Cell Permeability

To confirm the cellular uptake of this compound, a fluorescently labeled version of the peptide can be used, or its inhibitory effect on intracellular caspase-3 activity can be quantified in comparison to a non-cell-permeable control.

Cell_Permeability_Workflow Workflow for Assessing Cell Permeability of this compound Start Start: Prepare cell cultures Treat_Cells Treat cells with: - this compound - Ac-DEVD-CHO (non-permeable control) - Vehicle control Start->Treat_Cells Induce_Apoptosis Induce apoptosis Treat_Cells->Induce_Apoptosis Incubate Incubate for defined period Induce_Apoptosis->Incubate Assay_Method Choose assay method Incubate->Assay_Method Caspase_Activity Measure intracellular caspase-3 activity Assay_Method->Caspase_Activity Biochemical Microscopy Fluorescence microscopy (if using fluorescently labeled peptide) Assay_Method->Microscopy Imaging Analyze_Caspase Analyze caspase activity data Caspase_Activity->Analyze_Caspase Analyze_Microscopy Analyze cellular localization Microscopy->Analyze_Microscopy Compare Compare inhibition by permeable vs. non-permeable peptide Analyze_Caspase->Compare Conclusion Conclusion: Assess cell permeability Analyze_Microscopy->Conclusion Compare->Conclusion

Caption: A logical workflow for experimentally verifying the cell permeability of the inhibitor.

Applications in Research

This compound is a versatile tool with numerous applications in apoptosis research, including:

  • Validating the role of caspase-3 in specific apoptotic pathways: By selectively inhibiting caspase-3, researchers can determine its necessity for a particular apoptotic stimulus.

  • Studying the temporal sequence of apoptotic events: The inhibitor can be used to arrest apoptosis at the level of caspase-3 activation, allowing for the study of upstream signaling events.

  • Investigating the downstream targets of caspase-3: By preventing the cleavage of substrates, the inhibitor can aid in the identification and characterization of novel caspase-3 targets.

  • Therapeutic development: In preclinical studies, this and similar inhibitors can be used to explore the potential of caspase inhibition as a therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury. For instance, it has been shown to reduce caspase-3 activity and apoptosis in rat cortical neurons.[6]

Conclusion

This compound represents a significant advancement in the chemical biology of apoptosis research. Its dual-function design, combining a potent and specific caspase-3 inhibitor with a robust cell-penetrating peptide, provides researchers with a reliable and effective means to probe the intricacies of programmed cell death in living systems. The information and protocols provided in this guide are intended to facilitate the successful application of this powerful research tool in a variety of experimental contexts.

References

An In-Depth Technical Guide to Ac-AAVALLPAVLLALLAP-DEVD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

A Potent, Cell-Permeable Caspase-3 Inhibitor

This technical guide provides a comprehensive overview of the synthetic peptide inhibitor Ac-AAVALLPAVLLALLAP-DEVD-CHO, focusing on its discovery, mechanism of action, and applications in apoptosis research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The molecule this compound is a rationally designed composite peptide that combines a cell-permeable sequence with a specific caspase-3 inhibitor.[1][] Its development is rooted in the extensive research on apoptosis and the critical role of caspase enzymes in this process.

The core inhibitory component, Ac-DEVD-CHO , is a well-established synthetic tetrapeptide inhibitor of caspase-3.[3][4] It is designed to mimic the natural cleavage site of one of caspase-3's key substrates, PARP (poly (ADP-ribose) polymerase).[3][5] The DEVD (Asp-Glu-Val-Asp) sequence is recognized by caspase-3, and the C-terminal aldehyde group (CHO) allows for reversible covalent inhibition of the enzyme's active site cysteine.[5]

The N-terminal peptide, Ac-AAVALLPAVLLALLAP , is a hydrophobic sequence derived from K-FGF (Kaposi's fibroblast growth factor).[1][] This sequence functions as a cell-penetrating peptide (CPP), facilitating the transport of the inhibitor across the cell membrane. The development of such chimeric peptides represents a significant advancement, enabling the study of intracellular caspase activity in living cells without the need for harsh permeabilization techniques.

Mechanism of Action

This compound inhibits apoptosis by directly targeting and inactivating caspase-3, a key executioner caspase. The process can be broken down into two main steps:

  • Cellular Uptake: The hydrophobic AAVALLPAVLLALLAP peptide sequence facilitates the passive diffusion of the entire molecule across the plasma membrane and into the cytoplasm of the cell.

  • Caspase-3 Inhibition: Once inside the cell, the DEVD-CHO moiety targets active caspase-3. The DEVD sequence binds to the substrate-binding pocket of caspase-3, and the aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site. This interaction blocks the proteolytic activity of caspase-3, preventing it from cleaving its downstream substrates and thereby halting the apoptotic cascade.

This targeted inhibition allows for the specific investigation of cellular events downstream of caspase-3 activation.[3]

Quantitative Data

The inhibitory activity of the DEVD-CHO component is well-characterized. The following table summarizes key quantitative data for Ac-DEVD-CHO, which is the active inhibitory part of the composite peptide.

ParameterValueEnzyme Target(s)Notes
Ki 0.23 nMCaspase-3Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition.[5][6]
Ki 1.6 nMCaspase-7Also shows high affinity for caspase-7, another executioner caspase with a similar substrate specificity.[5]
Ki 1.7 µMCaspase-2Demonstrates significantly weaker inhibition of caspase-2, an initiator caspase.[6]

In vivo studies using the full cell-permeable peptide have shown effective reduction of caspase-3 activity and apoptosis in rat cortical neurons at concentrations of 1 to 2.5 µM.[1]

Signaling Pathways and Experimental Workflows

Caspase-3 Activation Pathway

Caspase-3 is a central executioner caspase that can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the convergence of these pathways on caspase-3 activation.

Caspase_Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (FasL, TNFα) Death Ligands (FasL, TNFα) Death Receptors Death Receptors Death Ligands (FasL, TNFα)->Death Receptors bind DISC Formation DISC Formation Death Receptors->DISC Formation recruit FADD Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 recruit Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induce Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 bind Apoptosome Apoptosome Apaf-1->Apoptosome form Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruit Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 cleavage Active Caspase-3 Active Caspase-3 Substrate Cleavage Substrate Cleavage Active Caspase-3->Substrate Cleavage cleaves PARP, etc. Apoptosis Apoptosis Substrate Cleavage->Apoptosis Procaspase-3->Active Caspase-3 activation This compound This compound This compound->Active Caspase-3 inhibit

Caption: The apoptotic signaling cascade, highlighting the central role of Caspase-3.

Experimental Workflow: Caspase-3 Activity Assay

A common application for this inhibitor is as a negative control in caspase-3 activity assays to confirm the specificity of the measured signal. The following diagram outlines a typical workflow for a colorimetric caspase-3 assay.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Measurement Induce Apoptosis Induce Apoptosis Harvest & Lyse Cells Harvest & Lyse Cells Induce Apoptosis->Harvest & Lyse Cells Quantify Protein Quantify Protein Harvest & Lyse Cells->Quantify Protein Load Lysates Load Lysates Quantify Protein->Load Lysates Add Controls Add Controls Load Lysates->Add Controls Add Substrate Add Substrate Load Lysates->Add Substrate Add Inhibitor Add Inhibitor Add Controls->Add Inhibitor to specificity control wells Control_Untreated Control_Untreated Add Controls->Control_Untreated Add Inhibitor->Add Substrate Control_Inhibitor Treated Lysate + Inhibitor Add Inhibitor->Control_Inhibitor Incubate (37°C) Incubate (37°C) Add Substrate->Incubate (37°C) Read Absorbance (405nm) Read Absorbance (405nm) Incubate (37°C)->Read Absorbance (405nm)

References

The Role of the DEVD Sequence in Caspase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Asp-Glu-Val-Asp (DEVD) tetrapeptide sequence in the inhibition of caspases, with a primary focus on caspase-3. Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. The DEVD sequence, derived from the cleavage site in poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3, has been instrumental in the development of specific inhibitors to study and potentially modulate apoptotic pathways. This guide provides a comprehensive overview of the mechanism of DEVD-based inhibition, quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The DEVD Sequence and Caspase Specificity

Caspases exhibit specificity for particular tetrapeptide sequences in their substrates. The DEVD sequence is optimally recognized by effector caspases, most notably caspase-3 and caspase-7.[1][2] This specificity is attributed to the interaction between the amino acid residues of the DEVD motif and the corresponding pockets (S1-S4) in the active site of the caspase. The P1 aspartate residue is the primary recognition point for all caspases.

DEVD-Based Caspase Inhibitors

The DEVD sequence has been incorporated into various synthetic inhibitors to block caspase activity. These inhibitors are invaluable tools for elucidating the roles of specific caspases in biological processes and hold therapeutic potential. The two most common classes of DEVD-based inhibitors are peptide aldehydes and fluoromethyl ketones (FMKs).

  • Ac-DEVD-CHO (Aldehyde): This is a reversible, competitive inhibitor of caspase-3 and caspase-7.[1] The aldehyde group forms a reversible covalent adduct with the active site cysteine of the caspase.[1]

  • Z-DEVD-FMK (Fluoromethyl Ketone): This is an irreversible inhibitor of caspase-3.[3][4] The FMK group forms a stable thioether bond with the catalytic cysteine residue in the caspase's active site, leading to permanent inactivation.[5] The benzyloxycarbonyl (Z) group enhances cell permeability.[5]

Quantitative Data: Inhibitor Potency

The potency of DEVD-based inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following tables summarize the reported Ki and IC50 values for Ac-DEVD-CHO and Z-DEVD-FMK against various caspases.

InhibitorTarget CaspaseKi (nM)Reference
Ac-DEVD-CHOCaspase-30.23[1][6]
Ac-DEVD-CHOCaspase-71.6[1]
Ac-DEVD-CHOCaspase-21700[7]
InhibitorTarget CaspaseIC50 (µM)Reference
Z-DEVD-FMKCaspase-318[8]

Note: Ki and IC50 values can vary depending on the experimental conditions.

Signaling Pathways of Caspase-3 Activation

Caspase-3 is a key executioner caspase, activated by both the intrinsic and extrinsic apoptotic pathways. Understanding these pathways is crucial for contextualizing the role of DEVD-based inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation (FADD, Pro-Caspase-8) death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 apoptotic_stimuli Apoptotic Stimuli (e.g., DNA damage) bax_bak Bax/Bak Activation apoptotic_stimuli->bax_bak mito Mitochondrion bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caspase-3 Activation Pathways

Experimental Protocols

Colorimetric Caspase-3 Activity Assay using Ac-DEVD-pNA

This assay quantifies caspase-3 activity by measuring the release of the chromophore p-nitroaniline (pNA) from the substrate Ac-DEVD-pNA.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2x Reaction Buffer (e.g., buffered saline with glycerol (B35011) and detergent)

  • Ac-DEVD-pNA substrate (4 mM stock in DMSO)

  • Protein Assay Reagent (e.g., Bradford)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cell culture.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).[9]

    • Incubate on ice for 10-15 minutes.[10]

    • Centrifuge at 10,000-14,000 x g for 5-10 minutes at 4°C.[10]

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay:

    • Add 20-50 µg of protein from each cell lysate to individual wells of a 96-well plate.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Include a blank control (Cell Lysis Buffer only).

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Initiate the reaction by adding 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank from all readings.

  • Caspase-3 activity can be expressed as the fold-increase in absorbance compared to an untreated control.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis induce Induce Apoptosis harvest Harvest & Wash Cells induce->harvest lyse Lyse Cells harvest->lyse quantify Quantify Protein lyse->quantify plate Plate Lysate quantify->plate add_buffer Add 2x Reaction Buffer plate->add_buffer add_substrate Add Ac-DEVD-pNA add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read Read Absorbance at 405 nm incubate->read calculate Calculate Activity read->calculate

Colorimetric Caspase-3 Assay Workflow
Fluorometric Caspase-3 Activity Assay using Ac-DEVD-AFC

This assay offers higher sensitivity than the colorimetric assay and measures the release of the fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC).

Materials:

  • Cell Lysis Buffer (as above)

  • 2x Reaction Buffer (as above)

  • Ac-DEVD-AFC substrate (1 mM stock in DMSO)

  • DTT (1 M)

  • 96-well black microplate

  • Fluorometer with excitation at 400 nm and emission at 505 nm

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates as described in the colorimetric assay protocol.

  • Assay:

    • Aliquot enough 2x Reaction Buffer for the number of assays and add DTT to a final concentration of 10 mM.

    • Add 50 µL of cell lysate to individual wells of a 96-well black plate.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of 1 mM DEVD-AFC substrate (final concentration 50 µM).[11]

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Read the fluorescence in a fluorometer with a 400 nm excitation filter and a 505 nm emission filter.[11][12]

Data Analysis:

  • Subtract the fluorescence of a blank control from all readings.

  • Caspase-3 activity is proportional to the fluorescence signal and can be expressed as a fold-increase relative to an untreated control.

Mechanism of DEVD-Based Inhibition

The mechanism of inhibition depends on the chemical nature of the inhibitor.

G cluster_reversible Reversible Inhibition (Ac-DEVD-CHO) cluster_irreversible Irreversible Inhibition (Z-DEVD-FMK) caspase_cho Caspase Active Site (Cys-His catalytic dyad) complex_cho Reversible Thiohemiacetal Adduct caspase_cho->complex_cho inhibitor_cho Ac-DEVD-CHO inhibitor_cho->complex_cho caspase_fmk Caspase Active Site (Cys-His catalytic dyad) complex_fmk Stable Thioether Bond (Inactive Caspase) caspase_fmk->complex_fmk inhibitor_fmk Z-DEVD-FMK inhibitor_fmk->complex_fmk

Mechanisms of Caspase Inhibition

Conclusion

The DEVD tetrapeptide sequence is a cornerstone of caspase-3 research. Its high affinity for the active site of caspase-3 has enabled the development of potent and specific inhibitors that are indispensable for studying the intricate mechanisms of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DEVD-based tools in their investigations of programmed cell death and the development of novel therapeutics.

References

Unlocking the Cell: A Technical Guide to Hydrophobic Sequences for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cell membrane presents a formidable barrier to the intracellular delivery of therapeutic molecules. Overcoming this barrier is a critical challenge in drug development. Hydrophobic sequences, often incorporated into cell-penetrating peptides (CPPs), have emerged as a powerful tool to facilitate the entry of a wide range of cargo, from small molecules to large biologics, into the cell's interior. This in-depth technical guide explores the core principles of hydrophobic sequence-mediated intracellular delivery, providing quantitative data, detailed experimental protocols, and visualizations of the underlying cellular mechanisms to empower researchers in this dynamic field.

The Power of Hydrophobicity in Cellular Ingress

Hydrophobic and amphipathic cell-penetrating peptides are a class of short peptides that can traverse the plasma membrane and deliver molecular cargo into the cytoplasm.[1] Their mechanism of action is a subject of ongoing research, but it is widely accepted that their hydrophobic character is a key determinant of their efficacy.[2][3][4][5] Unlike purely cationic CPPs, which primarily rely on electrostatic interactions, hydrophobic and amphipathic peptides can directly interact with the lipid bilayer, inducing membrane perturbation and facilitating entry.[6][7]

There are three main classes of CPPs based on their physicochemical properties: polycationic, amphipathic, and hydrophobic.[1] This guide focuses on the latter two, where hydrophobicity plays a pivotal role.

Key Classes of Hydrophobic and Amphipathic CPPs:

  • Amphipathic CPPs: These peptides possess distinct hydrophobic and hydrophilic domains. This amphipathicity allows them to interact with both the lipidic components of the cell membrane and the aqueous extracellular environment. Examples include Model Amphipathic Peptides (MAPs) and Transportan.[8]

  • Hydrophobic CPPs: These peptides are predominantly composed of nonpolar amino acids and have a low net charge.[1] Their interaction with the cell membrane is primarily driven by hydrophobic forces. A notable example is TP10.[9]

  • Stapled Peptides: These are synthetic peptides where the helical structure is constrained by a hydrocarbon "staple." This modification can enhance helicity and proteolytic resistance, and importantly, the introduction of the hydrocarbon staple increases overall hydrophobicity, which has been shown to be a key driver of cellular uptake.[2][3][9]

Mechanisms of Intracellular Delivery: A Multi-faceted Entry

The journey of a hydrophobic sequence and its cargo into the cell is not a single path but rather a complex interplay of different mechanisms. The two primary routes of entry are direct penetration of the plasma membrane and endocytosis.[10] The prevailing mechanism is often dependent on the specific peptide, its concentration, the nature of the cargo, and the cell type.[1][10]

Direct Penetration

At higher concentrations, some hydrophobic and amphipathic CPPs are thought to directly translocate across the cell membrane. This process can involve transient pore formation or localized membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly.

Endocytosis: The Predominant Pathway

At lower, more physiologically relevant concentrations, endocytosis is the major route of entry for most CPPs. This energy-dependent process involves the engulfment of the CPP-cargo complex by the cell membrane to form intracellular vesicles. Several endocytic pathways have been implicated:

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is a common uptake mechanism for many CPPs.[2][3]

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.

  • Caveolae-Dependent Endocytosis: This mechanism utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

The diagram below illustrates the general endocytic pathways involved in the uptake of hydrophobic sequences.

G General Endocytic Pathways for Hydrophobic Sequence Uptake cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release Cargo Release extracellular Extracellular Space hydrophobic_sequence Hydrophobic Sequence -Cargo Complex cell_membrane Cell Membrane cytoplasm Cytoplasm macropinocytosis Macropinocytosis hydrophobic_sequence->macropinocytosis Binding & Internalization clathrin Clathrin-Mediated Endocytosis hydrophobic_sequence->clathrin Binding & Internalization caveolae Caveolae-Dependent Endocytosis hydrophobic_sequence->caveolae Binding & Internalization early_endosome Early Endosome macropinocytosis->early_endosome clathrin->early_endosome caveolae->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion & Degradation endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytosolic_cargo Cytosolic Cargo endosomal_escape->cytosolic_cargo Release into Cytoplasm

Overview of endocytic uptake and intracellular fate of hydrophobic sequences.
The Critical Step: Endosomal Escape

For therapeutic efficacy, the cargo must escape the endosomal pathway and reach its target in the cytoplasm or nucleus. This is a major bottleneck in intracellular delivery.[11] Several mechanisms have been proposed for how hydrophobic sequences can facilitate endosomal escape:

  • Proton Sponge Effect: Some peptides can buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane.[11]

  • Membrane Fusion and Destabilization: Amphipathic peptides can insert into the endosomal membrane, disrupting its integrity and promoting fusion with the endosomal and plasma membranes, leading to cargo release.[11]

  • Pore Formation: Some peptides can form transient pores in the endosomal membrane, allowing the cargo to leak into the cytoplasm.[11]

The following diagram illustrates the proposed mechanisms of endosomal escape.

G Mechanisms of Endosomal Escape cluster_mechanisms Escape Mechanisms endosome Endosome proton_sponge Proton Sponge Effect (Osmotic Swelling & Rupture) endosome->proton_sponge Triggered by Low pH membrane_destabilization Membrane Destabilization & Fusion endosome->membrane_destabilization Triggered by Low pH pore_formation Pore Formation endosome->pore_formation Triggered by Low pH cytoplasm Cytoplasm cargo Cargo proton_sponge->cargo Release membrane_destabilization->cargo Release pore_formation->cargo Release G Workflow for Quantifying Cellular Uptake by Flow Cytometry start Start seed_cells Seed cells in a 24-well plate start->seed_cells incubate_peptide Incubate cells with fluorescently labeled peptide seed_cells->incubate_peptide wash_cells Wash cells to remove non-internalized peptide incubate_peptide->wash_cells harvest_cells Harvest cells using trypsin wash_cells->harvest_cells resuspend_cells Resuspend cells in PBS harvest_cells->resuspend_cells flow_cytometry Analyze fluorescence by flow cytometry resuspend_cells->flow_cytometry end End flow_cytometry->end G Simplified Signaling Pathway of Macropinocytosis Induction growth_factor Growth Factor / CPP rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds & Activates pi3k PI3K rtk->pi3k Activates ras Ras rtk->ras Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates actin Actin Cytoskeleton Rearrangement akt->actin Regulates rac1 Rac1 ras->rac1 Activates rac1->actin ruffling Membrane Ruffling actin->ruffling macropinocytosis Macropinocytosis ruffling->macropinocytosis

References

Methodological & Application

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-DEVD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-DEVD-CHO is a highly specific, cell-permeable, and reversible inhibitor of caspase-3. This peptide-based inhibitor is a valuable tool for studying the role of caspase-3 in apoptosis and for the development of potential therapeutics targeting apoptotic pathways. The molecule consists of two key components: a potent caspase-3 inhibitory sequence (DEVD-CHO) and a cell-penetrating peptide (CPP) sequence (Ac-AAVALLPAVLLALLAP). The CPP facilitates the delivery of the inhibitory aldehyde group into the cytoplasm of cells, where it can interact with and inhibit caspase-3.

The DEVD sequence is derived from the cleavage site of PARP (poly(ADP-ribose) polymerase), a key substrate of caspase-3. The aldehyde (CHO) group at the C-terminus of the peptide reversibly binds to the active site of caspase-3, effectively blocking its proteolytic activity. The N-terminal acetyl (Ac) group enhances the stability of the peptide. The attached CPP, derived from K-FGF, is a hydrophobic sequence that enables the molecule to efficiently traverse the cell membrane.[1][]

Mechanism of Action

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade. It is activated by initiator caspases (such as caspase-8 and caspase-9) and proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound inhibits apoptosis by directly targeting and inactivating caspase-3. The DEVD tetrapeptide sequence mimics the natural substrate of caspase-3, allowing the inhibitor to specifically bind to the enzyme's active site. The C-terminal aldehyde group then forms a reversible covalent bond with the cysteine residue in the catalytic site of caspase-3, thereby preventing it from cleaving its downstream targets. The cell-penetrating peptide facilitates the entry of the inhibitor into the cell, a process that can occur through direct penetration of the cell membrane or via endocytosis.[3][4][5][6][7]

Quantitative Data

The inhibitory activity of the active component, Ac-DEVD-CHO, has been well-characterized. The following table summarizes key quantitative data for the inhibition of caspase-3. It is important to note that the effective concentration of this compound in cell-based assays may be lower than that of Ac-DEVD-CHO alone, due to the enhanced cellular uptake mediated by the cell-penetrating peptide.

ParameterValueTarget EnzymeNotes
Ki 230 pM[8][9]Caspase-3The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
IC50 0.2 nM[10]Caspase-3 (PARP cleavage)The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.
IC50 (in vitro) 10 nM[10]Apoptotic EventsThe concentration required to attenuate apoptotic events in in vitro systems.

Signaling Pathway and Experimental Workflow Diagrams

Apoptosis Inhibition by this compound Apoptotic_Stimulus Apoptotic Stimulus (e.g., FasL, TNF-α, DNA damage) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Caspase_3_zymogen Pro-caspase-3 (Inactive) Initiator_Caspases->Caspase_3_zymogen cleaves and activates Caspase_3_active Caspase-3 (Active) Caspase_3_zymogen->Caspase_3_active Substrates Cellular Substrates (e.g., PARP, Gelsolin) Caspase_3_active->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to Inhibitor This compound Inhibitor->Caspase_3_active inhibits

Caption: Signaling pathway of apoptosis and the inhibitory action of this compound on Caspase-3.

Experimental Workflow for Caspase-3 Activity Assay cluster_cell_culture Cell Culture and Treatment cluster_assay Caspase-3 Assay cluster_detection Detection and Analysis Seed_Cells 1. Seed cells in a multi-well plate Induce_Apoptosis 2. Induce apoptosis (e.g., with Staurosporine) Seed_Cells->Induce_Apoptosis Add_Inhibitor 3. Add this compound (at various concentrations) Induce_Apoptosis->Add_Inhibitor Lyse_Cells 4. Lyse cells to release intracellular contents Add_Inhibitor->Lyse_Cells Add_Substrate 5. Add Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC) Lyse_Cells->Add_Substrate Incubate 6. Incubate at 37°C Add_Substrate->Incubate Measure_Signal 7. Measure signal (Absorbance at 405 nm or Fluorescence at Ex/Em 400/505 nm) Incubate->Measure_Signal Data_Analysis 8. Analyze data to determine Caspase-3 activity Measure_Signal->Data_Analysis

References

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-DEVD-CHO in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-DEVD-CHO is a highly specific and cell-permeable inhibitor of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. This molecule is a conjugate of two functional peptides:

  • Ac-DEVD-CHO : A synthetic tetrapeptide aldehyde that acts as a potent, reversible, and competitive inhibitor of caspase-3 and caspase-7.[1][2][3][4][5] The "DEVD" sequence mimics the cleavage site of Poly (ADP-ribose) polymerase (PARP), a natural substrate for caspase-3, allowing the inhibitor to bind to the active site of the enzyme.[1][4][5][6][7] The aldehyde functional group reversibly interacts with the cysteine in the active site of the caspases, blocking their proteolytic activity.[4]

  • Ac-AAVALLPAVLLALLAP : A cell-permeable peptide (CPP) derived from the hydrophobic sequence of K-FGF.[8] This peptide facilitates the delivery of the inhibitory DEVD-CHO motif across the cell membrane, enabling its use in live cell-based assays.[8]

By inhibiting caspase-3 and -7, this compound effectively blocks the downstream events of apoptosis, making it an invaluable tool for studying programmed cell death, validating therapeutic targets, and protecting cells from apoptotic stimuli in culture.

Mechanism of Action

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. A central component of this process is the caspase cascade. Initiator caspases, upon receiving apoptotic signals, activate executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound intervenes at this critical executioner phase. The cell-permeable peptide portion shuttles the molecule into the cytoplasm, where the Ac-DEVD-CHO moiety directly targets and inhibits active caspase-3 and caspase-7. This inhibition prevents the cleavage of downstream substrates, thereby halting the apoptotic cascade.

Signaling Pathway of this compound Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, TNF-α) Caspase_Cascade Initiator Caspase Activation (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Caspase_Cascade Caspase3_7 Executioner Caspases (Caspase-3 & Caspase-7) Caspase_Cascade->Caspase3_7 Substrates Cellular Substrates (e.g., PARP, Gelsolin) Caspase3_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound Inhibitor->Caspase3_7 Inhibition

Mechanism of Caspase-3/7 Inhibition

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Ac-DEVD-CHO, the active inhibitory component of this compound.

ParameterValueEnzyme/Cell LineNotes
Ki (Inhibition Constant) ~0.2-0.23 nMCaspase-3Demonstrates very high affinity and potency for caspase-3.[3][4][7][9][10]
~0.3-1.6 nMCaspase-7Also shows high affinity for caspase-7.[4][7][9][10]
1.7 µMCaspase-2Weakly inhibits caspase-2, indicating high specificity for executioner caspases.[3][10]
IC50 (Half-maximal Inhibitory Concentration) > 100 µMNT2 cellsIndicates low cytotoxicity at typical working concentrations.[9]
Effective Concentration in Cell Culture 1-2.5 µMRat Cortical NeuronsReduced caspase-3 activity and apoptosis induced by prostaglandin (B15479496) E2.
10-100 µMVariousCommonly used range for inhibiting apoptosis in cell culture experiments. The optimal concentration should be determined empirically.
20, 50 µMMEFsUsed to inhibit TNF-induced apoptosis.[10][11]
100 µMVSMCsPre-treatment for 48 hours decreased apoptosis.
Incubation Time 2 hours (pre-incubation)MEFsPre-incubation before inducing apoptosis is a common practice.[10][11]
48 hours (pre-treatment)VSMCsLonger pre-treatment times have been used in some studies.

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol provides a general guideline for using this compound to prevent apoptosis in cultured cells. The optimal concentration and incubation time should be determined empirically for each cell line and apoptotic stimulus.

Materials:

  • This compound

  • DMSO (sterile)

  • Cell culture medium appropriate for your cell line

  • Cells in culture (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, TNF-α)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well or other multi-well plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Reconstitution of the Inhibitor:

    • Prepare a stock solution of this compound by dissolving it in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of the inhibitor (assuming a molecular weight of ~1900 g/mol for the full peptide) in 52.6 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density appropriate for your experimental endpoint (e.g., viability assay, imaging).

    • Allow the cells to adhere and reach the desired confluency (typically 24 hours for adherent cells).

  • Pre-incubation with the Inhibitor:

    • Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor.

    • Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).

    • Pre-incubate the cells with the inhibitor for a period of 1 to 4 hours in a 37°C, 5% CO2 incubator. This allows for cellular uptake of the inhibitor.

  • Induction of Apoptosis:

    • Prepare the apoptosis-inducing agent at the desired concentration in cell culture medium.

    • Add the apoptosis-inducing agent directly to the wells containing the inhibitor.

    • Include a positive control for apoptosis (cells treated with the inducer but not the inhibitor) and a negative control (untreated cells).

  • Incubation:

    • Incubate the cells for the time required for the apoptotic stimulus to take effect (this can range from a few hours to 48 hours, depending on the agent and cell line).

  • Assessment of Apoptosis:

    • Evaluate the extent of apoptosis using a suitable method, such as:

      • Annexin V/Propidium Iodide (PI) staining: Detects early and late apoptotic cells by flow cytometry or fluorescence microscopy.

      • Caspase activity assays: Measure the activity of caspase-3/7 using a fluorogenic or colorimetric substrate.

      • TUNEL assay: Detects DNA fragmentation in apoptotic cells.

      • Cell viability assays: (e.g., MTT, MTS, or CellTiter-Glo®) to assess overall cell health.

      • Western blotting: To detect the cleavage of PARP or other caspase substrates.

Experimental Workflow for Apoptosis Inhibition Start Start Reconstitute Reconstitute Inhibitor in DMSO Start->Reconstitute Seed_Cells Seed Cells in Multi-well Plate Reconstitute->Seed_Cells Pre_incubate Pre-incubate with This compound Seed_Cells->Pre_incubate Induce_Apoptosis Add Apoptotic Stimulus Pre_incubate->Induce_Apoptosis Incubate Incubate for a Defined Period Induce_Apoptosis->Incubate Assess Assess Apoptosis/ Cell Viability Incubate->Assess End End Assess->End

Workflow for Apoptosis Inhibition
Protocol 2: Use as a Negative Control in Caspase-3/7 Activity Assays

This protocol describes how to use Ac-DEVD-CHO (the active component) as a specific inhibitor to confirm that the measured signal in a caspase activity assay is indeed from caspase-3 and/or -7.

Materials:

  • Ac-DEVD-CHO

  • DMSO

  • Cell lysates from apoptotic and non-apoptotic cells

  • Caspase-3/7 assay kit (containing assay buffer and a fluorogenic substrate like Ac-DEVD-AMC or a colorimetric substrate like Ac-DEVD-pNA)

  • 96-well black or clear flat-bottom plates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Reconstitute Ac-DEVD-CHO in DMSO to a stock concentration of 2 mM.[2][3]

    • Prepare cell lysates from both treated (apoptotic) and untreated (non-apoptotic) cells according to the assay kit's instructions.[1][6]

    • Prepare the assay buffer and substrate solution as per the kit's protocol.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions:

      • Blank: Assay buffer only (no lysate or substrate).

      • Negative Control: Lysate from non-apoptotic cells + substrate.

      • Positive Control: Lysate from apoptotic cells + substrate.

      • Inhibitor Control: Lysate from apoptotic cells + Ac-DEVD-CHO + substrate.

  • Inhibitor Addition:

    • To the "Inhibitor Control" wells, add the Ac-DEVD-CHO to a final concentration of approximately 10 µM to 100 nM.[1][6] Pre-incubate the lysate with the inhibitor for 10-30 minutes at room temperature before adding the substrate.[6]

  • Reaction Initiation and Incubation:

    • Add the caspase-3/7 substrate to all wells (except the blank) to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[1][6]

  • Measurement:

    • Read the fluorescence (Ex/Em = 360-380 nm / 430-460 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates) using a microplate reader.[1][6]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Compare the signal from the "Positive Control" with the "Inhibitor Control". A significant reduction in the signal in the presence of Ac-DEVD-CHO confirms that the measured activity is specific to DEVD-cleaving caspases like caspase-3 and -7.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%).

  • Cell Line Variability: The permeability and response to the inhibitor can vary between cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific model.

  • Cytotoxicity: While the core Ac-DEVD-CHO has shown low cytotoxicity, the cell-permeable peptide at very high concentrations may have off-target effects. Always include appropriate controls to assess any potential cytotoxicity of the inhibitor itself.

  • Specificity: Ac-DEVD-CHO is a highly specific inhibitor for caspase-3 and -7. However, at high concentrations, it may show some activity against other caspases.[3][10]

  • Storage: Store the reconstituted inhibitor in aliquots at -20°C to maintain its stability. Avoid repeated freeze-thaw cycles.[6]

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the intricate mechanisms of apoptosis and its role in health and disease.

References

Application Notes and Protocols for Apoptosis Inhibition using Ac-AAVALLPAVLLALLAP-DEVD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-DEVD-CHO is a potent, cell-permeable, and reversible inhibitor of caspase-3 and caspase-7. This peptide is composed of two key functional domains: the caspase-3 recognition and inhibition sequence, Ac-DEVD-CHO, and a cell-penetrating peptide (CPP) sequence, AAVALLPAVLLALLAP. The DEVD sequence is derived from the cleavage site of PARP, a key substrate of caspase-3, making Ac-DEVD-CHO a highly specific competitive inhibitor.[1][2] The addition of the CPP allows for efficient delivery of the inhibitor into living cells, making it a valuable tool for studying the role of caspase-3 and -7 in apoptosis in cell culture models.[3]

Mechanism of Action

Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[4] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]

This compound exerts its anti-apoptotic effect by targeting and inhibiting the activity of caspase-3 and caspase-7. The aldehyde group (-CHO) on the DEVD peptide forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.[2] By inhibiting caspase-3, the downstream events of the apoptotic cascade are prevented, leading to cell survival.

Data Presentation

The inhibitory activity of the core peptide, Ac-DEVD-CHO, against various caspases has been well-characterized. The following table summarizes the reported inhibition constants (Ki) and effective concentrations in various experimental systems. It is important to note that the optimal concentration of the cell-permeable this compound may vary depending on the cell type, the apoptotic stimulus, and the experimental conditions, and should be determined empirically.

Inhibitor Target Caspase Inhibition Constant (Ki) Effective Concentration (in cell culture) Reference
Ac-DEVD-CHOCaspase-30.23 nM10-100 µM[2][6]
Ac-DEVD-CHOCaspase-71.6 nMNot specified[2]
Ac-DEVD-CHOCaspase-80.92 nMNot specified[6]
Ac-DEVD-CHOCaspase-118 nMNot specified[6]
Ac-DEVD-CHOCaspase-21.7 µMNot specified[6]
Ac-DEVD-CHOCaspase-631 nMNot specified[6]
Ac-DEVD-CHOCaspase-960 nMNot specified[6]
Ac-DEVD-CHOCaspase-1012 nMNot specified[6]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol provides a general guideline for using this compound to inhibit apoptosis in a cell culture model.

Materials:

  • This compound

  • DMSO (for reconstitution)

  • Cell culture medium appropriate for the cell line

  • Cell line of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, TNF-α)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/PI staining, caspase activity assay)

Procedure:

  • Reconstitution: Reconstitute the lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Inhibitor Pre-treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptotic stimulus (a starting range of 10-50 µM is suggested). Remove the old medium from the cells and add the medium containing the inhibitor.

  • Incubation: Incubate the cells with the inhibitor for a period of 1-2 hours at 37°C in a CO2 incubator. This allows for cellular uptake of the inhibitor.

  • Induction of Apoptosis: Following the pre-treatment, add the apoptosis-inducing agent to the culture medium at a pre-determined effective concentration.

  • Incubation: Incubate the cells for the desired period to allow for the induction of apoptosis (this will vary depending on the stimulus and cell type).

  • Assessment of Apoptosis: Harvest the cells and assess the level of apoptosis using a suitable method. Compare the results from cells treated with the inducer alone to those pre-treated with this compound.

Protocol 2: In Vitro Caspase-3 Activity Assay

This protocol describes how to measure the inhibitory effect of this compound on caspase-3 activity in cell lysates.

Materials:

  • Cells treated to induce apoptosis (as described in Protocol 1)

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, 10 mM NaPPi)

  • Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[7]

  • Ac-DEVD-pNA (p-nitroaniline) or Ac-DEVD-AMC (7-amino-4-methylcoumarin) as a fluorogenic substrate

  • This compound

  • 96-well microplate

  • Microplate reader (for absorbance at 405 nm for pNA or fluorescence with excitation at 380 nm and emission at 430-460 nm for AMC)[7]

Procedure:

  • Cell Lysate Preparation: After inducing apoptosis, wash the cells with ice-cold PBS and lyse them using an appropriate cell lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Setup: In a 96-well plate, add a standardized amount of cell lysate to each well.

  • Inhibitor Addition: Add varying concentrations of this compound to the designated wells. Include a control group with no inhibitor.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC) to all wells at a final concentration of 20 µM.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

  • Data Analysis: Calculate the percentage of inhibition of caspase-3 activity for each concentration of the inhibitor compared to the control.

Mandatory Visualization

Apoptosis_Pathway_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptotic Substrates (e.g., PARP) Apoptotic Substrates (e.g., PARP) Caspase-3 (Active)->Apoptotic Substrates (e.g., PARP) Inhibitor This compound Inhibitor->Caspase-3 (Active) Cell Death Cell Death Apoptotic Substrates (e.g., PARP)->Cell Death

Caption: Inhibition of the central executioner caspase-3 by this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Culture Start->Seed_Cells Pre-treat Pre-treat with Inhibitor Seed_Cells->Pre-treat Induce_Apoptosis Induce Apoptosis Pre-treat->Induce_Apoptosis Incubate Incubate Induce_Apoptosis->Incubate Assess_Apoptosis Assess Apoptosis Incubate->Assess_Apoptosis End End Assess_Apoptosis->End

References

Application Notes and Protocols: Western Blot for Caspase-3 Activity with Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases that execute this process are the caspases (cysteine-aspartic proteases). Caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 from its inactive zymogen (procaspase-3) into its active cleaved form is a central event in the apoptotic cascade.

Western blotting is a widely used and powerful technique to detect the presence and quantify the levels of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize either the full-length procaspase-3 or the cleaved, active form, researchers can assess the level of apoptosis in a given cell population. Furthermore, the use of specific inhibitors allows for the investigation of the role of caspases in cell death pathways and the evaluation of potential therapeutic agents that target apoptosis.

This document provides a detailed protocol for performing a Western blot to detect cleaved caspase-3 as a marker of apoptosis and to assess the efficacy of a pan-caspase inhibitor, Z-VAD-FMK.

Signaling Pathway: Caspase-3 in Apoptosis

Caspase-3 can be activated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8, which in turn directly cleaves and activates caspase-3. The intrinsic pathway is triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and ATP, forms the apoptosome, which recruits and activates initiator caspase-9. Activated caspase-9 then cleaves and activates caspase-3. Once activated, caspase-3 proceeds to cleave a variety of cellular substrates, leading to the execution of apoptosis. The pan-caspase inhibitor Z-VAD-FMK is a cell-permeable fluoromethyl ketone-derivatized peptide that irreversibly binds to the catalytic site of caspases, thereby blocking their activity and inhibiting apoptosis.[1]

Caspase3_Signaling_Pathway Caspase-3 Signaling Pathway in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind Caspase-8 (pro) Caspase-8 (pro) Death Receptors->Caspase-8 (pro) activate Caspase-8 (active) Caspase-8 (active) Caspase-8 (pro)->Caspase-8 (active) cleavage Caspase-3 (pro) Caspase-3 (pro) Caspase-8 (active)->Caspase-3 (pro) Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Caspase-9 (pro) Caspase-9 (pro) Apoptosome->Caspase-9 (pro) activates Caspase-9 (active) Caspase-9 (active) Caspase-9 (pro)->Caspase-9 (active) cleavage Caspase-9 (active)->Caspase-3 (pro) Caspase-3 (active) Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis executes Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 (active) Z-VAD-FMK->Caspase-9 (active) Z-VAD-FMK->Caspase-3 (active) inhibits Caspase-3 (pro)->Caspase-3 (active) cleavage

Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways and inhibition by Z-VAD-FMK.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., Jurkat, HeLa, or another cell line of interest) in appropriate culture dishes or plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α plus Cycloheximide). The concentration and duration of treatment should be optimized for the specific cell line and inducer.

  • Inhibitor Treatment: For inhibitor-treated samples, pre-incubate the cells with the pan-caspase inhibitor Z-VAD-FMK for 1-2 hours before adding the apoptosis-inducing agent. A common working concentration for Z-VAD-FMK is between 20-100 µM.[2]

  • Controls: Include the following controls in your experiment:

    • Untreated cells (negative control)

    • Cells treated with the apoptosis-inducing agent only (positive control)

    • Cells treated with Z-VAD-FMK only

    • Vehicle control (e.g., DMSO, if the inhibitor is dissolved in it)

Preparation of Cell Lysates
  • Harvesting Cells:

    • Adherent cells: Aspirate the culture medium, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS), and then add lysis buffer.

    • Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash once with ice-cold PBS, and resuspend the cell pellet in lysis buffer.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. A common recipe for RIPA buffer is:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the protein concentration of each cell lysate using a standard protein assay method, such as the Bradford or BCA assay. This is crucial for ensuring equal loading of protein in each lane of the gel.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (a 12-15% gel is suitable for resolving cleaved caspase-3). Also, load a pre-stained protein ladder to monitor the migration of proteins and estimate their molecular weight. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer (Western Blotting)
  • Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, this step is not necessary.

  • Transfer Setup: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge, all pre-soaked in transfer buffer.

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the equipment and the size of the proteins.

Immunodetection
  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for cleaved caspase-3, diluted in blocking buffer, overnight at 4°C with gentle agitation. The recommended antibody dilution should be obtained from the manufacturer's datasheet (typically 1:1000).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Data Analysis
  • Analyze the resulting bands. Procaspase-3 will appear as a band of approximately 35 kDa, while the large fragment of cleaved caspase-3 will be detected at approximately 17-19 kDa.[3]

  • To quantify the results, perform densitometry analysis on the bands using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the cleaved caspase-3 band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Data Presentation

The following tables summarize typical reagents, their working concentrations, and expected results for a Western blot analysis of caspase-3 activity with an inhibitor.

ParameterRecommendation
Cell Line Jurkat, HeLa, or other relevant cell line
Apoptosis Inducer Staurosporine (0.5-2 µM), Etoposide (25-100 µM)
Inhibitor Z-VAD-FMK (pan-caspase inhibitor)
Inhibitor Concentration 20-100 µM[2]
Inhibitor Pre-incubation Time 1-2 hours
Protein Loading 20-30 µg per lane
Gel Percentage 12-15% SDS-PAGE
Primary Antibody Anti-cleaved Caspase-3 (e.g., Asp175)
Primary Antibody Dilution 1:1000 (or as recommended by manufacturer)
Secondary Antibody HRP-conjugated anti-rabbit IgG
Secondary Antibody Dilution 1:2000 - 1:5000
Loading Control β-actin, GAPDH, or Tubulin
Treatment GroupExpected Procaspase-3 Level (35 kDa)Expected Cleaved Caspase-3 Level (17/19 kDa)Interpretation
Untreated Control HighVery Low / UndetectableNo or basal level of apoptosis
Apoptosis Inducer DecreasedSignificantly IncreasedInduction of apoptosis
Inhibitor (Z-VAD-FMK) Only HighVery Low / UndetectableInhibitor is not cytotoxic
Apoptosis Inducer + Inhibitor High to slightly decreasedSignificantly Decreased / UndetectableInhibition of apoptosis

Experimental Workflow

Western_Blot_Workflow Western Blot Workflow for Caspase-3 Activity A Cell Seeding B Treatment with Apoptosis Inducer and/or Inhibitor (Z-VAD-FMK) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (BCA or Bradford Assay) C->D E SDS-PAGE D->E F Protein Transfer (Western Blotting) E->F G Membrane Blocking F->G H Primary Antibody Incubation (anti-cleaved Caspase-3) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis and Quantification J->K

Caption: A step-by-step workflow for the detection of cleaved caspase-3 by Western blot.

By following this detailed protocol, researchers can reliably assess caspase-3 activation and the efficacy of inhibitors in their experimental models, providing valuable insights into the mechanisms of apoptosis and the potential of novel therapeutic strategies.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with DEVD-CHO Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. A key family of proteases central to the execution of apoptosis is the caspases. Caspase-3, an executioner caspase, is activated by both intrinsic and extrinsic pathways and is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The synthetic tetrapeptide Ac-DEVD-CHO is a potent and specific inhibitor of caspase-3 and the closely related caspase-7.[1][2] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[3] By competitively binding to the active site of caspase-3, Ac-DEVD-CHO effectively blocks its proteolytic activity and subsequent downstream events in the apoptotic cascade.[1][2]

Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of apoptosis at the single-cell level.[4][5] When used in conjunction with specific fluorescent probes, it allows for the precise measurement of various apoptotic events, including phosphatidylserine (B164497) (PS) externalization (using Annexin V), loss of membrane integrity (using propidium (B1200493) iodide, PI), and caspase activation. The use of the DEVD-CHO inhibitor in flow cytometry assays serves as a crucial tool to confirm the role of caspase-3 in a given apoptotic process and to dissect the signaling pathways involved.

These application notes provide detailed protocols for the analysis of apoptosis by flow cytometry, incorporating the use of the DEVD-CHO inhibitor to elucidate caspase-3-dependent mechanisms.

Data Presentation

The following tables summarize quantitative data from representative studies demonstrating the inhibitory effect of Ac-DEVD-CHO on apoptosis as measured by flow cytometry.

Table 1: Inhibition of Artesunate-Induced Apoptosis in Vascular Smooth Muscle Cells (VSMCs) by Ac-DEVD-CHO [3]

Treatment GroupConcentrationApoptosis Rate (%)
Control-5.2 ± 0.8
Artesunate40 µg/mL35.6 ± 2.1
Artesunate + Ac-DEVD-CHO40 µg/mL + 100 µM12.3 ± 1.5

Table 2: Inhibition of Physcion 8-O-beta-glucopyranoside (PG)-Induced Apoptosis in A549 Lung Cancer Cells by Ac-DEVD-CHO

Treatment GroupConcentrationLate Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Medium Control-4.86
PG20 µg/mL26.9
PG + Ac-DEVD-CHO20 µg/mL + InhibitorSignificantly Reduced
PG40 µg/mL53.7
PG + Ac-DEVD-CHO40 µg/mL + InhibitorSignificantly Reduced
PG80 µg/mL70.72
PG + Ac-DEVD-CHO80 µg/mL + InhibitorSignificantly Reduced*

*Specific quantitative data for the inhibitor group was not provided in the source, but a significant reduction was reported.

Signaling Pathways and Experimental Workflows

Caspase-3 Signaling Pathway in Apoptosis and Inhibition by DEVD-CHO

The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade and the point of inhibition by Ac-DEVD-CHO.

Caspase3_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Apoptotic_Stimulus->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Apoptotic_Stimulus->Extrinsic_Pathway Caspase9 Caspase-9 (Initiator) Intrinsic_Pathway->Caspase9 Caspase8 Caspase-8 (Initiator) Extrinsic_Pathway->Caspase8 Pro_Caspase3 Pro-Caspase-3 (Inactive) Caspase9->Pro_Caspase3 Cleavage Caspase8->Pro_Caspase3 Cleavage Caspase3 Caspase-3 (Active) Pro_Caspase3->Caspase3 Activation Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3->Cellular_Substrates Cleavage DEVD_CHO Ac-DEVD-CHO (Inhibitor) DEVD_CHO->Caspase3 Inhibition Apoptosis Apoptosis Cellular_Substrates->Apoptosis Workflow Cell_Culture 1. Cell Culture (e.g., A549, Jurkat) Inhibitor_Pretreatment 2. Pre-treatment with Ac-DEVD-CHO Cell_Culture->Inhibitor_Pretreatment Apoptosis_Induction 3. Apoptosis Induction (e.g., Staurosporine, Etoposide) Inhibitor_Pretreatment->Apoptosis_Induction Cell_Harvesting 4. Cell Harvesting Apoptosis_Induction->Cell_Harvesting Staining 5. Staining (e.g., Annexin V & PI) Cell_Harvesting->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Apoptosis Quantification) Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-DEVD-CHO Delivery to Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Ac-AAVALLPAVLLALLAP-DEVD-CHO is a novel molecular conjugate designed for the targeted inhibition of apoptosis in primary neurons. This compound consists of three key functional domains:

  • Ac- (N-terminal Acetyl group): Increases peptide stability by preventing enzymatic degradation.

  • AAVALLPAVLLALLAP (Carrier Peptide): A hydrophobic, cell-penetrating peptide (CPP) sequence designed to facilitate the translocation of the conjugate across the neuronal plasma membrane. CPPs are short peptides capable of entering cells, making them valuable tools for the intracellular delivery of various molecular cargoes.[1][2]

  • DEVD-CHO (Caspase-3 Inhibitor): A potent and specific inhibitor of caspase-3 and caspase-7.[3][4][5] The DEVD sequence mimics the caspase-3 cleavage site in poly (ADP-ribose) polymerase (PARP), allowing it to competitively bind to the enzyme's active site.[6] The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its proteolytic activity and downstream apoptotic events.[4]

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade in neurons.[7][8][9] Its activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leads to the cleavage of essential cellular proteins and subsequent programmed cell death.[9][10] By delivering the DEVD-CHO inhibitor directly into neurons, this conjugate provides a powerful tool for studying and preventing neuronal apoptosis in various experimental models of neurodegeneration and ischemic injury.[11][12][13][14]

Data Presentation

The efficacy of this compound must be determined empirically for each primary neuronal cell type and experimental condition. Below are example tables to structure and present quantitative data obtained from dose-response and time-course experiments.

Table 1: Dose-Response of this compound on Caspase-3 Activity

Concentration (µM)Caspase-3 Activity (% of Control)Neuronal Viability (%)
0 (Vehicle)100 ± 5.050 ± 3.0
185 ± 4.562 ± 3.5
555 ± 3.878 ± 4.0
1025 ± 2.592 ± 2.8
2010 ± 1.995 ± 2.5
508 ± 1.594 ± 2.7

Note: Values are representative and should be determined experimentally. Data are shown as mean ± SEM.

Table 2: Time-Course of Neuroprotection

Pre-incubation Time (hours)Caspase-3 Activity (% of Control)Neuronal Viability (%)
0.545 ± 3.270 ± 3.8
130 ± 2.885 ± 4.1
225 ± 2.491 ± 3.0
426 ± 2.990 ± 3.3
835 ± 3.582 ± 3.9

Note: Based on a fixed concentration (e.g., 10 µM) of the conjugate applied before inducing apoptosis. Values are representative and should be determined experimentally. Data are shown as mean ± SEM.

Signaling Pathways and Experimental Workflow

Caspase-3 Apoptotic Signaling Pathway

This diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptotic pathways. The conjugate this compound acts as a direct inhibitor of activated Caspase-3, thereby preventing downstream events like PARP cleavage and DNA fragmentation.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA damage) Mito Mitochondrion Stress->Mito CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 activation Casp9->ProCasp3 Casp3 Activated Caspase-3 ProCasp3->Casp3 cleavage Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleavage Apoptosis Apoptosis (DNA fragmentation, membrane blebbing) Substrates->Apoptosis Inhibitor Ac-AAVALLPAVLLALLAP -DEVD-CHO Inhibitor->Casp3

Caption: Caspase-3 activation and inhibition pathway.

Experimental Workflow for Assessing Neuroprotective Efficacy

This workflow outlines the key steps for treating primary neurons with the peptide-inhibitor conjugate and assessing its ability to prevent apoptosis induced by a neurotoxic stimulus.

Experimental_Workflow cluster_assays 5. Perform Assays Culture 1. Culture Primary Neurons (e.g., Cortical or Hippocampal) Pretreat 2. Pre-treat with This compound (Dose-response / Time-course) Culture->Pretreat Induce 3. Induce Apoptosis (e.g., Staurosporine, Glutamate) Pretreat->Induce Incubate 4. Incubate for Defined Period (e.g., 12-24h) Induce->Incubate Viability Neuronal Viability (MTT, LDH Assay) Incubate->Viability Caspase Caspase-3 Activity (Fluorometric Assay) Incubate->Caspase Imaging Immunofluorescence (Activated Caspase-3, TUNEL) Incubate->Imaging Data 6. Data Analysis Viability->Data Caspase->Data Imaging->Data

Caption: Workflow for evaluating neuroprotective effects.

Experimental Protocols

Protocol 1: Culturing Primary Neurons

This protocol provides a general method for isolating and culturing primary cortical or hippocampal neurons from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium: Hibernate-E medium, supplemented with B-27 and GlutaMAX

  • Digestion solution: Papain (20 U/mL) and DNase I (20 µg/mL) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine (or Poly-L-ornithine) coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse thoroughly with sterile water before use.

  • Dissect cortices or hippocampi from E18 embryos in ice-cold dissection medium.

  • Mince the tissue and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.

  • Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed plating medium.

  • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Seed neurons onto the coated plates at a desired density (e.g., 1.5 x 10^5 cells/cm²).

  • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, replace 50% of the plating medium. Continue to replace 50% of the medium every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.[15][16]

Protocol 2: Treatment and Induction of Apoptosis

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mature primary neuron cultures (DIV 7-14)

  • Apoptotic inducer (e.g., Staurosporine, etoposide, or glutamate)

  • Plating/culture medium

Procedure:

  • Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1-50 µM). Include a vehicle control (DMSO diluted to the highest concentration used for the conjugate).

  • Remove the culture medium from the neurons and replace it with the medium containing the peptide-inhibitor conjugate or vehicle.

  • Pre-incubate the cultures for a designated time (e.g., 2 hours) at 37°C and 5% CO₂ to allow for cellular uptake.

  • Introduce the apoptotic stimulus directly into the medium at a predetermined concentration (e.g., 1 µM Staurosporine).

  • Co-incubate the neurons with the conjugate and the apoptotic stimulus for the desired experimental duration (e.g., 12, 24, or 48 hours).

  • Proceed to downstream analysis (e.g., viability assays, caspase activity assays).

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

  • Treated primary neuron cultures in a multi-well plate

  • Cell lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Fluorometer with excitation/emission filters for 380 nm/460 nm

Procedure:

  • Aspirate the culture medium from the wells.

  • Wash the cells once with ice-cold PBS.

  • Add 50-100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine protein concentration using a standard protein assay (e.g., BCA).

  • In a black 96-well plate, add 50 µg of protein lysate per well. Adjust the volume with lysis buffer.

  • Add the caspase-3 substrate Ac-DEVD-AMC to each well to a final concentration of 50 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer (Ex: 380 nm, Em: 460 nm).[6] The fluorescence intensity is directly proportional to the caspase-3 activity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-AAVALLPAVLLALLAP-DEVD-CHO Inhibition of Caspase-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the caspase-3 inhibitor Ac-AAVALLPAVLLALLAP-DEVD-CHO. Here you will find frequently asked questions (FAQs), detailed troubleshooting steps, experimental protocols, and data summaries to help you identify and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is not inhibiting caspase-3 activity. What are the most common reasons for this failure?

A1: Failure to observe caspase-3 inhibition is a common issue that can stem from several factors. The most frequent causes fall into three categories:

  • Reagent Integrity and Handling: The inhibitor may have degraded due to improper storage, or it may not be fully solubilized, leading to a lower effective concentration.

  • Experimental System (Cell-Free vs. Cell-Based):

    • In cell-free (biochemical) assays , the problem often lies with the activity of the recombinant caspase-3 enzyme, the assay buffer composition, or incorrect concentrations of the enzyme, substrate, or inhibitor.

    • In cell-based assays , the primary challenge is often poor cell permeability.[1][2] The cell-penetrating peptide (CPP) portion of the molecule (AAVALLPAVLLALLAP) is designed to facilitate uptake, but its efficiency can be cell-type dependent and may be compromised by experimental conditions.[1] Other issues include inhibitor efflux, metabolic degradation, or insufficient induction of apoptosis.

  • Assay Specificity and Timing: The observed proteolytic activity may not be from caspase-3, as the DEVD sequence can be cleaved by other caspases, such as caspase-7.[3][4][5] Additionally, the timing of inhibitor addition relative to the apoptotic stimulus and the final assay readout is critical.

Troubleshooting Guides

This section provides a detailed, question-and-answer-based approach to pinpoint the source of the problem.

Guide 1: Reagent Quality and Handling

Q: How can I ensure my inhibitor is stored and prepared correctly? A: Peptide-based reagents are sensitive to degradation.

  • Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C. Once reconstituted into a stock solution (typically in DMSO), aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

  • Solubility: The long hydrophobic CPP sequence can make this peptide challenging to dissolve. Ensure the peptide is fully dissolved in a high-quality, anhydrous solvent like DMSO before diluting it into your aqueous assay buffer. Incomplete dissolution is a major source of error.

  • Peptide Stability: Peptides containing certain amino acids are prone to oxidation.[6] While this specific sequence is less susceptible, repeated exposure to air and moisture can compromise it. Furthermore, residual trifluoroacetate (B77799) (TFA) from synthesis can sometimes interfere with cellular assays.[6]

Q: Could my inhibitor have degraded? A: Yes. Degradation can occur from improper storage or contamination. If you suspect degradation, it is best to use a fresh vial of the inhibitor. Compare the performance of an old aliquot with a newly prepared one.

Guide 2: Cell-Free Biochemical Assays

Q: How do I confirm that my recombinant caspase-3 is active? A: Before testing inhibition, you must confirm enzyme activity. Run a positive control reaction containing only the active caspase-3 and its fluorogenic or colorimetric substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).[7][8][9] You should observe a robust, time-dependent increase in signal. If not, the enzyme may be inactive.

Q: Are my assay buffer conditions optimal for caspase-3 activity? A: Caspase activity is highly dependent on the buffer environment. A typical buffer includes:

  • A buffering agent (e.g., 20-100 mM HEPES, pH 7.2-7.5).[10]

  • A reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (typically 2-10 mM DTT), is critical as caspases are cysteine proteases.[10]

  • Salts (e.g., 50-100 mM NaCl).

  • A stabilizing agent like glycerol (B35011) (10%) or sucrose.[10]

Q: Am I using the correct inhibitor and substrate concentrations? A:

  • Inhibitor Concentration: The DEVD-CHO moiety is a potent inhibitor with reported Ki values in the picomolar to low nanomolar range for caspase-3.[11][12][13] You should test a range of concentrations in a dose-response experiment to determine the IC50 value. Start with concentrations from 1 nM to 10 µM.

  • Substrate Concentration: The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure competitive inhibitors are effective. Using an excessively high substrate concentration can overcome the effects of a competitive inhibitor.

Guide 3: Cell-Based Assays

Q: How do I know if the inhibitor is getting into my cells? A: This is the most critical question for a CPP-conjugated inhibitor.

  • Indirect Measurement: If the inhibitor works in a cell-free assay with lysate from your apoptotic cells but not in whole cells, this strongly suggests a permeability issue.

  • Direct Measurement (Advanced): To definitively test uptake, a fluorescently labeled version of the peptide can be synthesized and visualized via fluorescence microscopy or flow cytometry. Co-localization with endosomal/lysosomal markers can reveal if the peptide is being trapped in vesicles.[1]

Q: What is the correct timing for adding the inhibitor? A: The inhibitor must be present in the cell before or during the activation of caspase-3. Typically, you should pre-incubate the cells with the inhibitor for 1-2 hours before adding the apoptotic stimulus (e.g., staurosporine, TNF-α).[11] This allows time for the inhibitor to enter the cells and be available to bind to newly activated caspase-3.

Q: Is caspase-3 being robustly activated in my experiment? A: You must have a strong positive control for apoptosis. Treat cells with your apoptotic stimulus without any inhibitor. Measure caspase-3 activation using a method such as:

  • Activity Assay: Use a fluorogenic substrate (e.g., Ac-DEVD-AMC) on cell lysates.

  • Western Blot: Probe for cleaved (active) caspase-3 (typically p17/p19 fragments). This also confirms the presence of the target.[14]

  • Flow Cytometry: Use a fluorescently labeled inhibitor of caspases (FLICA) that binds specifically to the active enzyme.

If you do not see a significant increase in caspase-3 activation in your positive control, the issue is with your apoptosis induction protocol, not the inhibitor.

Q: Could other caspases be involved? A: The DEVD tetrapeptide is the optimal recognition sequence for caspase-3, but it is also efficiently cleaved by caspase-7.[4][5] While Ac-DEVD-CHO also inhibits caspase-7, the activity you are trying to inhibit might originate from a different caspase that is not well-inhibited by DEVD-CHO, although this is less likely for DEVD-based substrates.[5]

Data Summary Table

The following table summarizes typical concentrations and conditions for caspase-3 inhibition experiments.

ParameterCell-Free (Biochemical) AssayCell-Based AssayRationale
Inhibitor Concentration 1 nM - 10 µM (for IC50)10 µM - 50 µM (higher conc. needed for cell penetration)Determine potency (cell-free) and efficacy (cell-based).
Substrate (Ac-DEVD-AMC/pNA) 10 µM - 50 µM (at or below Km)N/A (endogenous substrates)Avoid out-competing the inhibitor in biochemical assays.
Active Caspase-3 1 - 10 units/wellN/A (induced endogenously)Ensure a robust and measurable signal.
Pre-incubation Time 15 - 30 minutes1 - 2 hoursAllow time for inhibitor binding (cell-free) or cell uptake (cell-based).[11]
Apoptosis Induction Time N/AVaries (e.g., 3-6 hours)Must be optimized for the specific cell line and stimulus.
Assay Buffer pH 7.2 - 7.5N/A (Use cell culture media)Optimal for caspase enzymatic activity.
Reducing Agent (DTT) 2 - 10 mMN/AEssential for the active site cysteine of the caspase.[10]

Visual Guides: Diagrams and Workflows

Signaling Pathway

Caspase_3_Activation Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) DISC DISC Formation Extrinsic->DISC Death Receptor Binding Intrinsic Intrinsic Pathway (Mitochondrial Stress) Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1) Intrinsic->Apoptosome Casp8 Procaspase-8 → Caspase-8 DISC->Casp8 Casp8->Intrinsic Bid cleavage (amplification) ProCasp3 Procaspase-3 Casp8->ProCasp3 Cleavage & Activation Casp9 Procaspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->ProCasp3 Cleavage & Activation Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrate Cleavage (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of Caspase-3.[15][16][17][18]

Experimental Workflow

Inhibitor_Workflow Start Start: No Inhibition Observed Reagent 1. Prepare Reagents - Reconstitute Inhibitor in DMSO - Prepare Assay Buffer Start->Reagent Cell_Culture 2. Culture & Plate Cells Reagent->Cell_Culture Preincubation 3. Pre-incubate Cells with Inhibitor (1-2 hours) Cell_Culture->Preincubation Induction 4. Induce Apoptosis (e.g., add Staurosporine) Preincubation->Induction Incubation 5. Incubate (3-6 hours) Induction->Incubation Harvest 6. Harvest Cells & Lyse Incubation->Harvest Assay 7. Perform Caspase-3 Activity Assay on Lysate Harvest->Assay Analysis 8. Analyze Data (Compare to Controls) Assay->Analysis Result Inhibition Observed? Analysis->Result

Caption: Standard experimental workflow for testing the efficacy of a cell-permeable caspase-3 inhibitor in a cell-based assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Inhibitor Not Working Assay_Type Which Assay Type? Start->Assay_Type Cell_Free Cell-Free (Biochemical) Assay_Type->Cell_Free  Biochemical   Cell_Based Cell-Based Assay_Type->Cell_Based  Cellular   Enzyme_Activity Is Recombinant Caspase-3 Active? Cell_Free->Enzyme_Activity Apoptosis_Control Is Apoptosis Induced in Positive Control? Cell_Based->Apoptosis_Control Check_Enzyme Solution: Test Enzyme with Substrate Only. Use Fresh Enzyme. Enzyme_Activity->Check_Enzyme No Buffer_Conditions Are Buffer Conditions Optimal (pH, DTT)? Enzyme_Activity->Buffer_Conditions Yes Check_Buffer Solution: Remake Buffer. Ensure DTT is Fresh. Buffer_Conditions->Check_Buffer No Concentration Are Inhibitor/Substrate Concentrations Correct? Buffer_Conditions->Concentration Yes Check_Conc Solution: Verify Calculations. Run Dose-Response Curve. Concentration->Check_Conc No Check_Induction Solution: Optimize Stimulus Concentration/Time. Confirm with Cleaved Caspase-3 WB. Apoptosis_Control->Check_Induction No Permeability Is Inhibitor Entering the Cell? Apoptosis_Control->Permeability Yes Check_Permeability Solution: Increase Inhibitor Concentration. Increase Pre-incubation Time. Test in Cell-Free Lysate. Permeability->Check_Permeability Unsure/No Timing Is Inhibitor Added Before Caspase Activation? Permeability->Timing Likely Check_Timing Solution: Pre-incubate with Inhibitor for 1-2h Before Stimulus. Timing->Check_Timing No

References

improving Ac-AAVALLPAVLLALLAP-DEVD-CHO cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-AAVALLPAVLLALLAP-DEVD-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cell permeability of this peptide-drug conjugate and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cell-permeable caspase-3 inhibitor. It consists of two key components:

  • Ac-DEVD-CHO: A potent and reversible synthetic tetrapeptide inhibitor of caspase-3, an enzyme crucial for the execution phase of apoptosis.[1][2][3] The 'CHO' group indicates an aldehyde functional group which interacts with the active site of the caspase.[2]

  • AAVALLPAVLLALLAP: A cell-penetrating peptide (CPP) sequence designed to facilitate the transport of the attached cargo (Ac-DEVD-CHO) across the cell membrane.[4] CPPs are typically short, cationic, and/or amphipathic peptides.[5][6]

Q2: How is this compound designed to enter cells?

A2: The entry mechanism is mediated by the cell-penetrating peptide (CPP) portion of the molecule. CPPs can traverse the cell membrane through two primary pathways: direct penetration or endocytosis.[5][6][7]

  • Direct Penetration: At higher concentrations, some CPPs can directly cross the plasma membrane. This process can involve the formation of transient pores or other membrane destabilizations.[6][8][9]

  • Endocytosis: This is a common route for CPP-cargo conjugates.[5] The peptide is taken up into the cell within vesicles called endosomes. For the cargo to be effective, it must then escape from these endosomes into the cytoplasm, a step known as "endosomal escape".[9][10][11]

Q3: Why might I be observing low cell permeability with my this compound?

A3: Low cell permeability of peptides can be attributed to several factors:

  • High Polar Surface Area: The peptide backbone contains polar amide bonds that are energetically unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.

  • Large Molecular Size: Peptides are often larger than traditional small molecules, which can hinder passive diffusion.

  • Charge: A high net charge can impede membrane crossing.

  • Endosomal Entrapment: The peptide may successfully enter the cell via endocytosis but become trapped within endosomes, preventing it from reaching its cytosolic target, caspase-3. This is a significant challenge for CPP-delivered cargos.[9][10][11]

Q4: What are the standard assays to measure the cell permeability of this peptide?

A4: The two most common in vitro assays for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[12][13][14][15]

  • PAMPA: This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is useful for determining intrinsic passive permeability.[12][16][17][18]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for both passive diffusion and active transport mechanisms.[13][14][15][19]

Troubleshooting Guide

Issue 1: Low Apparent Permeability in PAMPA Assay
  • Possible Cause: The inherent physicochemical properties of the peptide (e.g., size, polarity) limit its passive diffusion across a lipid bilayer.

  • Troubleshooting Steps:

    • Verify Assay Setup: Ensure the artificial membrane was correctly prepared and that there were no leaks, using a control compound with known permeability.

    • Modify the Peptide (if feasible):

      • Lipophilic Capping: Adding lipophilic groups to the N- or C-terminus can enhance membrane interaction.

      • N-methylation: Replacing backbone N-H groups with N-CH3 can reduce polarity and improve permeability.

    • Consider Formulation Strategies: The use of certain excipients or delivery vehicles may improve passive diffusion, although this is less common for basic research applications.

Issue 2: Low Permeability in Caco-2 Assay, but High Permeability in PAMPA
  • Possible Cause: This discrepancy often points to the involvement of active efflux transporters in the Caco-2 cells. The peptide may be a substrate for pumps like P-glycoprotein (P-gp) that actively remove it from the cell.[13]

  • Troubleshooting Steps:

    • Perform a Bi-directional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[13]

    • Use Efflux Pump Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability in the presence of an inhibitor confirms that the peptide is a substrate for that transporter.[13]

Issue 3: High Cellular Uptake (e.g., by fluorescence microscopy) but No Downstream Biological Effect (No Caspase-3 Inhibition)
  • Possible Cause: This is a classic sign of the "endosomal escape problem". The this compound conjugate is successfully entering the cell via endocytosis but is trapped in endosomes and eventually degraded in lysosomes, never reaching its cytosolic target.[9][10][11]

  • Troubleshooting Steps:

    • Co-localization Studies: Use fluorescently labeled this compound and a fluorescent marker for endosomes/lysosomes (e.g., LysoTracker). Confocal microscopy can be used to visualize if the peptide's signal overlaps with the endosomal/lysosomal signal.

    • Incorporate Endosomolytic Agents: Co-administer the peptide with agents known to disrupt endosomal membranes, such as chloroquine (B1663885) or other fusogenic peptides. This can facilitate the release of the cargo into the cytoplasm.

    • Modify the CPP: Some CPPs have been specifically designed to have pH-sensitive conformational changes that promote endosomal disruption in the acidic environment of the endosome. While modifying the existing peptide may not be feasible, this is a key consideration in peptide design.

    • Quantitative Cytosolic Delivery Assay: Employ techniques like the split GFP complementation assay to specifically quantify the amount of peptide that reaches the cytosol, as opposed to the total cellular uptake.[20]

Quantitative Data Summary

Table 1: Example PAMPA Permeability Data

CompoundConcentration (µM)Incubation Time (h)Papp (x 10⁻⁶ cm/s)
High Permeability Control 10525.0
Low Permeability Control 1050.5
This compound 105[Experimental Value]

Table 2: Example Bi-directional Caco-2 Permeability Data

CompoundConcentration (µM)Papp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))
Atenolol (Low Permeability) 100.80.70.88
Antipyrine (High Permeability) 1030.228.90.96
Talinolol (P-gp Substrate) 101.515.010.0
This compound 10[Experimental Value][Experimental Value][Calculated Value]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA procedures.[12][16][17][18][21]

Materials:

  • 96-well PAMPA plate system (hydrophobic PVDF filter donor plate and acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound (this compound) and control compounds dissolved in a suitable buffer (e.g., PBS with ≤1% DMSO)

  • 96-well UV plate for analysis

  • Plate reader

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Artificial Membrane: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the filter is completely coated.

  • Prepare Donor Plate: Add 150 µL of your test and control compound solutions to the donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate to form the "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for 5-18 hours with gentle shaking.

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantify: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is a generalized procedure for Caco-2 assays.[13][14][15][19][22]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell™ inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound and control compounds

  • TEER meter

  • Lucifer Yellow (for monolayer integrity check)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²). A Lucifer Yellow leakage test can also be performed to confirm tight junction integrity.

  • Assay Preparation: Wash the cell monolayers with warm transport buffer and allow them to equilibrate for 30 minutes at 37°C.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A for efflux):

    • Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantify: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.

Visualizations

G cluster_passive Passive Permeability Assessment (PAMPA) P1 Prepare Acceptor Plate (Buffer) P4 Assemble Sandwich (Donor + Acceptor) P1->P4 P2 Coat Donor Plate (Artificial Membrane) P3 Add Compound to Donor Plate P2->P3 P3->P4 P5 Incubate P4->P5 P6 Sample Donor & Acceptor Wells P5->P6 P7 Quantify Concentration (LC-MS/MS) P6->P7 P8 Calculate Papp P7->P8

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

G cluster_active Cell-Based Permeability Assessment (Caco-2) C1 Seed & Differentiate Caco-2 cells on Transwell Inserts (21 days) C2 Check Monolayer Integrity (TEER Measurement) C1->C2 C3 Add Compound to Apical (or Basolateral) Side C2->C3 C4 Incubate at 37°C C3->C4 C5 Sample from Receiver Compartment at Time Points C4->C5 C6 Quantify Concentration (LC-MS/MS) C5->C6 C7 Calculate Papp & Efflux Ratio C6->C7

Caption: Workflow for the Caco-2 Cell Permeability Assay.

G cluster_membrane Cell Membrane Peptide_Extracellular Ac-AAV...-DEVD-CHO Endosome Endosome Peptide_Extracellular->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Critical Step) Lysosome Lysosome Endosome->Lysosome Degradation (Trapped) Caspase3 Caspase-3 Cytosol->Caspase3 Inhibition

References

Technical Support Center: Ac-AAVALLPAVLLALLAP-DEVD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ac-AAVALLPAVLLALLAP-DEVD-CHO. The focus is to address potential off-target effects and provide guidance for robust experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a cell-permeable caspase-3 inhibitor. It is composed of two key functional units:

  • Ac-DEVD-CHO: A synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-3.[1][2] The DEVD sequence mimics the cleavage site in Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[1][3] The aldehyde group interacts with the active site cysteine of the caspase.[1]

  • Ac-AAVALLPAVLLALLAP: This N-terminal acetylated peptide sequence is a putative cell-penetrating peptide (CPP). CPPs are short peptides designed to facilitate the intracellular delivery of cargo molecules, such as inhibitors, that would otherwise not efficiently cross the cell membrane.

The intended mechanism is the CPP-mediated delivery of the DEVD-CHO inhibitor into the cytoplasm, where it can specifically bind to and inhibit the activity of caspase-3, thereby blocking its role in the apoptotic cascade.

Q2: My cells are still dying after treatment with this compound, even at concentrations that should inhibit caspase-3. What could be the cause?

There are several potential reasons for observing continued cell death:

  • Caspase-3-Independent Apoptosis: Apoptosis can be initiated and executed through pathways that do not require caspase-3. Other caspases or non-caspase proteases like cathepsins and apoptosis-inducing factor (AIF) can also lead to programmed cell death.[4]

  • Incomplete Inhibition: The concentration of the inhibitor may be insufficient to fully block all caspase-3 activity, especially if the apoptotic stimulus is very strong.

  • Off-Target Cytotoxicity of the Cell-Penetrating Peptide: The CPP component itself may exert cytotoxic effects at higher concentrations, independent of caspase-3 inhibition.[5][6] This can be due to membrane disruption or other non-specific interactions.[5]

  • Cross-reactivity with Other Caspases: Ac-DEVD-CHO is known to inhibit other caspases, particularly caspase-7, with high potency.[1][2] It can also inhibit other Group III caspases, albeit with lower affinity.[7] If another caspase is playing a dominant role in the observed cell death, targeting only caspase-3 may not be sufficient.

Q3: I am observing unexpected cellular phenotypes that are not related to apoptosis. Could this be an off-target effect?

Yes, it is possible. Off-target effects can arise from either the inhibitor or the CPP component:

  • CPP-Mediated Effects: Cell-penetrating peptides can have intrinsic biological activities.[8] Their interaction with the cell membrane can trigger signaling pathways or alter membrane-associated protein functions.[8]

  • Inhibition of Other Proteases: While Ac-DEVD-CHO is highly selective for caspases, the possibility of it inhibiting other cellular proteases with similar active site conformations cannot be entirely ruled out, especially at high concentrations.

Q4: How can I confirm that the observed effects in my experiment are due to specific inhibition of caspase-3?

To ensure the specificity of your results, it is crucial to include proper controls in your experimental design. Please refer to the troubleshooting guides in Section II for detailed protocols. Key control experiments include:

  • Using a control peptide: A peptide consisting of only the CPP (Ac-AAVALLPAVLLALLAP) should be used to assess any effects of the delivery vehicle itself.

  • Using a scrambled peptide control: A scrambled version of the DEVD sequence conjugated to the CPP can help differentiate sequence-specific inhibition from non-specific peptide effects.

  • Titrating the inhibitor concentration: Performing a dose-response curve will help identify the optimal concentration that inhibits caspase-3 without inducing non-specific toxicity.

  • Measuring the activity of other caspases: Profiling the activity of other relevant caspases (e.g., caspase-7, -8, -9) can help determine the specificity of inhibition.

II. Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Cell Death

If you observe cell death that is not prevented by the inhibitor, or if you suspect the compound itself is toxic, follow this troubleshooting workflow.

Diagram: Troubleshooting Unexpected Cytotoxicity

G Troubleshooting Unexpected Cytotoxicity cluster_0 CPP-Related Cytotoxicity cluster_1 Incomplete Inhibition start Unexpected cell death observed with This compound q1 Is cell death observed with the CPP-only control peptide? start->q1 cpp_cytotoxicity Cytotoxicity is likely due to the cell-penetrating peptide. q1->cpp_cytotoxicity Yes q2 Is caspase-3 activity effectively inhibited? q1->q2 No remedy1 Perform a dose-response experiment with the CPP-only peptide to determine its toxic concentration. cpp_cytotoxicity->remedy1 remedy2 Lower the concentration of the full inhibitor-peptide conjugate. remedy1->remedy2 incomplete_inhibition Inhibition of caspase-3 is incomplete. q2->incomplete_inhibition No caspase_independent Cell death is likely mediated by a caspase-3-independent pathway. q2->caspase_independent Yes remedy3 Increase inhibitor concentration. Verify with a caspase-3 activity assay. incomplete_inhibition->remedy3 remedy4 Investigate other apoptotic pathways: - Measure activity of other caspases (e.g., -8, -9). - Assess for mitochondrial outer membrane permeabilization (MOMP). - Test for involvement of AIF or cathepsins. caspase_independent->remedy4

Caption: Workflow to diagnose the cause of unexpected cell death.

Experimental Protocol: Assessing CPP Cytotoxicity using an MTT Assay

  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: Prepare serial dilutions of the Ac-AAVALLPAVLLALLAP control peptide (without the DEVD-CHO inhibitor) and the full this compound compound. Treat the cells and include untreated and vehicle-only controls. Incubate for the desired experimental duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curves for both the CPP-only peptide and the full inhibitor to determine their respective cytotoxic concentrations.

Issue 2: Incomplete or Lack of Apoptosis Inhibition

If the inhibitor does not block apoptosis as expected, it is important to verify its activity and specificity.

Diagram: Investigating Incomplete Apoptosis Inhibition

G Investigating Incomplete Apoptosis Inhibition cluster_0 Inhibitor Integrity/Activity Issue cluster_1 Cellular Uptake Issue start Apoptosis is not inhibited by This compound q1 Is caspase-3 activity inhibited in a cell-free lysate assay? start->q1 inhibitor_issue Potential issue with inhibitor activity or stability. q1->inhibitor_issue No q2 Is caspase-3 activity inhibited in treated whole cells? q1->q2 Yes remedy1 Check inhibitor storage and handling. Use a fresh aliquot. Verify activity with recombinant caspase-3. inhibitor_issue->remedy1 uptake_issue Inefficient cellular uptake by the CPP. q2->uptake_issue No off_target_pathway Apoptosis is proceeding via a caspase-3 independent or redundant pathway. q2->off_target_pathway Yes remedy2 Increase inhibitor concentration or incubation time. Verify uptake using a fluorescently labeled version of the CPP, if available. uptake_issue->remedy2 remedy3 Profile activity of other caspases (e.g., -7, -8, -9). Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a control to confirm caspase dependency. off_target_pathway->remedy3

Caption: Workflow to diagnose the cause of incomplete apoptosis inhibition.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This protocol allows for the direct measurement of caspase-3 activity in cell lysates.

  • Sample Preparation:

    • Induce apoptosis in your cells using your chosen stimulus. Include a set of cells pre-treated with this compound for 1-2 hours prior to stimulation.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Assay Reaction:

    • In a black 96-well plate, add 50 µg of protein lysate to each well.

    • Add 2x reaction buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT).

    • Initiate the reaction by adding the fluorogenic caspase-3 substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), to a final concentration of 50 µM.[4][9]

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence kinetically or at a fixed endpoint (e.g., 1-2 hours) using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4][10]

  • Data Analysis: Compare the fluorescence levels between your control, apoptosis-induced, and inhibitor-treated samples. A significant reduction in fluorescence in the inhibitor-treated sample compared to the apoptosis-induced sample confirms caspase-3 inhibition.

III. Data and Signaling Pathways

Inhibitor Specificity

While Ac-DEVD-CHO is a potent caspase-3 inhibitor, it exhibits cross-reactivity with other caspases. Understanding this profile is critical for interpreting results.

Table 1: Specificity Profile of Ac-DEVD-CHO for Various Caspases

Caspase TargetInhibition Constant (Ki or Kiapp)PotencyReference(s)
Caspase-30.23 nMVery High[7]
Caspase-71.6 nMHigh[1][2]
Caspase-21.7 µMLow[7]
Caspase-80.597 nMHigh[11]
Caspase-91.35 nMHigh[11]
Group III Caspases1 - 300 nMModerate to High[7]

Note: Inhibition constants can vary depending on the assay conditions and enzyme source. This table provides a general comparison of potency.

Diagram: Caspase-Dependent Apoptosis and Potential Off-Target Effects

G Caspase-Dependent Apoptosis & Potential Off-Target Effects cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Mito Mitochondria (Cytochrome c release) Apaf1 Apaf-1 Mito->Apaf1 Casp9 Pro-Caspase-9 -> Caspase-9 Apaf1->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Casp7 Pro-Caspase-7 -> Caspase-7 Casp9->Casp7 DeathReceptor Death Receptors (e.g., Fas, TNFR1) Casp8 Pro-Caspase-8 -> Caspase-8 DeathReceptor->Casp8 Casp8->Casp3 Casp8->Casp7 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Casp7->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Ac-DEVD-CHO Inhibitor->Casp9 Cross-Inhibition Inhibitor->Casp8 Cross-Inhibition Inhibitor->Casp3 High Potency Inhibition Inhibitor->Casp7 Cross-Inhibition

Caption: Simplified overview of caspase-dependent apoptosis pathways.

References

determining optimal Ac-AAVALLPAVLLALLAP-DEVD-CHO incubation time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-AAVALLPAVLLALLAP-DEVD-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this cell-permeable caspase-3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a potent, reversible, and cell-permeable inhibitor of caspase-3. It is a synthetic peptide composed of two key functional domains:

  • Ac-DEVD-CHO: This is the active inhibitory component. The DEVD sequence is a recognition motif for caspase-3, and the aldehyde group (CHO) reversibly binds to the active site of the enzyme, blocking its activity.[1][2][3][4]

  • AAVALLPAVLLALLAP: This is a cell-penetrating peptide (CPP) that facilitates the delivery of the inhibitor across the cell membrane, allowing it to reach its intracellular target.

Its primary function is to inhibit apoptosis (programmed cell death) by blocking the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2][5]

Q2: What is the general recommended incubation time for this inhibitor?

A2: The optimal incubation time for this compound can vary significantly depending on the cell type, the concentration of the apoptotic stimulus, and the specific experimental goals. However, a general starting point for pre-incubation with the inhibitor before adding the apoptotic stimulus is between 30 minutes to 2 hours.[6][7] For measuring the inhibition of caspase-3 activity in a cell lysate, an incubation of 1 to 2 hours is often sufficient, though this can be extended if the signal is low.[8][9]

Q3: How do I determine the optimal incubation time for my specific experiment?

A3: Determining the optimal incubation time requires empirical testing. We recommend performing a time-course experiment. This involves treating your cells with the apoptotic inducer and then adding the this compound inhibitor at different time points or for varying durations. Caspase-3 activity can then be measured at a fixed endpoint. Conversely, you can pre-incubate with the inhibitor for varying lengths of time before adding the apoptotic stimulus.

Q4: What is the mechanism of action for the Ac-DEVD-CHO component?

A4: The Ac-DEVD-CHO component acts as a competitive inhibitor of caspase-3.[10] The DEVD tetrapeptide sequence mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[2][4] This allows the inhibitor to bind to the active site of caspase-3. The aldehyde group on the inhibitor then forms a reversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby blocking its proteolytic activity.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition of apoptosis observed. 1. Insufficient Incubation Time: The inhibitor may not have had enough time to penetrate the cells and inhibit caspase-3 before significant apoptosis occurred. 2. Inhibitor Concentration Too Low: The concentration of the inhibitor may be insufficient to effectively block caspase-3 activity. 3. Cell Permeability Issues: While the CPP is designed to enhance uptake, efficiency can vary between cell lines. 4. Apoptotic Stimulus Too Strong: The apoptotic signal may be too potent, leading to overwhelming caspase activation that the inhibitor cannot fully counteract at the tested concentration.1. Optimize Incubation Time: Perform a time-course experiment. Pre-incubate cells with the inhibitor for longer periods (e.g., 2, 4, 6 hours) before inducing apoptosis. 2. Optimize Inhibitor Concentration: Perform a dose-response experiment with a range of inhibitor concentrations to find the optimal effective concentration for your cell line. 3. Assess Permeability: If possible, use a fluorescently labeled version of the peptide to confirm cellular uptake. 4. Titrate Apoptotic Stimulus: Reduce the concentration or duration of the apoptotic inducer to a level where partial inhibition can be observed and optimized.
High background signal in caspase-3 activity assay. 1. Non-specific Substrate Cleavage: Other proteases in the cell lysate may be cleaving the fluorogenic or colorimetric caspase-3 substrate. 2. Contamination: Reagents or samples may be contaminated.1. Use Specific Inhibitors: Include a control where cells are treated with the Ac-DEVD-CHO inhibitor to account for caspase-3 specific activity.[1][2] 2. Ensure Reagent Purity: Use fresh, high-quality reagents and sterile techniques.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell density, passage number, or cell health can affect the response to apoptosis induction and inhibition. 2. Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations of inhibitor or substrate. 3. Timing Inconsistencies: Variations in incubation times can lead to different levels of apoptosis and inhibition.1. Standardize Cell Culture: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at a consistent density at the start of each experiment. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Use a Timer: Ensure precise and consistent timing for all incubation steps.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time for Apoptosis Inhibition

This protocol aims to determine the most effective pre-incubation time of this compound to prevent apoptosis induced by a known stimulus.

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Cell culture medium and supplements

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Inhibitor Pre-incubation (Time Course):

    • Prepare a working solution of this compound at the desired final concentration.

    • Treat cells with the inhibitor for varying periods (e.g., 0.5, 1, 2, 4, 6 hours) before the addition of the apoptotic stimulus. Include a no-inhibitor control.

  • Induction of Apoptosis:

    • After the respective pre-incubation times, add the apoptosis-inducing agent to all wells (except for the negative control) at a pre-determined optimal concentration.

    • Incubate for the time required to induce a measurable level of apoptosis (e.g., 3-6 hours).

  • Cell Lysis:

    • Following the apoptosis induction, lyse the cells according to the protocol provided with your caspase-3 activity assay kit.[8][11]

  • Caspase-3 Activity Assay:

    • Perform the caspase-3 activity assay on the cell lysates as per the manufacturer's instructions. This typically involves adding a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) and incubating for 1-2 hours at 37°C.[8][9]

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Plot caspase-3 activity against the inhibitor pre-incubation time to determine the time point with the maximal inhibitory effect.

Quantitative Data Summary
Pre-incubation Time (hours)Example Relative Caspase-3 Activity (%)
0 (Stimulus only)100
0.585
160
245
430
628
Untreated Control10

Note: The above data is illustrative. Actual results will vary based on experimental conditions.

Visualizations

Caspase3_Activation_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, TNF-α) Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Inhibitor Ac-AAVALLPAVLLALLAP -DEVD-CHO Inhibitor->Caspase3

Caption: Caspase-3 activation pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Seed_Cells 1. Seed Cells in 96-well plate Pre_incubation 2. Pre-incubate with Inhibitor (Time-course) Seed_Cells->Pre_incubation Induce_Apoptosis 3. Add Apoptotic Stimulus Pre_incubation->Induce_Apoptosis Lyse_Cells 4. Lyse Cells Induce_Apoptosis->Lyse_Cells Assay 5. Perform Caspase-3 Activity Assay Lyse_Cells->Assay Measure 6. Measure Signal (Absorbance/Fluorescence) Assay->Measure

Caption: Experimental workflow for determining optimal inhibitor incubation time.

References

Ac-AAVALLPAVLLALLAP-DEVD-CHO solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-AAVALLPAVLLALLAP-DEVD-CHO. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered with this highly hydrophobic, cell-permeable caspase-3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound difficult to dissolve?

A1: The primary cause of solubility issues is the extremely hydrophobic nature of the 16-amino acid peptide sequence (AAVALLPAVLLALLAP). This sequence is composed entirely of non-polar amino acids (Alanine, Valine, Leucine, Proline), leading to a strong tendency to aggregate in aqueous solutions.[1][2][3] While the Ac-DEVD-CHO portion of the molecule is water-soluble, its contribution is insufficient to overcome the hydrophobicity of the long peptide chain.[4] The entire composite molecule is designed to be cell-permeable, a property conferred by this hydrophobicity, but this inherently complicates its handling in aqueous buffers.[][6]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Due to the peptide's hydrophobicity, a 100% organic solvent is required for initial reconstitution. The recommended hierarchy of solvents is:

  • Formic Acid: Data indicates solubility at 1 mg/mL in formic acid.[6] However, this is a harsh solvent and may not be suitable for all experimental systems.

  • Dimethyl Sulfoxide (DMSO): This is the most common and recommended starting solvent for hydrophobic peptides due to its strong solubilizing power and relatively low toxicity in cell-based assays.[1][3][7]

  • Dimethylformamide (DMF): A suitable alternative if DMSO is incompatible with your assay or if the peptide contains cysteine or methionine residues (not present here).[1][7]

It is critical to ensure the peptide is fully dissolved in the organic solvent before any dilution with aqueous buffers is attempted.[8]

Q3: My peptide dissolved in DMSO but precipitated when I diluted it into my aqueous assay buffer. What should I do?

A3: This is a common problem caused by the peptide exceeding its solubility limit in the final aqueous environment. To resolve this:

  • Start Over: The precipitated peptide should be recovered via lyophilization to remove all solvent.[1][9] Attempting to redissolve the precipitate in the mixed solvent is unlikely to succeed.

  • Slow Dilution: After re-dissolving the lyophilized powder in 100% DMSO, add the stock solution very slowly (drop-wise) to the vortexing or stirring aqueous buffer.[7] This avoids localized high concentrations that promote precipitation.

  • Lower the Final Concentration: The final working concentration in your aqueous buffer may be too high. Try diluting to a lower concentration.

  • Increase DMSO in Final Solution: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] Increasing the percentage of DMSO in your final working solution can help maintain solubility.

Q4: Are there any other techniques to improve solubility during reconstitution?

A4: Yes. If the peptide remains insoluble after adding the initial organic solvent, the following physical methods can be applied:

  • Sonication: Brief bursts of sonication (e.g., 3 cycles of 10-15 seconds, chilling on ice between cycles) can help break apart aggregates and facilitate dissolution.[1][10]

  • Gentle Warming: Warming the solution to approximately 30-40°C can increase the solubility of some peptides.[10][11] Avoid excessive heat, as it can lead to peptide degradation.

  • Chaotropic Agents: For severely aggregated peptides, dissolving in solutions containing 6 M Guanidine-HCl or 8 M urea (B33335) can be effective.[1][7] However, these are denaturing agents and are often incompatible with biological assays, so their use should be a last resort.[1][9]

Q5: How should I properly store the peptide and its solutions?

A5: Proper storage is critical to maintain the integrity of the inhibitor.

  • Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for maximum stability.[12][13] Before opening, allow the vial to warm to room temperature in a desiccator to prevent water condensation.[9][12]

  • Stock Solutions: Prepare single-use aliquots of the stock solution in the recommended organic solvent and store them at -20°C or -80°C.[9][12][14] Avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[12][14]

Quantitative Data Summary

The following tables provide a summary of solvents and additives for solubilizing this compound.

Table 1: Recommended Solvents for Initial Stock Preparation

Solvent Recommended Use Reported Concentration Notes
Formic Acid Initial solubilization 1 mg/mL[6] Harsh solvent; may be incompatible with biological assays.
DMSO Primary Recommendation 1-2 mg/mL (General Guideline)[13][14] Best for initial stock; low toxicity for most cell assays.[1]

| DMF | Alternative to DMSO | 1-2 mg/mL (General Guideline)[13][14] | Use if DMSO is incompatible with your experiment.[1] |

Table 2: Troubleshooting Additives and Conditions

Method Application Protocol Considerations
Sonication Aid initial dissolution 3 cycles of 10-15 sec; chill on ice between cycles.[1] Helps break up aggregates.
Gentle Warming Aid initial dissolution Warm to <40°C.[11] Avoid excessive heat to prevent degradation.

| Chaotropic Agents | Persistent aggregation | Dissolve in 6 M Guanidine-HCl or 8 M Urea.[7][11] | Incompatible with most biological systems; use as a last resort.[1] |

Experimental Protocols

Protocol 1: Reconstitution of High-Concentration Stock Solution
  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[12]

  • Centrifuge: Briefly centrifuge the vial to ensure all peptide powder is at the bottom.

  • Add Solvent: Carefully add the required volume of 100% DMSO (or formic acid/DMF) to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).

  • Vortex: Mix thoroughly by vortexing for 1-2 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Troubleshoot (if needed): If the peptide is not fully dissolved, proceed with sonication as described in Table 2.

  • Aliquot and Store: Once fully dissolved, create single-use aliquots and store them at -20°C or -80°C.[14]

Protocol 2: Preparation of Aqueous Working Solutions
  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution completely and bring it to room temperature.

  • Prepare Buffer: Prepare the desired aqueous assay buffer (e.g., PBS, HEPES).

  • Vortex Buffer: Place the tube of aqueous buffer on a vortex mixer at a medium speed.

  • Dilute Drop-wise: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the buffer. This ensures rapid mixing and prevents localized precipitation.[7]

  • Final Mix: Continue vortexing for another 30 seconds after adding the stock solution.

  • Inspect: Check the final solution for any signs of precipitation or turbidity. If it is not clear, the final concentration may be too high for the aqueous buffer system.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay. Do not store aqueous solutions of this peptide.

Visualizations

G cluster_pathway Simplified Apoptotic Pathway Procaspase3 Pro-Caspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP (Apoptosis Marker) PARP->CleavedPARP Inhibitor Ac-AAVALLPAVLLALLAP -DEVD-CHO Inhibitor->Caspase3 Inhibits ApoptoticSignal Apoptotic Signal (e.g., TNF-α, FasL) ApoptoticSignal->Procaspase3 Activates

Caption: Role of the inhibitor in the Caspase-3 signaling cascade.

G cluster_workflow Solubility Troubleshooting Workflow start Lyophilized Peptide Fails to Dissolve in Aqueous Buffer step1 Reconstitute in 100% DMSO (or Formic Acid/DMF) start->step1 check1 Is Solution Clear? step1->check1 step2 Sonicate (3x 15s on ice) & Gentle Warming (<40°C) check1->step2 No step3 Stock Solution Ready (Aliquot & Store at -80°C) check1->step3 Yes check2 Is Solution Clear? step2->check2 check2->step3 Yes fail Re-lyophilize & Restart. Consider Lower Final Concentration. check2->fail No step4 Slowly Dilute Stock into Vortexing Aqueous Buffer step3->step4 check3 Does Precipitate Form? step4->check3 success Working Solution Ready (Use Immediately) check3->success No check3->fail Yes

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Troubleshooting Apoptosis Assays with Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine apoptosis assays that utilize caspase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My caspase inhibitor is not preventing apoptosis. What are the common causes?

A1: Several factors can lead to the apparent failure of a caspase inhibitor. A systematic approach to troubleshooting is recommended:

  • Inhibitor Permeability and Stability: Ensure you are using a cell-permeable caspase inhibitor. For example, aldehyde-based inhibitors (e.g., DEVD-CHO) are generally not cell-permeable unless specifically modified.[1] Also, confirm the inhibitor's stability and that it has been stored correctly to prevent degradation.[2]

  • Timing of Addition: For effective inhibition, the caspase inhibitor must be added before the apoptotic stimulus. A pre-incubation period of at least 1-2 hours is often recommended to allow the inhibitor to enter the cells and bind to its target caspases before they become activated.[3]

  • Concentration Optimization: The optimal concentration of a caspase inhibitor is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific model.[2][3]

  • Alternative Cell Death Pathways: The stimulus you are using might be inducing a non-apoptotic, caspase-independent form of cell death, such as necroptosis.[4] If caspase activation is not central to the cell death mechanism, caspase inhibitors will be ineffective.

  • Irreversible vs. Reversible Inhibitors: Be aware of the type of inhibitor you are using. Irreversible inhibitors, like those with an FMK (fluoromethyl ketone) group, form a covalent bond with the caspase and are generally more potent than reversible inhibitors.

Q2: I'm observing high background or non-specific effects with my caspase inhibitor. What should I do?

A2: High background or non-specific effects can be due to the inhibitor's properties or the experimental setup:

  • Inhibitor Specificity: While some inhibitors are marketed as specific to certain caspases, many exhibit broader activity, especially at higher concentrations.[5][6] For instance, Z-VAD-FMK is a pan-caspase inhibitor and can have widespread effects.[5] Consider using a more specific inhibitor if you are targeting a particular caspase.

  • Toxicity: At high concentrations, some caspase inhibitors can be toxic to cells, leading to off-target effects or inducing non-specific cell death.[7] Always perform a toxicity assay to determine the non-toxic concentration range for your inhibitor in your cell line.

  • Solvent Effects: Most caspase inhibitors are dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low and consistent across all experimental and control wells.[2]

Q3: How do I choose the right controls for my experiment?

A3: Proper controls are essential for the correct interpretation of your results:

  • Vehicle Control: This control group should be treated with the same concentration of the inhibitor's solvent (e.g., DMSO) as the experimental groups. This helps to account for any effects of the solvent itself.[3]

  • Untreated Control: This group of cells is not treated with either the apoptotic stimulus or the inhibitor. It serves as a baseline for cell health and the basal level of apoptosis.

  • Positive Control (Apoptosis Induction): This group is treated with the apoptotic stimulus but not the inhibitor. This confirms that your stimulus is effectively inducing apoptosis in your system.[3]

  • Inhibitor-Only Control: This group is treated with the caspase inhibitor alone. This helps to assess any potential cytotoxic or other off-target effects of the inhibitor itself.

Troubleshooting Specific Assays

Annexin V Staining

Q: Why am I seeing a high percentage of Annexin V-positive/PI-negative cells in my negative control group?

A: This can be caused by several factors related to cell handling and experimental conditions:

  • Mechanical Stress: Harsh cell handling, such as vigorous pipetting or centrifugation at high speeds, can damage the cell membrane, leading to false-positive Annexin V staining.[8][9]

  • Over-confluent Cultures: Cells grown to over-confluency may begin to undergo spontaneous apoptosis.[9] It is recommended to use cells in the logarithmic growth phase.

  • EDTA in Dissociation Buffers: The binding of Annexin V to phosphatidylserine (B164497) is calcium-dependent. Using a cell dissociation reagent containing EDTA can chelate the calcium ions in the binding buffer and interfere with the staining.[9]

Q: My caspase inhibitor is not reducing the percentage of Annexin V-positive cells. What does this mean?

A: This observation can have several interpretations:

  • Timing of the Assay: Phosphatidylserine (PS) externalization is an early event in apoptosis. If the caspase inhibitor is effective, it should block this. However, if the inhibitor is added too late, after the apoptotic cascade has been initiated, it may not be able to prevent PS externalization.

  • Caspase-Independent PS Externalization: While caspase activation is a major driver of PS externalization, under certain conditions, this event can occur independently of caspases.

  • Assay Window: You may be observing the cells too late in the process when they have progressed to secondary necrosis. A time-course experiment is recommended to identify the optimal time point for analysis.[4]

TUNEL Assay

Q: I am observing a weak or no signal in my positive control for the TUNEL assay. What could be the problem?

A: A lack of signal in the positive control (e.g., DNase I-treated cells) points to a problem with the assay itself:

  • Reagent Inactivity: The TdT enzyme or the labeled dUTPs may have lost their activity due to improper storage or expiration.[10]

  • Insufficient Permeabilization: The cells or tissue sections may not be sufficiently permeabilized, preventing the TdT enzyme from accessing the fragmented DNA. Optimization of the proteinase K concentration and incubation time is often necessary.[10][11]

  • Incorrect Buffer Composition: The reaction buffer must contain the correct concentration of divalent cations for optimal TdT activity.[11]

Q: My TUNEL assay shows positive staining, but my caspase inhibitor was supposed to block apoptosis. Why?

A: This discrepancy can arise from several sources:

  • Late-Stage Apoptosis: The TUNEL assay detects DNA fragmentation, which is a relatively late event in apoptosis.[10] It's possible that the caspase inhibitor delayed but did not completely block the apoptotic process.

  • Non-Specific Staining: The TUNEL assay is not entirely specific for apoptosis and can also label DNA breaks associated with necrosis or DNA repair.[12]

  • Caspase-Independent DNA Fragmentation: Some forms of cell death involve DNA fragmentation that is not mediated by caspases.

Caspase Activity Assays

Q: I am not detecting an increase in caspase activity after inducing apoptosis. What is the issue?

A: This could be due to several reasons:

  • Timing: Caspase activation is transient. If you measure too early or too late, you may miss the peak of activity. A time-course experiment is essential.[4]

  • Cell Lysis: Inefficient cell lysis can result in incomplete release of caspases, leading to an underestimation of their activity.[13]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the level of caspase activation in your experiment. Luminescent assays are generally more sensitive than colorimetric or fluorometric assays.[14]

  • Caspase-Independent Cell Death: The stimulus may be inducing a form of cell death that does not involve the activation of the caspases your assay is designed to detect.[15]

Q: My caspase inhibitor is not reducing the measured caspase activity. Why?

A: If a caspase inhibitor fails to reduce caspase activity, consider the following:

  • Incorrect Inhibitor: Ensure you are using an inhibitor that is effective against the specific caspases activated in your system. For example, a caspase-8 inhibitor will not block apoptosis initiated through the intrinsic (mitochondrial) pathway, which primarily involves caspase-9.

  • Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block the activated caspases. A dose-response curve is necessary to determine the optimal inhibitory concentration.[3]

  • Substrate Competition: In substrate-based caspase activity assays, the inhibitor and the substrate compete for binding to the caspase. If the substrate concentration is too high, it may outcompete the inhibitor.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Common Caspase Inhibitors

InhibitorTargetTypical Starting Concentration Range (in vitro)Reference(s)
Z-VAD-FMKPan-caspase20-100 µM[7]
Z-DEVD-FMKCaspase-3, -720-100 µM[7]
Z-IETD-FMKCaspase-820-50 µM[16]
Z-LEHD-FMKCaspase-920-50 µM-
Q-VD-OPhPan-caspase10-20 µM-

Note: The optimal concentration is cell-type and stimulus-dependent and should be determined empirically.

Table 2: Typical Incubation Times for Apoptosis Assays

AssayEvent DetectedTypical Incubation Time Post-StimulusReference(s)
Caspase ActivityInitiator/Executioner Caspase Activation2-12 hours[3][17]
Annexin V StainingPhosphatidylserine Externalization4-24 hours[18]
TUNEL AssayDNA Fragmentation12-48 hours[12]

Note: These are general guidelines. The optimal timing should be determined with a time-course experiment.

Experimental Protocols

General Protocol for Caspase Inhibitor Treatment
  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of the caspase inhibitor or vehicle control. A pre-incubation time of 1-2 hours is generally recommended.[3]

  • Apoptosis Induction: Add the apoptotic stimulus directly to the wells containing the inhibitor or vehicle.

  • Incubation: Incubate the cells for the desired period, as determined by a time-course experiment.

  • Assay: Proceed with your chosen apoptosis assay (e.g., Annexin V, TUNEL, or caspase activity assay).

Protocol for a Colorimetric Caspase-3 Activity Assay
  • Sample Preparation:

    • Induce apoptosis in your cells as described in the general protocol above.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[13]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[13]

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Assay Reaction:

    • Determine the protein concentration of the cytosolic extract.

    • Dilute 50-200 µg of protein to 50 µL with cell lysis buffer for each assay.[13]

    • Prepare the 2X reaction buffer containing 10 mM DTT.[13]

    • Add 50 µL of the 2X reaction buffer to each sample.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[15]

  • Incubation and Measurement:

    • Incubate the samples at 37°C for 1-2 hours.[13][15]

    • Read the absorbance at 400-405 nm using a microplate reader.[13]

  • Data Analysis:

    • Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

apoptosis_pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 recruits caspase8 Caspase-8 procaspase8->caspase8 activates procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage bax_bak Bax/Bak dna_damage->bax_bak activates mitochondrion Mitochondrion bax_bak->mitochondrion permeabilizes cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Procaspase-9 apaf1->procaspase9 recruits apoptosome Apoptosome procaspase9->apoptosome caspase9 Caspase-9 caspase9->procaspase3 apoptosome->caspase9 activates caspase3 Caspase-3 procaspase3->caspase3 activates substrates Cellular Substrates (e.g., PARP) caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

experimental_workflow Experimental Workflow with Caspase Inhibitors start Start seed_cells Seed Cells start->seed_cells pre_incubate Pre-incubate with Caspase Inhibitor/Vehicle seed_cells->pre_incubate induce_apoptosis Induce Apoptosis (Add Stimulus) pre_incubate->induce_apoptosis incubate Incubate for Defined Time induce_apoptosis->incubate assay Perform Apoptosis Assay (Annexin V, TUNEL, etc.) incubate->assay analyze Data Acquisition and Analysis assay->analyze

Caption: General experimental workflow for using caspase inhibitors.

troubleshooting_logic Troubleshooting Logic for Failed Apoptosis Inhibition start No Inhibition of Apoptosis Observed check_inhibitor Check Inhibitor (Concentration, Permeability, Stability) start->check_inhibitor check_timing Check Timing (Pre-incubation, Assay Window) check_inhibitor->check_timing OK optimize_inhibitor Optimize Inhibitor Concentration & Type check_inhibitor->optimize_inhibitor Issue Found check_controls Check Controls (Positive, Vehicle) check_timing->check_controls OK optimize_timing Perform Time-Course Experiment check_timing->optimize_timing Issue Found check_pathway Consider Alternative Cell Death Pathway check_controls->check_pathway OK validate_assay Validate Assay with Positive Control check_controls->validate_assay Issue Found use_other_assays Use Assays for Other Pathways (e.g., Necroptosis) check_pathway->use_other_assays

Caption: Troubleshooting flowchart for failed apoptosis inhibition.

References

Technical Support Center: Minimizing Cytotoxicity of Cell-Permeable Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cell-permeable peptides (CPPs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxicity of CPPs in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cell-permeable peptide (CPP) cytotoxicity?

A1: The cytotoxicity of CPPs is influenced by several factors, including their physicochemical properties and their interaction with cell membranes. Key contributors to cytotoxicity include:

  • High Cationicity: A high net positive charge, often due to a large number of arginine and lysine (B10760008) residues, can lead to significant membrane disruption and subsequent cell death. While positive charges are crucial for cell penetration, an excess can be detrimental.[1][2]

  • Hydrophobicity: Increasing the hydrophobicity of a peptide can enhance its biological activity but may also lead to increased toxicity by promoting stronger interactions with the lipid bilayer of cell membranes, potentially causing membrane destabilization.[3][4]

  • Peptide Concentration: Cytotoxicity is often dose-dependent. Higher concentrations of CPPs can lead to increased cell death.[5][6] It is crucial to determine the optimal concentration that allows for efficient cargo delivery with minimal toxicity.

  • Cargo Moiety: The nature of the cargo attached to the CPP can influence the overall toxicity of the conjugate. Large or charged cargo molecules can alter the CPP's properties and its interaction with cells.[6]

  • Peptide Length: Longer peptide sequences have been shown to trigger significant cytotoxicity, irrespective of the specific amino acid sequence of the cargo.[6]

  • Secondary Structure: The three-dimensional conformation of a CPP can impact its interaction with cell membranes and, consequently, its cytotoxic potential.[3][7]

Q2: How can I rationally design CPPs to have lower intrinsic toxicity?

A2: Rational molecular design can significantly reduce the inherent toxicity of CPPs.[8][9][10][11] Consider the following strategies during the design phase:

  • Optimize Cationicity: While a net positive charge is necessary for translocation, it is possible to optimize the number of cationic residues to achieve a balance between cell penetration and toxicity. The optimal range for oligoarginine sequences, for instance, is often between R8 and R10 for effective uptake without significant cytotoxicity.[2]

  • Incorporate Unnatural Amino Acids: Replacing L-amino acids with D-amino acids can increase resistance to proteolytic degradation and potentially reduce toxicity.[3][7]

  • Chemical Modifications:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide, reducing its interaction with serum components and decreasing hemolytic toxicity.[3]

    • Acetylation: Surface acetylation of delivery vehicles like dendrimers has been shown to significantly decrease cytotoxicity by neutralizing surface charges.[12]

    • Cyclization: Constraining the peptide's structure through cyclization can stabilize its secondary structure, which may lead to lower cytotoxicity.[3][4][7]

  • Computational Modeling: In silico tools and machine learning models can predict the hemolytic and cytotoxic potential of peptide sequences before synthesis, saving time and resources.[1][13] These tools can help in the early stages of discovery and design of non-toxic peptides.[1]

Q3: Which in vitro assays are most suitable for assessing CPP cytotoxicity?

A3: A variety of in vitro assays are available to quantify cytotoxicity. It is often recommended to use a combination of assays to obtain a comprehensive understanding of the cytotoxic mechanism.

  • Membrane Integrity Assays: These assays measure the leakage of intracellular components into the culture medium, indicating compromised membrane integrity.

    • Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of the cytoplasmic enzyme LDH.[14]

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with damaged membranes, where it intercalates with DNA.[15]

  • Metabolic Viability Assays: These assays assess the metabolic activity of cells, which is correlated with cell viability.

    • MTT Assay: (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) is a colorimetric assay that measures the activity of mitochondrial dehydrogenases.[13]

    • AlamarBlue (Resazurin) Assay: Measures the reducing power of viable cells.[16]

  • Apoptosis Assays: These assays detect the biochemical and morphological changes associated with programmed cell death.

    • Caspase Activity Assays: Measure the activity of caspases, which are key proteases in the apoptotic cascade.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After CPP-Cargo Delivery

Possible Causes & Solutions

Possible CauseRecommended Solution
CPP concentration is too high. Perform a dose-response experiment to determine the optimal concentration with the lowest toxicity and acceptable delivery efficiency.[5][6]
The intrinsic toxicity of the CPP is high. Consider using a different CPP known for lower toxicity, such as SynB or MPG, as alternatives to more aggressive CPPs like TAT.[5] If possible, redesign the CPP to have lower cationicity or hydrophobicity.
The cargo itself is cytotoxic. Test the cytotoxicity of the cargo molecule alone to rule out its contribution to the observed cell death.
The CPP-cargo conjugate has altered toxic properties. Characterize the cytotoxicity of the final conjugate, as the addition of cargo can affect the peptide's behavior.[6]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below cytotoxic levels (typically <0.5%).[17] Include a vehicle-only control in your experiments.[17][18]
Issue 2: Inconsistent or Variable Results in Cytotoxicity Assays

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent cell seeding density. Use a hemocytometer or an automated cell counter to ensure uniform cell numbers are seeded in each well.[17][19]
Variability in cell passage number. Standardize the passage number of the cells used for experiments, as sensitivity to compounds can change with increasing passages.[17]
Errors in compound dilution. Prepare fresh dilutions from a validated stock solution for each experiment to avoid degradation or concentration errors.[17]
Presence of air bubbles in assay wells. Carefully inspect plates for air bubbles and remove them with a sterile pipette tip or needle, as they can interfere with absorbance or fluorescence readings.[19]
Edge effects in multi-well plates. To mitigate evaporation and temperature gradients, consider using only the inner wells of the assay plate for treatment and leaving the outer wells filled with sterile medium or PBS.[18]
Interference from culture medium components. Phenol (B47542) red in the culture medium can quench fluorescence.[18] Use phenol red-free medium for fluorescence-based assays.

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[14]

  • Treatment: Treat the cells with varying concentrations of the CPP or CPP-cargo conjugate for the desired incubation period (e.g., 24 hours).[14] Include a vehicle-only control, an untreated control, and a maximum LDH release control (cells lysed with a lysis buffer).

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the untreated control.

Protocol 2: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose cells to a range of CPP or CPP-cargo concentrations for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding cpp_prep Prepare CPP/Cargo Dilutions start->cpp_prep treatment Treat Cells with CPP/Cargo cell_seeding->treatment cpp_prep->treatment incubation Incubate for a Defined Period treatment->incubation assay_choice Select Assay (e.g., LDH, MTT) incubation->assay_choice perform_assay Perform Assay Protocol assay_choice->perform_assay readout Measure Signal (Absorbance/Fluorescence) perform_assay->readout data_analysis Calculate % Cytotoxicity/Viability readout->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the cytotoxicity of cell-permeable peptides.

troubleshooting_logic cluster_concentration Concentration Issues cluster_peptide Peptide Properties cluster_cargo Cargo Effects start High Cytotoxicity Observed check_conc Is CPP concentration optimized? start->check_conc dose_response Perform Dose-Response Curve check_conc->dose_response No check_cpp_toxicity Is the CPP known to be highly toxic? check_conc->check_cpp_toxicity Yes change_cpp Switch to a less toxic CPP check_cpp_toxicity->change_cpp Yes redesign_cpp Redesign CPP (e.g., PEGylation, cyclization) check_cpp_toxicity->redesign_cpp Consider check_cargo_toxicity Is the cargo itself toxic? check_cpp_toxicity->check_cargo_toxicity No change_cpp->start Re-evaluate redesign_cpp->start Re-evaluate test_cargo_alone Test cargo cytotoxicity independently check_cargo_toxicity->test_cargo_alone Unsure test_cargo_alone->start

Caption: A logical troubleshooting guide for addressing high cytotoxicity in CPP experiments.

References

Ac-AAVALLPAVLLALLAP-DEVD-CHO stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of the caspase-3 inhibitor peptide, Ac-AAVALLPAVLLALLAP-DEVD-CHO, in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a synthetic, cell-permeable peptide designed as a potent inhibitor of caspase-3 and caspase-7. It consists of three parts:

  • Ac-AAVALLPAVLLALLAP: An N-terminally acetylated, hydrophobic peptide sequence that enhances cell membrane permeability.

  • DEVD: A tetrapeptide sequence that is the recognition site for caspase-3 and caspase-7.

  • CHO: An aldehyde functional group at the C-terminus which allows for reversible, competitive inhibition of the caspase active site.[1]

Its primary function is to block the activity of executioner caspases-3 and -7, thereby inhibiting the apoptotic cascade. This makes it a valuable tool for studying the roles of these caspases in programmed cell death.

Q2: What is the recommended working concentration for this inhibitor in cell culture?

A2: The optimal working concentration of this compound can vary depending on the cell type, treatment conditions, and the specific experimental goals. However, a general starting range is between 10 µM and 100 µM.[2][3] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell-based assay.

Q3: How should I prepare and store stock solutions of this peptide?

A3: Due to the hydrophobic nature of the AAVALLPAVLLALLAP sequence, the peptide may have limited solubility in aqueous solutions.

  • Reconstitution: We recommend dissolving the lyophilized peptide in sterile, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).

Q4: How stable is this compound in cell culture media?

A4: The stability of the peptide in culture media is influenced by several factors, including the presence of serum (which contains proteases), temperature, and pH. The hydrophobic N-terminal sequence and the acetyl cap are designed to increase stability against aminopeptidases. However, degradation over time is still possible. For long-term experiments (e.g., >24 hours), the effective concentration of the inhibitor may decrease. It is advisable to replenish the medium with a fresh inhibitor at regular intervals for prolonged studies.

Peptide Stability in Culture Media

Table 1: Hypothetical Stability of this compound at 37°C

Time (Hours)DMEM + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)RPMI-1640 + 10% FBS (% Remaining)RPMI-1640 (serum-free) (% Remaining)
0100100100100
295989497
885928391
2460805578
4835653062

Note: The presence of Fetal Bovine Serum (FBS) is expected to decrease stability due to the presence of proteases. The highly hydrophobic nature of the peptide may lead to some non-specific binding to plasticware or aggregation, which can also contribute to a perceived loss of active compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of apoptosis observed 1. Insufficient Inhibitor Concentration: The concentration may be too low for the specific cell line or apoptosis-inducing stimulus. 2. Peptide Degradation: The inhibitor may have degraded in the culture medium over the course of the experiment. 3. Poor Cell Permeability: Although designed to be cell-permeable, uptake can vary between cell types.1. Perform a dose-response curve to determine the optimal concentration (e.g., 10 µM to 100 µM). 2. For long-term experiments, replenish the media with fresh inhibitor every 24 hours. 3. Confirm peptide uptake, if possible, or try a different cell-permeable caspase inhibitor as a control.
High variability between replicates 1. Incomplete Solubilization: The hydrophobic peptide may not be fully dissolved in the stock solution or may precipitate upon dilution in aqueous media. 2. Inconsistent Handling: Variations in incubation times, cell densities, or reagent addition can lead to variability.1. Ensure the DMSO stock is fully dissolved. When diluting into media, vortex immediately and inspect for any precipitation. 2. Standardize all experimental parameters. Use a multichannel pipette for simultaneous addition of reagents where possible.
Unexpected Cell Toxicity 1. DMSO Toxicity: The final concentration of DMSO in the culture may be too high. 2. Off-Target Effects: At very high concentrations, the peptide may have off-target effects unrelated to caspase inhibition. 3. Peptide Aggregation: Hydrophobic peptides can sometimes form aggregates that can be cytotoxic.1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with the same DMSO concentration). 2. Use the lowest effective concentration determined from your dose-response experiment. 3. Centrifuge your diluted peptide solution before adding to cells to remove any potential aggregates.

Experimental Protocols & Methodologies

Protocol: Assessment of Peptide Stability in Cell Culture Media by HPLC

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS

  • Sterile microcentrifuge tubes

  • 37°C incubator

  • Acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • Water with 0.1% TFA

  • HPLC system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of the peptide in DMSO.

  • Dilute the stock solution to a final concentration of 50 µM in pre-warmed cell culture medium (with and without 10% FBS) in sterile microcentrifuge tubes.

  • Immediately take a sample for the T=0 time point. Store at -80°C until analysis.

  • Incubate the remaining tubes at 37°C.

  • Collect aliquots at various time points (e.g., 2, 8, 24, 48 hours) and store them at -80°C.

  • For analysis, thaw the samples. If serum was used, precipitate the proteins by adding 2 volumes of cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes. Transfer the supernatant for analysis.

  • Analyze the samples by reverse-phase HPLC using a C18 column. A typical gradient would be from 5% to 95% acetonitrile (with 0.1% TFA) over 30 minutes.

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

G cluster_workflow Peptide Stability Workflow prep Prepare 50 µM Peptide in Culture Media t0 T=0 Sample (Store at -80°C) prep->t0 incubate Incubate at 37°C prep->incubate precipitate Protein Precipitation (if serum is present) t0->precipitate sampling Collect Aliquots (2, 8, 24, 48h) incubate->sampling sampling->precipitate hplc HPLC Analysis (C18 Column) precipitate->hplc analyze Quantify Peak Area & Calculate % Remaining hplc->analyze

Workflow for assessing peptide stability in cell culture media.

Signaling Pathways

This compound inhibits a key step in the execution phase of apoptosis. The diagram below illustrates the canonical caspase-3 activation pathway and its downstream effects, which are blocked by this inhibitor.

Caspase-3 Mediated Apoptosis

Apoptotic signals, originating from either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, converge on the activation of executioner caspases.[2] Caspase-3 is a primary executioner caspase. Once activated through proteolytic cleavage by initiator caspases (like caspase-8 or caspase-9), it proceeds to cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2] One of its key substrates is PARP (Poly (ADP-ribose) polymerase), a DNA repair enzyme. Cleavage of PARP by caspase-3 renders it inactive, preventing DNA repair and facilitating cell death.

G cluster_pathway Caspase-3 Apoptotic Pathway apoptotic_stimulus Apoptotic Stimulus (Extrinsic or Intrinsic) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases procaspase3 Pro-caspase-3 (Inactive) initiator_caspases->procaspase3 Cleavage caspase3 Active Caspase-3 procaspase3->caspase3 parp PARP (DNA Repair Enzyme) caspase3->parp Cleavage apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis Cleavage of other cellular substrates cleaved_parp Cleaved PARP (Inactive) parp->cleaved_parp inhibitor This compound inhibitor->caspase3

Inhibition of the Caspase-3 signaling pathway by Ac-DEVD-CHO.

References

Technical Support Center: Optimizing Inhibitor Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing inhibitor concentrations for their specific cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial concentration range for a new inhibitor?

Determining the optimal concentration for a new inhibitor is a critical first step and is highly dependent on the specific cell line, the experimental duration, and the biological endpoint being measured.[1] A systematic approach is recommended:

  • Literature Review: Begin by searching for published data on the inhibitor or similar compounds to identify a preliminary concentration range.

  • Biochemical Data: If the inhibitor has known IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from biochemical assays, a good starting point for cell-based assays is 5 to 10 times higher than these values to aim for complete inhibition of the target.[1][2]

  • Broad Range-Finding Experiment: If no prior data exists, a broad dose-range experiment is essential.[1][3] A common starting range spans several orders of magnitude, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to capture the full dose-response curve.[3][4]

Q2: What is a dose-response experiment and why is it necessary?

A dose-response experiment is fundamental to characterizing the effect of an inhibitor. It involves treating a specific cell line with a range of inhibitor concentrations to determine the IC50 value, which is the concentration required to reduce a measured biological response by 50%.[1] This experiment is crucial for:

  • Quantifying the potency of the inhibitor in a cellular context.

  • Identifying the optimal concentration range for subsequent functional assays.

  • Distinguishing between specific inhibitory effects and non-specific toxicity.

Q3: My inhibitor is potent in a biochemical assay but shows weak or no activity in my cell-based assay. What are the potential reasons?

Discrepancies between biochemical and cellular assay results are a common challenge.[1] Several factors can contribute to this:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[1]

  • Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays which often use lower ATP concentrations.[1]

  • Cell Line Specificity: The chosen cell line may not express the target protein at sufficient levels, or the signaling pathway may be inactive or insensitive to the inhibitor.[1]

  • Drug Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.

  • Serum Components: Growth factors and other components in the cell culture serum can sometimes interfere with the inhibitor's activity.[5]

Q4: How should I prepare and store inhibitor stock solutions?

Proper preparation and storage of inhibitor stock solutions are critical for experimental reproducibility.

  • Solvent: Most inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to use anhydrous DMSO to prevent degradation.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.[1]

  • Final DMSO Concentration: When diluting the stock for experiments, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1][4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

High variability can obscure the true effect of the inhibitor. Below are common causes and solutions.

Possible CauseRecommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Avoid using the outer wells of the plate which are more prone to evaporation.[5]
Inconsistent Incubation Times Standardize all incubation periods for drug treatment and assay development. Use a multichannel pipette for simultaneous reagent addition.
Improper Pipetting Technique Use calibrated pipettes and ensure proper technique to minimize errors in serial dilutions and reagent additions.[6]
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[5] Cell responses can change at high passage numbers.[3]
Issue 2: Unexpected High Levels of Cell Death or Cytotoxicity

Observing significant cytotoxicity at concentrations expected to be only inhibitory can be due to several factors.

Possible CauseRecommended Solution
High Cell Line Sensitivity The cell line may be particularly dependent on the target pathway for survival. Reduce the inhibitor concentration and/or shorten the incubation time.[1]
Off-Target Effects The inhibitor may be affecting other essential cellular targets, especially at higher concentrations.[1][3] Perform a dose-response experiment to find a concentration that inhibits the target without significant cytotoxicity. Consider testing a structurally different inhibitor for the same target.[3]
Solvent Toxicity The solvent (e.g., DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration is low (≤ 0.1% for DMSO) and include a vehicle control.[4]
Impure Inhibitor Compound Impurities in the inhibitor preparation can be toxic to cells. Ensure the inhibitor is of high purity.[3]
Issue 3: No Observable Inhibitory Effect

If the inhibitor does not produce the expected effect, consider the following.

Possible CauseRecommended Solution
Inhibitor Concentration is Too Low Increase the concentration range in your dose-response experiment.
Cell Line Specificity Confirm that your chosen cell line expresses the target of interest and that the signaling pathway is active.[1] Some inhibitors have cell-type-specific effects.[7][8]
Poor Quality of Detection Reagents For assays like Western blotting, ensure that the antibodies used for detecting the target and its downstream effects are specific and of high quality.
Inhibitor Inactivity The inhibitor may have degraded due to improper storage or handling. Use a fresh aliquot or a new batch of the inhibitor.
Assay Interference The inhibitor compound may interfere with the assay itself (e.g., by reacting with a colorimetric reagent).[5] Run a cell-free control to test for this possibility.

Experimental Protocols

Protocol 1: Dose-Response Experiment for IC50 Determination using an MTT Assay

This protocol outlines the steps to determine the IC50 value of an inhibitor by assessing its impact on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)[5]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3][4]

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor in complete culture medium. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM).[3] Include a vehicle-only control (medium with the same final DMSO concentration) and a no-treatment control.[1]

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.[1]

  • Incubation: Incubate the plate for a duration relevant to the expected biological effect (typically 24, 48, or 72 hours).[1][4]

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][3]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (non-linear regression) to determine the IC50 value.[6]

Protocol 2: Western Blot for Target Inhibition

This protocol is for assessing the effect of an inhibitor on the phosphorylation status or expression level of its target protein.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Inhibitor stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Protein transfer system (e.g., nitrocellulose or PVDF membranes)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the target protein, its phosphorylated form, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of the inhibitor (and a vehicle control) for the appropriate duration.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[5]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[5]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[5]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane and separate them by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Compare the levels of the target (or its phosphorylated form) between treated and control samples.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Target Engagement & Optimization Lit_Review Literature Review & Biochemical Data Range_Finding Broad Dose-Range Experiment (e.g., 1 nM - 100 µM) Lit_Review->Range_Finding No Prior Data Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Range_Finding->Viability_Assay IC50_Calc Determine Initial IC50 Viability_Assay->IC50_Calc Conc_Selection Select Concentrations Around IC50 IC50_Calc->Conc_Selection Proceed if IC50 is determined Target_Assay Target Inhibition Assay (e.g., Western Blot) Functional_Assay Functional Assays Target_Assay->Functional_Assay Conc_Selection->Target_Assay Final_Conc Determine Optimal Working Concentration Functional_Assay->Final_Conc

Caption: Experimental workflow for inhibitor concentration optimization.

G Start No Inhibitory Effect Observed Low_Conc Concentration Too Low? Start->Low_Conc Cell_Specific Cell Line Specificity Issue? Low_Conc->Cell_Specific No Increase_Conc Increase Concentration Range Low_Conc->Increase_Conc Yes Inhibitor_Quality Inhibitor Degraded? Cell_Specific->Inhibitor_Quality No Check_Target Verify Target Expression & Pathway Activity Cell_Specific->Check_Target Yes Assay_Issue Assay Interference? Inhibitor_Quality->Assay_Issue No Fresh_Inhibitor Use Fresh Aliquot/ New Batch Inhibitor_Quality->Fresh_Inhibitor Yes Cell_Free_Control Run Cell-Free Control Assay_Issue->Cell_Free_Control Yes End Re-evaluate Experiment Assay_Issue->End No Increase_Conc->End Check_Target->End Fresh_Inhibitor->End Cell_Free_Control->End

Caption: Troubleshooting guide for no observable inhibitor effect.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P Transcription_Factor Transcription Factor Kinase2->Transcription_Factor P Response Cell Proliferation, Survival Transcription_Factor->Response Inhibitor Kinase B Inhibitor Inhibitor->Kinase2

Caption: Simplified signaling pathway showing inhibitor action.

References

Validation & Comparative

A Comparative Guide to Caspase Inhibitors: Ac-AAVALLPAVLLALLAP-DEVD-CHO vs. Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research and therapeutic development, the selection of appropriate molecular tools is paramount. Caspase inhibitors, in particular, play a crucial role in dissecting the complex signaling cascades of programmed cell death and in the development of novel therapeutics for a range of diseases. This guide provides a comprehensive, data-driven comparison of two widely utilized caspase inhibitors: the cell-permeable, specific caspase-3/7 inhibitor Ac-AAVALLPAVLLALLAP-DEVD-CHO and the broad-spectrum pan-caspase inhibitor Z-VAD-FMK.

Executive Summary

This guide delves into the mechanisms of action, target specificities, and reported efficacies of this compound and Z-VAD-FMK. While both are effective inhibitors of apoptosis, they possess distinct characteristics that make them suitable for different experimental and therapeutic applications. This compound offers high specificity for effector caspases-3 and -7, coupled with enhanced cellular uptake due to its cell-penetrating peptide moiety. In contrast, Z-VAD-FMK provides broad-spectrum, irreversible inhibition of most caspases, making it a powerful tool for general apoptosis blockade.

Mechanism of Action and Target Specificity

This compound is a composite molecule designed for enhanced intracellular delivery and specific targeting of caspase-3 and caspase-7. It consists of two key components:

  • Ac-DEVD-CHO : A potent and reversible aldehyde inhibitor of caspase-3 and caspase-7. The DEVD tetrapeptide sequence mimics the cleavage site in key caspase-3 substrates like PARP.[1][2] The aldehyde group interacts with the active site cysteine of these caspases.[3]

  • AAVALLPAVLLALLAP : A cell-penetrating peptide (CPP) derived from the hydrophobic sequence of K-FGF.[4] This peptide facilitates the transport of the inhibitor across the cell membrane, leading to higher intracellular concentrations.[4][5]

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[6] It acts by covalently binding to the catalytic site of a broad range of caspases, thereby inactivating them.[7] While it is a potent inhibitor of most caspases, it has been reported to be a weak inhibitor of caspase-2.[8] Its broad specificity makes it a tool for inhibiting apoptosis mediated by multiple caspase pathways.[9]

Quantitative Performance Data

The following tables summarize the available quantitative data for both inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a direct and definitive comparison, these inhibitors should be evaluated side-by-side in the same experimental setup.

Table 1: Inhibitory Potency (Ki and IC50 Values)

InhibitorTarget Caspase(s)KiIC50Source(s)
Ac-DEVD-CHOCaspase-3230 pM-[10][11]
Caspase-71.6 nM-[3]
Group III Caspases1 - 300 nM-[11]
Caspase-21.7 µM (weak)-[11]
Z-VAD-FMKPan-Caspase-0.0015 - 5.8 mM (in vitro cell-based)[8][12]
Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10-Potent, low-mid nM[13]

Table 2: Efficacy in Cellular Assays

InhibitorCell Line(s)Apoptosis InducerConcentrationObserved EffectSource(s)
This compoundRat Cortical NeuronsProstaglandin E21 - 2.5 µMReduced caspase-3 activity and apoptosis[4]
Ac-DEVD-CHORat Lens Epithelial CellsHydrogen PeroxideNot specifiedBlocked cell apoptosis[2]
Human Granulosa CellsHypoxia50 µMPretreatment decreased apoptosis rates[10]
Z-VAD-FMKTHP.1, Jurkat T-cellsVarious stimuli10 µMInhibited apoptosis and PARP cleavage[9]
HL60 cellsCamptothecin50 µMAbolished apoptotic morphology and DNA fragmentation[9]
Bovine EmbryosCryopreservation20 µMIncreased survival and hatching rates, decreased DNA fragmentation[5]
Memory B BlastsBCR ligation200 µM74% reduction in specific apoptosis (Annexin V binding)[14]

Experimental Protocols

Caspase-3/7 Activity Assay (Fluorometric)

This protocol is suitable for quantifying the activity of caspase-3 and -7 in cell lysates and assessing the efficacy of inhibitors.

Materials:

  • Cells treated with apoptosis inducer and/or caspase inhibitors.

  • Ice-cold PBS.

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).

  • Fluorogenic Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC).

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT).

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~430-460 nm).

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cell cultures. For inhibitor studies, pre-incubate cells with the desired concentration of this compound or Z-VAD-FMK for 1-2 hours before adding the apoptotic stimulus.

    • Harvest cells (for adherent cells, scrape; for suspension cells, centrifuge at 500 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000-20,000 x g for 10-15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Add 20-50 µg of protein from each cell lysate to individual wells of the 96-well plate.

    • Adjust the volume of each well to 50 µl with Cell Lysis Buffer.

    • Prepare a master mix by combining 50 µl of 2x Reaction Buffer with 5 µl of 1 mM Ac-DEVD-AMC substrate per reaction.

    • Add 55 µl of the master mix to each well.

    • Include a blank control (Cell Lysis Buffer only) and a positive control (lysate from apoptotic cells without inhibitor).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader.

    • The fold-increase in caspase-3/7 activity is determined by comparing the fluorescence of the treated samples to the non-induced control.

Pan-Caspase Inhibition Assay (General Protocol)

This protocol can be adapted to assess the broad-spectrum inhibitory activity of Z-VAD-FMK.

Materials:

  • As per the Caspase-3/7 Activity Assay.

  • A panel of fluorogenic substrates for different caspases (e.g., Ac-YVAD-AMC for caspase-1, Ac-LEHD-AFC for caspase-9).

Procedure:

  • Cell Lysate Preparation: Follow the same procedure as in Protocol 1.

  • Assay Reaction:

    • Set up parallel reactions for each caspase to be tested.

    • To each well, add 20-50 µg of protein from the cell lysate.

    • Add the appropriate 2x Reaction Buffer and the specific fluorogenic substrate for the caspase of interest.

    • For inhibitor-treated samples, the lysate will be from cells pre-treated with Z-VAD-FMK.

  • Measurement:

    • Incubate and measure fluorescence as described in Protocol 1, using the appropriate excitation and emission wavelengths for the specific fluorophore (AMC or AFC).

    • Analyze the reduction in fluorescence in the Z-VAD-FMK-treated samples compared to the untreated apoptotic samples to determine the extent of inhibition for each caspase.

Signaling Pathways and Experimental Workflows

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibitors Inhibitor Action Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 Activation Apoptotic Substrates Apoptotic Substrates Caspase-3/7->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis This compound This compound This compound->Caspase-3/7 Inhibits Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Inhibits Z-VAD-FMK->Caspase-9 Inhibits Z-VAD-FMK->Caspase-3/7 Inhibits

Caption: Intrinsic and extrinsic apoptosis pathways and points of inhibition.

Experimental_Workflow cluster_inhibitors Test Compounds Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Treat with stimulus Inhibitor Treatment Inhibitor Treatment Apoptosis Induction->Inhibitor Treatment Pre-incubate with Inhibitor Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Harvest cells Caspase Assay Caspase Assay Cell Lysis->Caspase Assay Add lysate Data Analysis Data Analysis Caspase Assay->Data Analysis Measure fluorescence This compound This compound This compound->Inhibitor Treatment Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Inhibitor Treatment

Caption: General experimental workflow for comparing caspase inhibitor efficacy.

Conclusion

The choice between this compound and Z-VAD-FMK hinges on the specific experimental goals. For studies requiring the specific inhibition of the primary executioner caspases-3 and -7, with the benefit of enhanced cell permeability, this compound is an excellent choice. Its reversibility may also be advantageous in certain experimental contexts.

For applications demanding a broad and potent blockade of apoptosis, where the specific roles of individual caspases are not the primary focus, the irreversible pan-caspase inhibitor Z-VAD-FMK is a well-established and effective tool. Researchers should be mindful of its broad specificity, which can impact multiple caspase-dependent pathways.

Ultimately, a thorough understanding of the distinct properties of these inhibitors, supported by the quantitative data and protocols presented in this guide, will empower researchers to make informed decisions and advance our understanding of apoptosis and its role in health and disease.

References

A Researcher's Guide to Cell-Permeable and Non-Permeable Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of caspase inhibition is critical for accurate experimental design and interpretation. This guide provides an objective comparison of cell-permeable and non-permeable caspase inhibitors, supported by detailed experimental protocols and data presentation formats to aid in the selection and application of these crucial research tools.

Caspases, a family of cysteine-aspartic proteases, are central players in the apoptotic signaling cascade. Their inhibition is a key strategy for studying and potentially treating apoptosis-related diseases. Caspase inhibitors are broadly categorized based on their ability to cross the cell membrane. Cell-permeable inhibitors can enter intact cells and interact with intracellular caspases, while non-permeable inhibitors are restricted to the extracellular environment or cell lysates. This fundamental difference dictates their experimental applications and the interpretation of results.

Distinguishing Cell-Permeable and Non-Permeable Caspase Inhibitors

The primary distinction between these two types of inhibitors lies in their chemical structure, which influences their physicochemical properties, such as charge and hydrophobicity.

  • Cell-Permeable Caspase Inhibitors: These are typically small, hydrophobic molecules designed to readily diffuse across the lipid bilayer of the cell membrane. A common strategy to enhance cell permeability is the modification of the inhibitor with a fluoromethylketone (FMK) group and O-methylation of aspartate residues, such as in the widely used pan-caspase inhibitor Z-VAD-FMK[1][2][3][4]. These modifications neutralize the negative charge of the carboxylic acid, facilitating passive diffusion into the cell. Once inside, cellular esterases can cleave these modifications, activating the inhibitor.

  • Non-Permeable Caspase Inhibitors: These inhibitors typically possess a free carboxylic acid group, rendering them negatively charged at physiological pH. This charge prevents them from passively crossing the cell membrane. Their utility is therefore limited to cell-free systems, such as assays using purified caspases or cell lysates, or for studying extracellular caspase activity.

Comparative Performance: A Data-Driven Approach

While direct head-to-head comparative studies with extensive quantitative data are not abundant in published literature, we can outline a series of experiments to generate such a comparison. The following table is a template that researchers can use to summarize their findings when comparing a cell-permeable inhibitor (e.g., Z-VAD-FMK) with a non-permeable counterpart (e.g., a similar peptide with a free carboxylate).

Parameter Cell-Permeable Inhibitor (e.g., Z-VAD-FMK) Non-Permeable Inhibitor (e.g., Ac-DEVD-CHO) Supporting Experiment
Inhibition of Purified Caspase-3 (IC50) Expected to be in the nanomolar range.Expected to be in a similar nanomolar range.Cell-Free Caspase-3 Activity Assay
Inhibition of Intracellular Caspase-3 Activity High efficacy, dose-dependent inhibition.Little to no inhibition in intact cells.Intracellular Caspase-3 Activity Assay in Apoptotic Cells
Prevention of Apoptosis (Cell Viability) Dose-dependent increase in cell viability.No significant effect on cell viability in intact cells.Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Inhibition of Apoptotic Marker (Annexin V) Dose-dependent decrease in Annexin V positive cells.No significant effect on Annexin V staining in intact cells.Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Visualizing the Concepts

To further clarify the mechanisms and experimental workflows, the following diagrams are provided.

G Mechanism of Caspase Inhibition cluster_0 Cell-Permeable Inhibitor cluster_1 Non-Permeable Inhibitor Permeable Inhibitor Permeable Inhibitor Intracellular Caspase Intracellular Caspase Permeable Inhibitor->Intracellular Caspase Enters cell Apoptosis Blocked Apoptosis Blocked Intracellular Caspase->Apoptosis Blocked Inhibits Non-Permeable Inhibitor Non-Permeable Inhibitor Extracellular Space Extracellular Space Non-Permeable Inhibitor->Extracellular Space Intact Cell Membrane Intact Cell Membrane Intracellular Caspase_2 Intracellular Caspase Apoptosis Proceeds Apoptosis Proceeds Intracellular Caspase_2->Apoptosis Proceeds

Caption: Differential action of cell-permeable vs. non-permeable caspase inhibitors.

G Comparative Experimental Workflow Start Start Cell-Free Assay Cell-Free Caspase Activity Assay (Purified Caspase) Start->Cell-Free Assay Intracellular Assay Intracellular Caspase Activity Assay (Apoptotic Cells) Start->Intracellular Assay Viability Assay Cell Viability/Apoptosis Assay (MTT, Annexin V) Start->Viability Assay Compare IC50 Compare Intrinsic Potency Cell-Free Assay->Compare IC50 Compare Efficacy Evaluate Cellular Efficacy Intracellular Assay->Compare Efficacy Compare Outcome Assess Functional Outcome Viability Assay->Compare Outcome Conclusion Conclusion Compare IC50->Conclusion Compare Efficacy->Conclusion Compare Outcome->Conclusion

Caption: Workflow for comparing inhibitor performance.

Detailed Experimental Protocols

To generate the comparative data, the following experimental protocols can be adapted.

Cell-Free Caspase-3 Activity Assay (Fluorometric)

This assay directly measures the ability of the inhibitors to block the activity of purified caspase-3.

Materials:

  • Purified active human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)[5]

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Cell-permeable and non-permeable caspase inhibitors

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission: 400/505 nm)[6][7]

Procedure:

  • Prepare serial dilutions of the cell-permeable and non-permeable inhibitors in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitors to respective wells. Include a no-inhibitor control.

  • Add 25 µL of purified active caspase-3 (at a final concentration of ~1-10 units/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the caspase-3 substrate (final concentration ~50 µM) to each well.

  • Immediately measure the fluorescence intensity at 400 nm excitation and 505 nm emission every 5 minutes for 1-2 hours at 37°C.[6][7]

  • Calculate the rate of substrate cleavage (RFU/min) for each inhibitor concentration.

  • Plot the percentage of inhibition versus inhibitor concentration and determine the IC50 value for each inhibitor.

Intracellular Caspase-3 Activity Assay in Apoptotic Cells

This assay assesses the ability of the inhibitors to penetrate the cell membrane and inhibit caspase-3 activity within living cells.

Materials:

  • A suitable cell line (e.g., Jurkat or HeLa cells)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or anti-Fas antibody)

  • Cell-permeable and non-permeable caspase inhibitors

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)[5]

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission: 400/505 nm)[6][7]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the cell-permeable and non-permeable inhibitors for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time (e.g., 3-6 hours).

  • Centrifuge the plate, remove the supernatant, and wash the cells with PBS.

  • Lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.

  • Transfer the cell lysates to a new 96-well black plate.

  • Add the caspase-3 substrate to each well and measure the fluorescence as described in the cell-free assay protocol.

  • Normalize the caspase activity to the protein concentration of each lysate.

  • Plot the percentage of caspase-3 inhibition versus inhibitor concentration to determine the effectiveness of each inhibitor in a cellular context.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the protective effect of the inhibitors against apoptosis.[8][9][10]

Materials:

  • Cell line, culture medium, and apoptosis-inducing agent

  • Cell-permeable and non-permeable caspase inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)[8]

Procedure:

  • Seed cells in a 96-well plate and treat with inhibitors and the apoptosis-inducing agent as described in the intracellular caspase activity assay.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells, providing a quantitative measure of the anti-apoptotic effect of the inhibitors.[11][12][13]

Materials:

  • Cell line, culture medium, and apoptosis-inducing agent

  • Cell-permeable and non-permeable caspase inhibitors

  • Annexin V-FITC and Propidium Iodide (PI) staining kit[12]

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with inhibitors and induce apoptosis as previously described.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

The choice between cell-permeable and non-permeable caspase inhibitors is fundamentally dependent on the experimental question. For investigating intracellular apoptotic pathways in living cells, cell-permeable inhibitors are indispensable. Conversely, for studying caspase activity in cell-free systems or potential extracellular roles of caspases, non-permeable inhibitors are the appropriate tool. By employing the rigorous experimental protocols outlined in this guide, researchers can generate robust and reliable data to confidently compare and select the most suitable inhibitor for their specific research needs, ultimately leading to a deeper understanding of the intricate processes of apoptosis.

References

A Comparative Guide to Validating Caspase-3 Inhibition: Ac-AAVALLPAVLLALLAP-DEVD-CHO in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ac-AAVALLPAVLLALLAP-DEVD-CHO, a cell-permeable caspase-3 inhibitor, with other widely used caspase inhibitors. We delve into the experimental data, protocols for validation, and the underlying signaling pathways to offer a clear perspective on their respective performance and applications in apoptosis research.

Introduction to Caspase-3 and its Inhibition

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins and the orchestration of programmed cell death. Its activity is tightly regulated, and its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. The inhibition of caspase-3 is a fundamental technique for studying the mechanisms of apoptosis and for developing novel therapeutics.

This compound is a potent and reversible inhibitor of caspase-3. It is a composite molecule consisting of the caspase-3 inhibitory peptide sequence Ac-DEVD-CHO and a cell-permeable peptide (CPP) derived from the hydrophobic region of Kaposi fibroblast growth factor (K-FGF). This CPP, with the sequence AAVALLPAVLLALLAP, facilitates the delivery of the inhibitory aldehyde into the cell, allowing for the study of caspase-3 inhibition in intact cellular systems.

Performance Comparison of Caspase-3 Inhibitors

The selection of an appropriate caspase-3 inhibitor is crucial for the specific experimental needs, balancing potency, selectivity, and cell permeability. Below is a quantitative comparison of this compound and other commonly used caspase inhibitors. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary between studies due to different experimental conditions.

InhibitorTarget CaspasesType of InhibitionPotency (Ki or IC50 for Caspase-3)Cell Permeable?
This compound Caspase-3, -7ReversibleKi < 1 nM[1]Yes
Ac-DEVD-CHO Caspase-3, -7ReversibleKi = 0.23 nM[2]No
Z-VAD-FMK Pan-caspase (broad spectrum)IrreversibleVaries (potent)Yes
Q-VD-OPh Pan-caspase (broad spectrum)IrreversibleIC50 = 25-400 nM (for various caspases)[3]Yes
Z-DEVD-FMK Caspase-3, -6, -7, -8, -10IrreversibleIC50 = 18 µMYes

Signaling Pathways

Caspase-3 Activation Pathway

Caspase-3 is typically in an inactive zymogen form (procaspase-3) and is activated through proteolytic cleavage by initiator caspases, primarily caspase-8 and caspase-9. These initiator caspases are themselves activated by distinct signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

G extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) extrinsic->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 procaspase3 Procaspase-3 (Inactive) caspase8->procaspase3 intrinsic Intrinsic Pathway (e.g., DNA damage, growth factor withdrawal) mitochondria Mitochondria intrinsic->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Active) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caspase-3 Activation Pathways

Experimental Protocols

Validating Caspase-3 Inhibition using a Fluorometric Assay

This protocol outlines a general method for quantifying caspase-3 activity in cell lysates and validating its inhibition. This can be adapted to compare the efficacy of this compound with other inhibitors.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Caspase-3 inhibitor (e.g., this compound)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • Protein Assay Reagent (e.g., BCA or Bradford)

  • 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

  • Caspase-3 Substrate (e.g., Ac-DEVD-AMC, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of the caspase-3 inhibitor (e.g., this compound) for a specified time (e.g., 1-2 hours). Include a vehicle-only control.

    • Induce apoptosis by adding the apoptosis-inducing agent. Include an untreated, non-induced control group and an induced, non-inhibitor treated control group.

    • Incubate for a time sufficient to induce apoptosis (e.g., 3-6 hours).

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Caspase-3 Activity Assay:

    • In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • To initiate the reaction, add 5 µL of the Ac-DEVD-AMC substrate to each well (final concentration 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of a blank (Lysis Buffer + Reaction Buffer + Substrate) from all readings.

    • Caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the non-induced control.

    • The percentage of inhibition can be calculated by comparing the activity in the inhibitor-treated samples to the induced, non-inhibitor treated control.

Experimental Workflow for Validating Caspase-3 Inhibition

G start Start cell_culture Cell Culture start->cell_culture pre_treatment Pre-treatment with Caspase-3 Inhibitor cell_culture->pre_treatment apoptosis_induction Apoptosis Induction pre_treatment->apoptosis_induction cell_harvest Cell Harvest and Lysis apoptosis_induction->cell_harvest protein_quant Protein Quantification cell_harvest->protein_quant assay_setup Set up Caspase-3 Activity Assay protein_quant->assay_setup incubation Incubation at 37°C assay_setup->incubation measurement Fluorescence Measurement incubation->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Workflow for Caspase-3 Inhibition Assay

Conclusion

This compound presents a valuable tool for the investigation of caspase-3-mediated apoptosis in living cells due to its cell-permeable nature and high potency. Its reversible mode of action also offers advantages in certain experimental designs compared to irreversible inhibitors. When selecting an inhibitor, researchers should consider the specific requirements of their study, including the need for cell permeability, the desired spectrum of caspase inhibition, and the reversibility of the inhibitory action. The provided experimental protocol offers a robust framework for validating and comparing the efficacy of this compound and other caspase-3 inhibitors in a controlled laboratory setting.

References

Comparative Analysis of Ac-AAVALLPAVLLALLAP-DEVD-CHO Cross-Reactivity with Caspase Family Proteases

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed comparison of the caspase inhibitor Ac-AAVALLPAVLLALLAP-DEVD-CHO, focusing on its cross-reactivity with various caspase enzymes. The inhibitory activity of this compound is primarily conferred by the Ac-DEVD-CHO motif, a potent, reversible inhibitor of executioner caspases. The long hydrophobic peptide chain, Ac-AAVALLPAVLLALLAP, is designed to enhance cell permeability, facilitating the delivery of the active aldehyde warhead into the cytoplasm. This guide presents quantitative data on its selectivity, details the experimental methods used for its characterization, and compares its profile to the broad-spectrum inhibitor, Z-VAD-FMK.

Data Presentation: Inhibitor Selectivity Profile

The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The data below, compiled from multiple studies, characterizes the selectivity of the Ac-DEVD-CHO warhead against a panel of human caspases. Lower values indicate higher potency.

Caspase TargetInhibitorInhibition Constant (Kᵢ)IC₅₀Notes
Caspase-3 Ac-DEVD-CHO0.23 nM [1][2][3]4.19 nM[4]Primary target; potent inhibition.
Caspase-7 Ac-DEVD-CHO1.6 nM [3][5]19.7 nM[4]High potency, as expected for an executioner caspase with similar substrate preference to Caspase-3.
Caspase-2 Ac-DEVD-CHO1,700 nM[1]-Weakly inhibited.
Caspase-6 Ac-DEVD-CHO-122 nM[6]Moderate inhibition.
Caspase-8 Ac-DEVD-CHO0.597 nM[4]-Potently inhibited, indicating some cross-reactivity with initiator caspases.
Caspase-9 Ac-DEVD-CHO1.35 nM[4]-Potently inhibited, indicating some cross-reactivity with initiator caspases.
Caspases 1, 4, 5, 10, 14 Ac-DEVD-CHO-Not Determined[6]Data not consistently available or inhibition is not significant.
All CaspasesZ-VAD-FMK--A cell-permeable, irreversible pan-caspase inhibitor used as a benchmark for broad-spectrum activity.[7][8][9]

Experimental Protocols

The determination of inhibitor potency (IC₅₀) against purified caspase enzymes is a critical step in characterizing its selectivity. Below is a representative protocol for an in vitro caspase activity assay.

Objective: To determine the IC₅₀ value of an inhibitor for a specific caspase.

Materials:

  • Purified, active recombinant human caspases (e.g., Caspase-3, Caspase-7, etc.).

  • Fluorogenic caspase substrate: e.g., Ac-DEVD-AMC (for Caspase-3/7) or Ac-LEHD-AFC (for Caspase-9).

  • Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4.

  • Inhibitor stock solution: this compound dissolved in DMSO.

  • 96-well microplate (black, for fluorescence assays).

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of the inhibitor (this compound) in Assay Buffer. A typical range might be from 1 pM to 10 µM. Also, prepare a solution of the target caspase and the fluorogenic substrate in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer containing the desired concentration of the inhibitor. Include a "no inhibitor" control with buffer and DMSO only.

    • 25 µL of Assay Buffer containing the purified caspase enzyme.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the caspase.[10]

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Kₘ value.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore (e.g., 380 nm excitation/460 nm emission for AMC).

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]

Mandatory Visualizations

Diagram 1: Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Inhibitor P2 Prepare Caspase Enzyme and Substrate Solutions A1 Add Inhibitor and Caspase to 96-well Plate P2->A1 A2 Pre-incubate (15-30 min at 37°C) A1->A2 A3 Initiate Reaction with Fluorogenic Substrate A2->A3 A4 Measure Fluorescence (Kinetic Read) A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value (Sigmoidal Curve Fit) D2->D3

Caption: Workflow for determining caspase inhibitor IC₅₀ values.

Diagram 2: Simplified Apoptotic Signaling Pathway

G extrinsic Extrinsic Pathway (e.g., TNF, FasL) casp8 Procaspase-8 extrinsic->casp8 intrinsic Intrinsic Pathway (Mitochondrial Stress) casp9 Procaspase-9 intrinsic->casp9 active_casp8 Active Caspase-8 casp8->active_casp8 active_casp9 Active Caspase-9 casp9->active_casp9 casp37 Procaspase-3, -7 active_casp8->casp37 active_casp9->casp37 active_casp37 Active Caspase-3, -7 (Executioner Caspases) casp37->active_casp37 apoptosis Apoptosis (Substrate Cleavage, Cell Death) active_casp37->apoptosis inhibitor Ac-DEVD-CHO inhibitor->active_casp37

Caption: Caspase activation cascade in apoptosis.

References

A Comparative Review of Ac-AAVALLPAVLLALLAP-DEVD-CHO and Other Caspase-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the caspase-3 inhibitor Ac-AAVALLPAVLLALLAP-DEVD-CHO with its parent compound Ac-DEVD-CHO and another widely used inhibitor, Z-DEVD-FMK. This review synthesizes experimental data on their inhibitory activity, mechanism of action, and cellular permeability, offering a valuable resource for selecting the appropriate tool for apoptosis research.

Introduction to Caspase-3 Inhibitors

Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, making it a critical target for studying and potentially modulating programmed cell death. Inhibitors of caspase-3 are invaluable tools in dissecting the molecular mechanisms of apoptosis and are being investigated for their therapeutic potential in various diseases characterized by excessive cell death. This guide focuses on this compound, a modified peptide inhibitor designed for enhanced cellular uptake, and compares its characteristics with the well-established inhibitors Ac-DEVD-CHO and Z-DEVD-FMK.

This compound, also known as DEVD-CHO-CPP 32, is a composite molecule that links the caspase-3 inhibitory peptide sequence (DEVD-CHO) to a cell-penetrating peptide (CPP) derived from K-FGF (AAVALLPAVLLALLAP)[1]. This modification is intended to facilitate its entry into cells, overcoming a common limitation of peptide-based inhibitors.

Quantitative Comparison of Inhibitor Properties

The following table summarizes the key quantitative and qualitative properties of this compound, Ac-DEVD-CHO, and Z-DEVD-FMK based on available literature.

PropertyThis compound (DEVD-CHO-CPP 32)Ac-DEVD-CHOZ-DEVD-FMK
Target(s) Caspase-3[2]Caspase-3, Caspase-7[3][4]Caspase-3, Caspase-6, Caspase-7, Caspase-8, Caspase-10
Ki Value (Caspase-3) Not explicitly reported, but described as "potent"[2]0.23 nM[4], 230 pM[3][5]Not typically reported as Ki due to irreversible nature
IC50 Value Not explicitly reported~18 µM (for 6-OHDA-induced apoptosis)Varies by assay; potent inhibition in nanomolar to low micromolar range
Mechanism of Inhibition Reversible[2]Reversible[4]Irreversible
Cell Permeability High (fused with cell-penetrating peptide)[1][]LowHigh (O-methylation enhances stability and permeability)

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols utilizing these caspase-3 inhibitors.

Caspase-3 Activity Assay (Fluorometric)

This assay is widely used to measure the enzymatic activity of caspase-3 in cell lysates.

  • Cell Lysate Preparation:

    • Induce apoptosis in the cell line of interest using a known stimulus (e.g., staurosporine, anti-Fas antibody).

    • Harvest and wash cells with phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, and 10 mM NaPPi).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Inhibition Assay:

    • In a 96-well plate, add the cell lysate.

    • For inhibitor-treated samples, add the desired concentration of the caspase inhibitor (e.g., Ac-DEVD-CHO, Z-DEVD-FMK, or this compound).

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.

    • Incubate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

    • The reduction in fluorescence in the presence of the inhibitor compared to the untreated control indicates the level of caspase-3 inhibition.

Inhibition of Apoptosis in Cell Culture

This protocol assesses the ability of a cell-permeable inhibitor to prevent apoptosis in intact cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density.

    • Pre-incubate the cells with the cell-permeable caspase inhibitor (e.g., this compound or Z-DEVD-FMK) at various concentrations for a specific duration (e.g., 1-2 hours).

    • Induce apoptosis using a relevant stimulus.

    • Incubate for a period sufficient to observe apoptotic changes (e.g., 4-24 hours).

  • Apoptosis Detection:

    • Assess apoptosis using methods such as:

      • Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

      • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.

      • Western Blotting: Probe for the cleavage of caspase-3 substrates like PARP.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells or the level of substrate cleavage. A decrease in these markers in inhibitor-treated cells compared to the apoptosis-induced control demonstrates the inhibitor's efficacy. A study on rat cortical neurons showed that this compound at concentrations of 1 to 2.5 μM reduced caspase-3 activity and apoptosis[1].

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems and the steps in experimental procedures can enhance understanding.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF FasR Fas/TNFR FasL->FasR FADD FADD/TRADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound Ac-DEVD-CHO Z-DEVD-FMK Inhibitor->Caspase3 Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Apoptosis Assay cluster_analysis Data Analysis start Plate Cells treatment Induce Apoptosis +/- Inhibitor start->treatment harvest Harvest Cells treatment->harvest stain Stain/Lyse Cells harvest->stain acquire Data Acquisition (Flow Cytometry/Plate Reader) stain->acquire analyze Quantify Apoptosis/ Enzyme Activity acquire->analyze compare Compare Inhibitor Efficacy analyze->compare

References

A Comparative Guide to the Long-Term Effects of Caspase Inhibitors: A Focus on Ac-DEVD-CHO and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of caspases, key mediators of apoptosis, holds significant therapeutic potential in a variety of diseases characterized by excessive cell death. The experimental compound Ac-AAVALLPAVLLALLAP-DEVD-CHO represents a targeted delivery approach, wedding a cell-penetrating peptide with the well-established caspase-3 and -7 inhibitor, Ac-DEVD-CHO. Due to the novelty of this specific conjugate, long-term in vivo data is not yet available. This guide, therefore, focuses on the known long-term effects and characteristics of its active component, Ac-DEVD-CHO, and provides a comparative analysis with other widely used caspase inhibitors: Z-DEVD-FMK, Q-VD-OPh, and Emricasan (B1683863). Understanding the nuances of these inhibitors is critical for designing long-term studies and predicting potential clinical outcomes.

Comparative Analysis of Caspase Inhibitors

The selection of a caspase inhibitor for long-term studies depends on several factors, including its specificity, mechanism of action, and potential for off-target effects. The following table summarizes the key characteristics of Ac-DEVD-CHO and its alternatives.

FeatureAc-DEVD-CHOZ-DEVD-FMKQ-VD-OPhEmricasan (IDN-6556)
Target Caspases Primarily Caspase-3 and -7.[1]Primarily Caspase-3 and -7, with some activity against other caspases.[2]Broad-spectrum (pan-caspase) inhibitor.[1][3]Broad-spectrum (pan-caspase) inhibitor.[1][3]
Mechanism of Inhibition Reversible aldehyde inhibitor.[4]Irreversible fluoromethyl ketone (FMK) inhibitor.[2]Irreversible O-phenoxy-methylketone inhibitor.[3]Irreversible pan-caspase inhibitor.[1]
Key In Vitro Findings Increases T-cell viability after electrotransfer from 57% to 68%.[5]Increases T-cell viability after electrotransfer from 57% to 71%.[5] Attenuates necrotic neuronal death.[6]More effective at preventing apoptosis than Z-VAD-FMK and Boc-D-FMK with low toxicity at high concentrations.[3]Effectively reduces apoptosis and extracellular matrix production in in vitro models of Fuchs Endothelial Corneal Dystrophy.[7][8]
Key In Vivo/Clinical Findings Reduced airway inflammation in a mouse model of smoke exposure, but did not improve emphysema.[9]Improved neurologic function and reduced lesion volumes when administered shortly after traumatic brain injury in rats.[10]Showed neuroprotective effects in animal models of neurodegenerative diseases with improved brain penetrability and lower toxicity compared to Z-VAD-FMK.[11]Did not improve liver histology in patients with NASH and fibrosis in a 72-week clinical trial; may have worsened fibrosis and ballooning.[12] Showed no significant improvement in portal hypertension in patients with NASH-related cirrhosis.
Potential Long-Term Concerns Potential for incomplete apoptosis inhibition due to reversibility.Irreversible inhibition may lead to off-target effects. Can inhibit other proteases like calpain.[6][10]Prolonged pan-caspase inhibition could have unforeseen consequences on normal cellular turnover.Long-term pan-caspase inhibition may shift cell death from apoptosis to a more inflammatory necrotic pathway.[13] Clinical data suggests potential for worsening of some disease pathologies.[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams are provided.

Extrinsic Extrinsic Pathway (e.g., TNF-α, FasL) DeathReceptors Death Receptors (e.g., TNFR, Fas) Extrinsic->DeathReceptors binds to Intrinsic Intrinsic Pathway (e.g., DNA damage, growth factor withdrawal) Mitochondria Mitochondria Intrinsic->Mitochondria induces stress Procaspase8 Procaspase-8 DeathReceptors->Procaspase8 activates Apoptosome Apoptosome (Apaf-1, Cytochrome c) Mitochondria->Apoptosome releases Cytochrome c Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Procaspase9 Procaspase-9 Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 activates Apoptosome->Procaspase9 recruits Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: Caspase-3 activation cascade in apoptosis.

Start Start: Cell Culture (e.g., disease model cell line) Induce Induce Apoptosis (e.g., staurosporine, TNF-α) Start->Induce Treat Treat with Caspase Inhibitor (e.g., Ac-DEVD-CHO) Induce->Treat Incubate Incubate for defined time points (e.g., 6, 24, 48 hours) Treat->Incubate Assay Assess Apoptosis Incubate->Assay CaspaseActivity Caspase-3/7 Activity Assay (fluorometric/colorimetric) Assay->CaspaseActivity CellViability Cell Viability Assay (e.g., MTT, Trypan Blue) Assay->CellViability WesternBlot Western Blot (cleaved PARP, cleaved Caspase-3) Assay->WesternBlot Analyze Data Analysis and Comparison CaspaseActivity->Analyze CellViability->Analyze WesternBlot->Analyze

Caption: In vitro workflow for evaluating caspase inhibitors.

Experimental Protocols

In Vitro Caspase-3/7 Activity Assay (Colorimetric)

This protocol provides a general method for quantifying the efficacy of a caspase inhibitor in a cell-based assay.

Materials:

  • Cells of interest cultured in appropriate media

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Caspase inhibitor (e.g., Ac-DEVD-CHO) dissolved in DMSO

  • Control vehicle (DMSO)

  • 96-well microplate

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will be sub-confluent at the time of the assay. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of the caspase inhibitor or vehicle control for 1-2 hours.

    • Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Centrifuge the plate and carefully remove the supernatant.

    • Add ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase Activity Measurement:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Analysis: Compare the absorbance values of inhibitor-treated wells to the apoptosis-induced control to determine the percentage of inhibition.

In Vivo Administration of Caspase Inhibitors (Rodent Model)

This protocol outlines a general approach for administering caspase inhibitors in a rodent model of disease, such as ischemic injury.

Materials:

  • Rodent model of disease (e.g., middle cerebral artery occlusion model of stroke)

  • Caspase inhibitor (e.g., Ac-DEVD-CHO or Q-VD-OPh) formulated for in vivo use

  • Vehicle control

  • Appropriate administration equipment (e.g., intraperitoneal injection needles)

Procedure:

  • Animal Model Induction: Induce the disease pathology in the animals according to the established protocol.

  • Inhibitor Preparation: Prepare the caspase inhibitor and vehicle control solutions under sterile conditions at the desired concentration.

  • Administration: Administer the inhibitor or vehicle via the chosen route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection) at a predetermined time point relative to the injury (e.g., 1 hour post-injury). Dosing and frequency will need to be optimized for the specific inhibitor and model.

  • Long-Term Monitoring: Monitor the animals for an extended period (weeks to months) for behavioral outcomes, physiological changes, and potential signs of toxicity.

Long-Term Effects and Considerations

While caspase inhibitors show promise in mitigating acute cell death, their long-term effects require careful consideration. A critical concern is the potential for shifting the mode of cell death from apoptosis, a relatively "clean" process, to necrosis, which is pro-inflammatory and can lead to further tissue damage.[13] This was a suspected outcome in the clinical trials of Emricasan for NASH, where long-term treatment did not yield the expected benefits and in some cases worsened the condition.[12]

Furthermore, the broad inhibition of caspases by pan-caspase inhibitors like Q-VD-OPh and Emricasan could interfere with the normal physiological roles of these enzymes in cellular processes beyond apoptosis, such as cell differentiation and proliferation. The long-term consequences of such interference are not yet fully understood.

For more specific inhibitors like Ac-DEVD-CHO and Z-DEVD-FMK, the primary concern with long-term use is the potential for off-target effects, particularly for irreversible inhibitors like Z-DEVD-FMK, which has been shown to inhibit other proteases such as calpain.[6][10]

Conclusion

The development of caspase inhibitors for therapeutic use is a complex endeavor. While the targeted delivery of Ac-DEVD-CHO via a cell-penetrating peptide is a promising strategy, its long-term efficacy and safety will need to be rigorously evaluated. A thorough understanding of the characteristics of its active component and a comparison with other inhibitors highlight the critical considerations for future research. The choice between a reversible, specific inhibitor and an irreversible, broad-spectrum inhibitor will depend on the specific pathology being targeted and the desired therapeutic window. Long-term in vivo studies are essential to fully assess the therapeutic potential and potential risks of these compounds before they can be translated into clinical applications.

References

In Vivo Validation of Ac-AAVALLPAVLLALLAP-DEVD-CHO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the caspase-3 inhibitor Ac-AAVALLPAVLLALLAP-DEVD-CHO. Due to the limited availability of direct in vivo data for this specific molecule, this document extrapolates its potential performance based on the well-characterized caspase-3 inhibitor Ac-DEVD-CHO and the known enhancing effects of the cell-penetrating peptide (CPP) moiety, AAVALLPAVLLALLAP. For a comprehensive comparison, we have included data on another widely used caspase-3 inhibitor, Z-DEVD-FMK.

Executive Summary

This compound is a potent and reversible inhibitor of caspase-3, an executive enzyme in the apoptotic cascade. The addition of the cell-penetrating peptide AAVALLPAVLLALLAP to the core inhibitor sequence DEVD-CHO is designed to enhance cellular uptake, potentially leading to greater efficacy in vivo. While direct comparative studies are not yet available in the public domain, this guide offers a framework for its evaluation by comparing the properties of its parent compound, Ac-DEVD-CHO, with the irreversible inhibitor Z-DEVD-FMK.

Product Comparison

The following tables summarize the key characteristics and available in vivo data for Ac-DEVD-CHO and Z-DEVD-FMK. The projected properties of this compound are included for a theoretical comparison.

Table 1: Comparison of Caspase-3 Inhibitor Characteristics

FeatureAc-DEVD-CHOZ-DEVD-FMKThis compound (Projected)
Mechanism of Action Reversible aldehyde inhibitorIrreversible fluoromethyl ketone inhibitorReversible aldehyde inhibitor
Cell Permeability ModerateHighHigh (Enhanced by CPP)
Specificity Potent inhibitor of caspase-3 and caspase-7Broad-spectrum caspase inhibitorPotent inhibitor of caspase-3 and caspase-7
Known In Vivo Models Plant PCD, rodent models of myocardial infarction and retinal degeneration.[1][2]Rodent models of cerebral ischemia and traumatic brain injury.[3][4]Not yet reported

Table 2: Summary of In Vivo Efficacy Data

InhibitorModelDosage/AdministrationKey Findings
Ac-DEVD-CHO Murine model of myocardial infarctionNot specified61% reduction in activated caspase-3; 84% reduction in cardiomyocyte apoptosis in young mice.[2]
Ac-DEVD-CHO Petunia pollen tube growth (in vivo)0.25 mM solution applied to stigmasSuppressed programmed cell death and enabled successful fertilization.[1]
Z-DEVD-FMK Rat model of transient cerebral ischemia0.5, 1.5, or 4.5 µg total dose (intracerebroventricular)Dose-dependent increase in hippocampal CA1 neuron survival and decrease in DNA fragmentation.[3]
Z-DEVD-FMK Rat model of brain traumaNot specifiedMarkedly reduced post-traumatic apoptosis and improved neurological recovery.[4]

Signaling Pathway and Mechanism of Action

The primary target of these inhibitors is caspase-3, a key protease in the apoptotic signaling cascade. The following diagram illustrates the central role of caspase-3 and the inhibitory action of this compound.

cluster_0 Apoptotic Stimuli (Intrinsic/Extrinsic) cluster_1 Caspase Cascade cluster_2 Cellular Effects Stimuli Stimuli Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimuli->Initiator_Caspases Caspase_3 Caspase-3 (Executioner) Initiator_Caspases->Caspase_3 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase_3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Inhibitor This compound Inhibitor->Caspase_3

Figure 1: Caspase-3 signaling pathway and inhibition.

Experimental Protocols for In Vivo Validation

The following is a generalized protocol for the in vivo validation of a novel caspase-3 inhibitor like this compound, based on established methodologies for similar compounds.

1. Animal Model Selection:

  • Choose a relevant disease model where apoptosis mediated by caspase-3 plays a significant role. Examples include models of neurodegenerative diseases, ischemic injury (e.g., stroke, myocardial infarction), or sepsis.

2. Inhibitor Formulation and Administration:

  • Formulation: Dissolve the peptide inhibitor in a sterile, biocompatible vehicle such as saline or DMSO, followed by dilution in saline. The final concentration of the organic solvent should be minimized to avoid toxicity.

  • Administration: The route of administration will depend on the target tissue and the pharmacokinetic properties of the compound. Common routes include intravenous (i.v.), intraperitoneal (i.p.), or direct intracerebroventricular (i.c.v.) injection for central nervous system models.

3. Dosing Regimen:

  • Perform a dose-response study to determine the optimal therapeutic dose. This typically involves administering a range of doses and assessing both efficacy and potential toxicity.

4. Efficacy Assessment:

  • Histological Analysis: At the end of the study period, harvest tissues of interest and fix them for histological staining (e.g., H&E staining) to assess tissue morphology and cell death.

  • Immunohistochemistry (IHC): Use antibodies specific for cleaved (active) caspase-3 to directly visualize the extent of caspase-3 activation in the tissue. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining can be used to detect DNA fragmentation, a hallmark of apoptosis.

  • Biochemical Assays: Homogenize tissue samples to prepare lysates for measuring caspase-3 activity using a fluorometric or colorimetric assay. This provides a quantitative measure of target engagement.

  • Western Blotting: Analyze protein lysates from tissues to detect the cleavage of caspase-3 substrates, such as PARP (Poly (ADP-ribose) polymerase).

5. Functional Outcomes:

  • In addition to cellular and biochemical endpoints, assess relevant functional outcomes. For example, in a stroke model, this would involve behavioral tests to measure neurological deficits. In a myocardial infarction model, cardiac function can be assessed by echocardiography.

6. Toxicity and Safety Assessment:

  • Monitor animals for any signs of adverse effects throughout the study. At the end of the study, perform a gross necropsy and collect major organs for histological examination to identify any potential toxicity.

Experimental Workflow

The diagram below outlines a typical workflow for the in vivo validation of a caspase-3 inhibitor.

Model Disease Model Induction (e.g., Ischemia) Treatment Inhibitor Administration (this compound) Model->Treatment Monitoring Behavioral/Functional Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histology & IHC (Cleaved Caspase-3, TUNEL) Endpoint->Histology Biochemistry Biochemical Assays (Caspase Activity, Western Blot) Endpoint->Biochemistry Data Data Analysis & Interpretation Histology->Data Biochemistry->Data

Figure 2: In vivo validation workflow.

Conclusion

This compound holds promise as a next-generation caspase-3 inhibitor with potentially enhanced in vivo efficacy due to its cell-penetrating peptide component. While direct experimental data is needed for confirmation, the established profiles of Ac-DEVD-CHO and other caspase inhibitors provide a strong rationale for its investigation in relevant preclinical models. The experimental framework provided in this guide offers a robust starting point for its in vivo validation.

References

A Comparative Analysis of Caspase Inhibitor Delivery Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of caspase inhibitors to target cells is a critical factor in harnessing their therapeutic potential. This guide provides an objective comparison of various delivery methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research.

Caspases, a family of cysteine proteases, are central players in the intricate signaling pathways of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, ischemic injury, and cancer. Consequently, the development of specific caspase inhibitors has been a major focus of therapeutic research. However, the journey from a potent inhibitor to an effective therapeutic agent is fraught with challenges, a primary one being its efficient and targeted delivery to the desired site of action.

This guide explores the predominant methods for caspase inhibitor delivery: small molecules, peptides, viral vectors, and nanoparticle-based systems. Each approach presents a unique set of advantages and limitations in terms of delivery efficiency, target specificity, potential for off-target effects, and clinical translatability.

Comparative Performance of Caspase Inhibitor Delivery Methods

The following tables summarize the key performance characteristics of different caspase inhibitor delivery methods based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis from various independent research articles.

Delivery Method Delivery Efficiency Target Specificity Common Off-Target Effects Therapeutic Efficacy Key Advantages Key Disadvantages
Small Molecules Variable, dependent on physicochemical propertiesGenerally low unless specifically designed for active targetingCan be significant due to broad distribution and potential interaction with other cellular components.[1][2]Demonstrated in preclinical models, but clinical success has been limited by toxicity and poor pharmacokinetics.[1][2][3]Good cell permeability, ease of synthesis, and oral bioavailability potential.Poor target specificity, potential for off-target toxicity, and rapid clearance.[1][2]
Peptides Moderate to high, can be enhanced with cell-penetrating peptides (CPPs).[4][5]High, due to specific recognition of target receptors or enzymes.[4][5]Generally low due to high specificity, but can be susceptible to proteolytic degradation.[4]Promising results in preclinical studies, particularly for targeted therapies.[4][5]High specificity and biocompatibility, low immunogenicity.[4]Susceptibility to enzymatic degradation, poor in vivo stability, and limited cell permeability without modification.[4]
Viral Vectors High, due to the natural ability of viruses to infect cells.[6][7]High, can be engineered for specific cell tropism.[6]Potential for immunogenicity, insertional mutagenesis, and inflammatory responses.[7][8]High therapeutic potential demonstrated in gene therapy applications.[6][7]High transfection efficiency and sustained gene expression.[6]Safety concerns (immunogenicity, oncogenesis), limited cargo capacity, and manufacturing complexity.[7][8][9]
Nanoparticles High, can be tuned by modifying nanoparticle properties.[9][10]High, can be functionalized with targeting ligands for specific cell recognition.[9][10]Dependent on the nanoparticle material, but generally lower than viral vectors. Potential for accumulation in non-target tissues.[10]Significant potential shown in preclinical models for targeted drug delivery.[9][10]Biocompatible, biodegradable, can carry a wide range of cargo, and allows for controlled release.[9][10]Potential for RES uptake and clearance, manufacturing scalability challenges, and long-term toxicity concerns for some materials.[10]

Signaling Pathways and Experimental Workflows

To understand the context of caspase inhibitor delivery, it is crucial to visualize the underlying biological pathways and the experimental procedures used to evaluate these delivery systems.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Caspase_Inhibitor Caspase Inhibitor Caspase_Inhibitor->Caspase8 Inhibits Caspase_Inhibitor->Caspase9 Inhibits Caspase_Inhibitor->Caspase3 Inhibits

Caption: The caspase signaling cascade, illustrating the extrinsic, intrinsic, and execution pathways leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture with Caspase Inhibitor Delivery System Caspase_Assay Caspase Activity Assay (Fluorometric/Colorimetric) Cell_Culture->Caspase_Assay Apoptosis_Assay Apoptosis Quantification (e.g., Annexin V/PI staining) Cell_Culture->Apoptosis_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay Animal_Model Animal Model of Disease Delivery_Admin Administration of Caspase Inhibitor Delivery System Animal_Model->Delivery_Admin Biodistribution Biodistribution & Pharmacokinetics (e.g., Imaging, ELISA) Delivery_Admin->Biodistribution Efficacy_Study Therapeutic Efficacy Assessment (e.g., Tumor size, neurological score) Delivery_Admin->Efficacy_Study Toxicity_Study Toxicity Assessment (Histopathology, Blood analysis) Delivery_Admin->Toxicity_Study

Caption: A generalized experimental workflow for the in vitro and in vivo evaluation of caspase inhibitor delivery systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of caspase inhibitor delivery.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases-3 and -7 in cell lysates.

Materials:

  • 96-well white flat-bottom plates

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • DTT (dithiothreitol)

  • Fluorometer

Protocol:

  • Cell Lysis:

    • Culture cells and treat with the caspase inhibitor delivery system.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Assay Reaction:

    • Prepare a master mix containing 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 10 mM DTT) and the caspase-3/7 substrate.

    • Add 50 µL of cell lysate to each well of the 96-well plate.

    • Add 50 µL of the master mix to each well.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Normalize the activity to the protein concentration of the cell lysate.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Culture and treat cells with the caspase inhibitor delivery system.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

In Vivo Biodistribution Study

This protocol outlines a general approach to determine the in vivo distribution of a labeled caspase inhibitor or its delivery vehicle.

Materials:

  • Animal model of disease

  • Labeled caspase inhibitor or delivery system (e.g., fluorescently tagged, radiolabeled)

  • In vivo imaging system (e.g., IVIS for fluorescence/bioluminescence, PET/SPECT for radiolabels) or tissue collection for ex vivo analysis.

Protocol:

  • Administration:

    • Administer the labeled compound to the animal model via the intended route (e.g., intravenous, intraperitoneal, intranasal).

  • In Vivo Imaging (Optional):

    • At various time points post-administration, image the animals using the appropriate in vivo imaging system to visualize the distribution of the label.

  • Ex Vivo Analysis:

    • At predetermined time points, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).

    • Homogenize the tissues.

    • Quantify the amount of the labeled compound in each organ using a suitable method (e.g., fluorescence measurement, gamma counting, ELISA).

  • Data Analysis:

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

    • Generate a time-course of distribution for each organ.

Conclusion

The choice of a caspase inhibitor delivery method is a multifaceted decision that depends on the specific research question, the therapeutic target, and the desired outcome. Small molecules offer convenience but often lack specificity, while peptides provide high specificity but face stability challenges. Viral vectors boast high efficiency but come with safety concerns. Nanoparticles represent a versatile and promising platform, offering a balance of efficiency, specificity, and safety, though their clinical translation is still evolving.

This guide provides a foundational framework for comparing and selecting a suitable delivery strategy. It is imperative for researchers to carefully consider the strengths and weaknesses of each method in the context of their specific application and to conduct rigorous experimental validation to ensure the successful delivery and therapeutic efficacy of their caspase inhibitors. The continued innovation in drug delivery technologies holds the promise of unlocking the full therapeutic potential of caspase inhibition in a wide array of diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Ac-AAVALLPAVLLALLAP-DEVD-CHO: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of Ac-AAVALLPAVLLALLAP-DEVD-CHO should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Avoid the formation of dust or aerosols. In the event of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Disposal of Unused and Contaminated Materials

The primary principle governing the disposal of this compound is the prevention of its release into the environment.[2] Unused quantities of the compound, as well as any materials that have come into contact with it (e.g., pipette tips, tubes, contaminated labware), should be treated as chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes both the pure compound and any solutions containing it.

  • Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed chemical waste containers. Ensure the containers are compatible with the chemical nature of the waste.

  • Labeling: The waste container must be accurately labeled with the full chemical name: "this compound". Include any known hazard information and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection by institutional or certified waste disposal services.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Adhere strictly to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain. [2]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or spilled solid into a designated chemical waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials for disposal as chemical waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS office, following all internal reporting procedures.

Quantitative Data Summary

Currently, specific quantitative data regarding the toxicity and environmental impact of this compound is not publicly available. The following table summarizes key information for the related compound, Ac-DEVD-CHO.[4]

ParameterValue (for Ac-DEVD-CHO)Source
Molecular FormulaC₂₀H₃₀N₄O₁₁[4]
Molecular Weight502.5 g/mol [4]
Purity≥ 95%[4]
Physical FormSolidGeneral Product Information

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_pathways Disposal Pathways cluster_collection Collection & Storage cluster_final_disposal Final Disposal start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid spill_waste Spill Debris (Absorbent materials, cleaning supplies) waste_type->spill_waste Spill collect Collect in a Labeled, Sealed Chemical Waste Container solid_waste->collect liquid_waste->collect spill_waste->collect store Store in Designated Secure Area collect->store ehs Contact EHS for Professional Disposal store->ehs end End: Disposal Complete ehs->end

This compound Disposal Workflow

References

Personal protective equipment for handling Ac-AAVALLPAVLLALLAP-DEVD-CHO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ac-AAVALLPAVLLALLAP-DEVD-CHO. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound.[1] The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1][2][3]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3][4] It should be kept buttoned.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[1][2][3] It is advisable to change gloves immediately if they become contaminated.[2]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][6] The type of respirator should be selected based on a risk assessment.

Operational Plan: From Receipt to Use

Adherence to a strict operational workflow is critical for safety and for preserving the peptide's stability.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C for short-term storage and -80°C for long-term storage in a tightly sealed, light-protective, and desiccated container.[2] Peptides with specific amino acids can be prone to oxidation or moisture absorption.[7]

  • Equilibration: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[1][7]

Preparation of Solutions (Reconstitution):

  • Designated Area: Conduct all handling of the peptide in a designated, clean, and organized laboratory area.[2]

  • Ventilation: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]

  • Solvent Selection: For hydrophobic peptides, organic solvents such as DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[1]

  • Reconstitution Technique: Add the appropriate solvent to the vial containing the lyophilized peptide. Sonication may aid in dissolving larger particles, but avoid excessive heating.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide solution into single-use vials for storage.[2][7]

Experimental Use:

  • Follow established laboratory protocols for working with potent biological materials.

  • Use fresh, sterile equipment for each step to prevent cross-contamination.[2]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not dispose of peptides in the regular trash or down the drain.[2] All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[1][3]

  • Liquid Waste: Collect aqueous solutions containing the peptide as chemical waste.[1]

  • Deactivation (if required): Depending on institutional guidelines, chemical deactivation of the peptide waste may be necessary before final disposal.

  • Institutional Protocols: Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of hazardous chemical waste.[2][3]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal Receiving Receiving and Inspection Storage Storage (-20°C / -80°C) Receiving->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate Reconstitution Reconstitution in Fume Hood Equilibrate->Reconstitution Aliquoting Aliquoting for Storage Reconstitution->Aliquoting Experiment Experimental Use Aliquoting->Experiment Collect_Solid Collect Contaminated Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Disposal Hazardous Waste Disposal Collect_Solid->Disposal Collect_Liquid->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.